N-(Boc-PEG4)-NH-PEG4-NH-Boc
Description
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H60N2O12/c1-29(2,3)43-27(33)7-11-35-15-19-39-23-24-40-20-16-36-12-8-31-9-13-37-17-21-41-25-26-42-22-18-38-14-10-32-28(34)44-30(4,5)6/h31H,7-26H2,1-6H3,(H,32,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDJSRZVXYKUQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCNCCOCCOCCOCCOCCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H60N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Role of N-(Boc-PEG4)-NH-PEG4-NH-Boc in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals.
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a revolutionary shift in therapeutic strategies, enabling the targeted degradation of disease-implicated proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering the two. The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase). Among the diverse repertoire of linker architectures, polyethylene glycol (PEG)-based linkers are paramount. This technical guide delves into the specific functions and applications of the N-(Boc-PEG4)-NH-PEG4-NH-Boc linker in PROTAC development, providing a blueprint for its strategic incorporation and evaluation.
Core Concepts: The Function of this compound in PROTACs
This compound is a bifunctional, PEG-based linker designed for the modular synthesis of PROTACs. Its structure features two key components that dictate its function: the PEG backbone and the terminal Boc-protected amines.
-
Polyethylene Glycol (PEG) Backbone: The core of this linker is an eight-unit PEG chain (PEG8), formed by two consecutive PEG4 units connected by a central secondary amine. This PEG backbone imparts several desirable properties to the resulting PROTAC molecule. PEG linkers are known to enhance the hydrophilicity of PROTACs, which can improve their water solubility and compatibility with physiological environments.[1][2][3] The flexibility of the PEG chain is also crucial, allowing the PROTAC to adopt a conformation that facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4][5]
-
Boc-Protected Amines: The linker is capped at both ends with primary amines that are protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a widely used protecting group in organic synthesis due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[4] This feature allows for a controlled, stepwise synthesis of the PROTAC. One Boc group can be selectively removed to allow for the conjugation of the first ligand (either for the POI or the E3 ligase), followed by the removal of the second Boc group for the attachment of the second ligand. This modular approach is essential for the efficient and high-yield synthesis of these complex heterobifunctional molecules.
The central secondary amine within the linker backbone offers an additional point for potential modification or to influence the overall conformation and properties of the PROTAC, although it is less commonly used as a primary attachment point for the main ligands.
PROTAC Synthesis Utilizing this compound: A Proposed Protocol
While specific examples of PROTACs synthesized with this compound are not extensively detailed in publicly available literature, a robust synthetic protocol can be proposed based on established methodologies for similar Boc-protected bifunctional linkers.[1] The following protocol outlines a general, two-directional synthesis.
Experimental Protocol: Two-Step PROTAC Synthesis
This protocol involves the sequential deprotection and coupling of the linker to a POI ligand and an E3 ligase ligand, both assumed to possess a carboxylic acid moiety for amide bond formation.
Step 1: Mono-Deprotection and First Amide Coupling
-
Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Add Trifluoroacetic Acid (TFA) (0.9-1.0 equivalent to favor mono-deprotection) dropwise at 0°C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS for the formation of the mono-deprotected intermediate.
-
Isolate the mono-amine intermediate after purification by flash column chromatography.
-
Activate the carboxylic acid of the first ligand (e.g., POI-COOH) (1.0 equivalent) using a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2.0 equivalents) in anhydrous DMF.
-
Add the purified mono-amine linker intermediate (1.1 equivalents) to the activated ligand solution.
-
Stir the reaction at room temperature overnight.
-
Purify the Ligand-Linker-(Boc) intermediate by preparative HPLC.
Step 2: Second Deprotection and Final Amide Coupling
-
Dissolve the purified Ligand-Linker-(Boc) intermediate in a 1:1 mixture of DCM and TFA.
-
Stir the reaction at room temperature for 1-2 hours until complete deprotection is confirmed by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Activate the carboxylic acid of the second ligand (e.g., E3-Ligase-COOH) (1.0 equivalent) with HATU (1.1 equivalents) and DIPEA (2.0 equivalents) in anhydrous DMF.
-
Add the deprotected Ligand-Linker-Amine intermediate (as the TFA salt, 1.1 equivalents) and an additional equivalent of DIPEA to the activated second ligand.
-
Stir the reaction at room temperature overnight.
-
Purify the final PROTAC by preparative HPLC and confirm its identity and purity using LC-MS and NMR.
Data Presentation: Evaluating PROTAC Efficacy
The successful synthesis of a PROTAC is followed by its biological evaluation to determine its efficacy in degrading the target protein. Key parameters to quantify are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following tables provide a template for presenting such data, with hypothetical values for a BRD4-targeting PROTAC to illustrate the format.
Table 1: In Vitro Degradation of BRD4 by a Hypothetical PROTAC-X
| Concentration (nM) | % BRD4 Remaining (vs. Vehicle) |
| 0.1 | 98 ± 3 |
| 1 | 85 ± 5 |
| 10 | 52 ± 4 |
| 100 | 15 ± 2 |
| 1000 | 12 ± 3 |
| 10000 | 18 ± 4 (Hook Effect) |
Table 2: Degradation Parameters for Hypothetical PROTAC-X
| Parameter | Value |
| DC50 | 9.8 nM |
| Dmax | 88% |
Mandatory Visualizations
Diagram 1: PROTAC-Mediated Protein Degradation Pathway
References
An In-depth Technical Guide to N-(Boc-PEG4)-NH-PEG4-NH-Boc: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Boc-PEG4)-NH-PEG4-NH-Boc is a bifunctional, monodisperse polyethylene glycol (PEG) linker that plays a crucial role in the development of targeted therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its application in drug development. Detailed representative experimental protocols for its synthesis, characterization, and incorporation into PROTACs are presented, alongside visualizations of its mechanism of action and synthetic workflow.
Introduction
The advent of targeted protein degradation has opened new avenues for therapeutic intervention, allowing for the selective elimination of disease-causing proteins. PROTACs are heterobifunctional molecules at the forefront of this technology, comprising a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical component, influencing the solubility, cell permeability, and the overall efficacy of the PROTAC by dictating the spatial orientation of the ternary complex (POI-PROTAC-E3 ligase).
This compound is a PEG-based linker that offers several advantages in PROTAC design. The PEG backbone enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC. The defined length of the eight PEG units provides a specific spatial separation between the two ligands. The terminal tert-butyloxycarbonyl (Boc) protecting groups allow for a controlled, stepwise synthesis of the PROTAC molecule.
Chemical Structure and Properties
The structure of this compound consists of two tetraethylene glycol (PEG4) units linked by a secondary amine, with both terminal primary amines protected by Boc groups.
Chemical Structure:
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound, compiled from various sources.
| Property | Value | Reference(s) |
| Molecular Formula | C30H60N2O12 | [1] |
| Molecular Weight | 640.80 g/mol | [1] |
| CAS Number | 2112737-17-2 | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity | Typically >95% | [1] |
| Density | ~1.069 g/cm³ | [1] |
| Solubility | Soluble in DMSO and other polar organic solvents. | |
| Storage | Store at 4°C, protected from light. For long-term storage in solvent, -80°C is recommended.[1] |
Role in PROTAC-Mediated Protein Degradation
This compound serves as the backbone for the linker in a PROTAC molecule. After deprotection of the Boc groups, the resulting free amines can be conjugated to the POI and E3 ligase ligands. The diagram below illustrates the general mechanism of action of a PROTAC.
PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following sections provide representative experimental protocols for the synthesis and characterization of this compound, as well as its application in PROTAC synthesis. These are generalized procedures and may require optimization for specific applications.
Representative Synthesis of this compound
A plausible synthetic route for this compound involves the reaction of a commercially available amino-PEG derivative with a suitably activated PEG derivative, followed by Boc protection. A more direct approach, outlined below, involves the reductive amination of a Boc-protected amino-PEG-aldehyde with a Boc-protected amino-PEG-amine.
Materials:
-
Boc-NH-PEG4-aldehyde
-
Boc-NH-PEG4-amine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve Boc-NH-PEG4-aldehyde (1 equivalent) and Boc-NH-PEG4-amine (1.1 equivalents) in anhydrous DCM.
-
Add sodium triacetoxyborohydride (1.5 equivalents) to the solution in portions at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., ethyl acetate in hexanes) to yield this compound.
Representative synthesis workflow.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃). The spectrum should show characteristic peaks for the Boc groups (a singlet around 1.4 ppm) and the PEG backbone (a series of multiplets between 3.5 and 3.7 ppm).
-
¹³C NMR: The spectrum should show signals corresponding to the carbons of the Boc protecting group and the ethylene glycol units.
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Use a C18 reverse-phase column with a gradient of acetonitrile in water (often with 0.1% formic acid).
-
The mass spectrum should show the expected molecular ion peak [M+H]⁺ or [M+Na]⁺.
Protocol for PROTAC Synthesis using this compound
This protocol describes a two-step process for synthesizing a PROTAC.
Step 1: Boc Deprotection
-
Dissolve this compound in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA).
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to obtain the deprotected diamine linker as a TFA salt.
Step 2: Sequential Ligand Coupling
-
First Coupling: Dissolve the deprotected linker (1 equivalent) and the first ligand (e.g., an amine-reactive E3 ligase ligand, 1 equivalent) in a suitable solvent like DMF. Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA). Stir at room temperature until the reaction is complete (monitored by LC-MS). Purify the mono-conjugated intermediate.
-
Second Coupling: React the purified intermediate with the second ligand (e.g., a carboxylic acid-functionalized POI ligand) under similar coupling conditions.
-
Purify the final PROTAC molecule by preparative HPLC.
Conclusion
This compound is a valuable and versatile tool for the construction of PROTACs and other targeted therapeutics. Its well-defined structure, hydrophilicity, and the presence of orthogonal protecting groups facilitate the rational design and synthesis of complex drug molecules. The representative protocols provided in this guide offer a starting point for researchers to utilize this linker in their drug discovery efforts. As the field of targeted protein degradation continues to evolve, the demand for well-characterized and versatile linkers like this compound is expected to grow.
References
The Strategic Role of the Boc Protecting Group in Bifunctional Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Principles: Orchestrating Molecular Assembly with Precision
In the intricate world of drug development and chemical biology, the precise construction of complex molecular architectures is paramount. Bifunctional linkers serve as the crucial bridges in creating these constructs, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of this molecular engineering, providing a robust yet reversible shield for primary and secondary amines. Its acid-labile nature allows for a staged and controlled synthesis, preventing unwanted side reactions and ensuring the correct sequential attachment of different molecular entities.[1]
The Boc group's stability in a wide range of non-acidic conditions makes it an ideal orthogonal protecting group, compatible with many other transformations required in the synthesis of complex biomolecules.[2] This guide delves into the technical details of the Boc protecting group's role in bifunctional linkers, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their drug development endeavors.
Data Presentation: A Quantitative Look at Boc Protection and Deprotection
The efficiency of both the introduction and removal of the Boc group is critical for the overall yield and purity of the final bioconjugate. The following tables summarize key quantitative data for these processes.
Table 1: Reaction Conditions for Boc Protection of Amino-PEG Linkers
| Parameter | Reagent/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Reagents | ||||
| Boc Anhydride ((Boc)₂O) | Dichloromethane (DCM) | Room Temperature | 3-12 | >95 |
| Boc Anhydride ((Boc)₂O) & DIPEA | Dichloromethane (DCM) | Room Temperature | 3 | High |
| Solvents | ||||
| Dichloromethane (DCM) | (Boc)₂O, DIPEA | Room Temperature | 3-12 | >95 |
| Tetrahydrofuran (THF) | (Boc)₂O, Base | Room Temperature | - | High |
| Water/THF | (Boc)₂O, Base | Room Temperature | - | High |
| Acetonitrile | (Boc)₂O, Base | 40 | - | High |
Data compiled from multiple sources, including Benchchem and Fisher Scientific.[1][3]
Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Time (min) | Purity (%) |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 30-120 | >95 |
| Trifluoroacetic Acid (TFA) | 50% | Dichloromethane (DCM) | 5 | 78 |
| Trifluoroacetic Acid (TFA) | 50% | Dichloromethane (DCM) | 60 | >95 |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 5 | ~80 |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 60 | >95 |
This table illustrates the effect of different acidic reagents and reaction times on the purity of the deprotected product, as determined by HPLC analysis. Data sourced from Benchchem.[1]
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental procedures is essential for a clear understanding of the role of Boc-protected bifunctional linkers.
Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).[4][5][6][][8]
Caption: Mechanism of action of a PROTAC molecule.[2][9][10][][12]
Caption: Experimental workflow for the synthesis and conjugation of a Boc-protected bifunctional linker.[13][14]
Experimental Protocols: A Step-by-Step Guide
Reproducibility is key in scientific research. The following are detailed protocols for the essential steps involving Boc-protected bifunctional linkers.
Protocol 1: Boc Protection of an Amine-PEG-Linker
This procedure describes the protection of a terminal amine group on a polyethylene glycol (PEG) linker using di-tert-butyl dicarbonate ((Boc)₂O).[1]
Materials:
-
Amine-PEG-linker
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon supply (optional)
Procedure:
-
Dissolve the amine-PEG-linker in anhydrous DCM in a round-bottom flask.
-
Add 2-3 equivalents of DIPEA relative to the amine.
-
Add 1.1-1.5 equivalents of (Boc)₂O to the solution.
-
Stir the reaction mixture at room temperature for 3-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the Boc-protected PEG linker.
-
Characterize the product by NMR and MS to confirm its identity and purity.
Protocol 2: NHS Ester Activation of a Boc-NH-PEG-COOH Linker
This protocol details the activation of the terminal carboxylic acid of a Boc-protected PEG linker to an amine-reactive N-hydroxysuccinimide (NHS) ester. This is a crucial step before conjugation to a primary amine on a target molecule.[13]
Materials:
-
Boc-NH-PEG-COOH
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
Procedure:
-
Dissolve Boc-NH-PEG-COOH in anhydrous DMF or DMSO to a final concentration of approximately 100 mg/mL.
-
In a separate tube, dissolve 1.5 molar equivalents of EDC and 1.5 molar equivalents of NHS (or Sulfo-NHS) in the Activation Buffer.
-
Add the EDC/NHS solution to the dissolved PEG linker.
-
Gently vortex the mixture and allow it to react for 15-30 minutes at room temperature.
-
The resulting activated Boc-NH-PEG-NHS ester is now ready for immediate use in the conjugation reaction.
Protocol 3: TFA-Mediated Boc Deprotection of a Bifunctional Linker
This procedure outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA) to expose the free amine for subsequent reactions.[9][15]
Materials:
-
Boc-protected bifunctional linker
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
(Optional) Scavengers such as triisopropylsilane (TIS)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected linker in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the desired final concentration (e.g., 20-50% v/v). If the substrate contains sensitive functional groups, scavengers like TIS can be added.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To obtain the free amine (and not the TFA salt), dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected linker.
Protocol 4: Boc Deprotection using HCl in Dioxane
An alternative to TFA, HCl in dioxane can be used for Boc deprotection, and in some cases, offers different selectivity.[1][3][15][16][17]
Materials:
-
Boc-protected compound
-
4M HCl in 1,4-Dioxane
-
Anhydrous 1,4-Dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the Boc-protected compound in anhydrous 1,4-dioxane.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (typically 5 equivalents).
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The product is often obtained as the hydrochloride salt and can be precipitated by the addition of cold diethyl ether.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
References
- 1. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Overview of ADC Therapies: Mechanism, Market, Analytical Techniques, Development and Manufacturing - Creative Proteomics [creative-proteomics.com]
- 6. The Evolving Landscape of Antibody–Drug Conjugates: In Depth Analysis of Recent Research Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. experts.arizona.edu [experts.arizona.edu]
- 17. Boc Deprotection - HCl [commonorganicchemistry.com]
The Pivotal Role of Polyethylene Glycol (PEG) Chains in Drug Discovery Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern therapeutics, particularly in the development of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical component that dictates the overall efficacy, safety, and pharmacokinetic profile of the drug. Among the various linker technologies, polyethylene glycol (PEG) has emerged as a cornerstone due to its unique physicochemical properties. PEG is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene glycol units.[1][2] Its incorporation into linker design offers a powerful tool to overcome challenges associated with hydrophobic drug payloads and to fine-tune the properties of complex bioconjugates.[3][4] This in-depth technical guide elucidates the multifaceted importance of PEG chains in drug discovery linkers, providing quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in the rational design of next-generation therapeutics.
Core Principles of PEG Linkers in Drug Discovery
The strategic incorporation of PEG chains into linker design is primarily aimed at modulating the physicochemical and pharmacological properties of the resulting conjugate. The fundamental advantages conferred by PEG linkers include:
-
Enhanced Hydrophilicity and Solubility: Many potent cytotoxic agents and small molecule inhibitors are hydrophobic, leading to poor aqueous solubility and a propensity for aggregation.[3][5] The hydrophilic nature of PEG can significantly improve the water solubility of the entire conjugate, facilitating formulation and administration.[5][6]
-
Improved Pharmacokinetics (PK): PEGylation increases the hydrodynamic radius of a molecule, which reduces renal clearance and prolongs its circulation half-life.[7][8][9] This extended exposure can lead to greater accumulation at the target site and improved therapeutic efficacy.[10]
-
Reduced Immunogenicity: The flexible PEG chains can create a "stealth" effect, masking the therapeutic molecule from the host's immune system and thereby reducing the risk of an immunogenic response.[9][11]
-
Enhanced Stability: The hydration shell formed by the PEG linker can protect the conjugate from enzymatic degradation and reduce non-specific interactions with plasma proteins, thereby improving its stability in circulation.[11][12]
-
Tunable Properties: The length and architecture (linear or branched) of the PEG chain can be precisely controlled, allowing for the fine-tuning of the conjugate's properties to achieve the optimal balance between efficacy and safety.[7][13]
Applications of PEG Linkers in Advanced Therapeutics
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic payload is conjugated to a monoclonal antibody via a linker. The linker's role is to ensure stability in circulation and to facilitate the release of the payload upon internalization into the target cancer cell.[14] Hydrophobic payloads can lead to ADC aggregation and rapid clearance.[3] PEG linkers are instrumental in mitigating these issues, enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's integrity.[4][15]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[16] The linker in a PROTAC is not merely a spacer but plays a crucial role in facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[17] PEG linkers provide the necessary flexibility and hydrophilicity to optimize the geometry of this complex and to improve the overall drug-like properties of the PROTAC.[18]
Quantitative Impact of PEG Linker Length
The length of the PEG chain is a critical parameter that must be optimized for each specific application. A trade-off often exists between enhancing pharmacokinetic properties and maintaining potent biological activity.[3]
Impact on Antibody-Drug Conjugate (ADC) Properties
| Parameter | No PEG | Short PEG (e.g., PEG2-PEG4) | Intermediate PEG (e.g., PEG8-PEG12) | Long PEG (e.g., PEG24) | Key Findings & References |
| Pharmacokinetics (Clearance) | Rapid | Faster clearance | Slower clearance, often reaching a plateau | Significantly prolonged half-life | Longer PEG chains generally decrease clearance rates, improving circulation time.[3][17][19] |
| In Vivo Efficacy (Tumor Growth Inhibition) | ~11% | ~35-45% | ~75-85% | ~75-85% | Increased plasma exposure due to longer PEG linkers often correlates with enhanced in vivo efficacy.[3][15] |
| In Vitro Potency (IC50) | High | High | Moderate | May be reduced | Longer PEG chains can sometimes introduce steric hindrance, potentially reducing in vitro potency.[3][20] |
| Drug-to-Antibody Ratio (DAR) Efficiency | Lower | Moderate | Higher | Moderate | Intermediate length PEG linkers can improve conjugation efficiency, allowing for higher DARs without aggregation.[4] |
Impact on Small Molecule Drug Solubility
| Compound Type | No PEG | With PEG Linker | Fold Increase in Solubility | Reference |
| Hydrophobic Small Molecule | Poorly soluble | Soluble | Varies significantly based on PEG length and parent molecule | The incorporation of PEG is a well-established strategy to enhance the aqueous solubility of hydrophobic drugs.[2][5] |
| Biotinylation Reagents | Soluble | Highly Soluble | Increases with PEG chain length | Longer PEG chains directly correlate with greater hydrophilicity and aqueous solubility.[21] |
Experimental Protocols
Protocol 1: NHS-Ester PEGylation of Monoclonal Antibodies
Objective: To covalently attach an NHS-ester functionalized PEG linker to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-ester functionalized PEG (e.g., Mal-PEG-NHS)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Preparation of Antibody: Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.[8][18]
-
Preparation of PEG-NHS Ester Solution: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[8][18] The NHS-ester is moisture-sensitive and hydrolyzes in aqueous solutions.[8]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the PEG-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[8][18]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.[8]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove unreacted PEG and small molecule byproducts by size-exclusion chromatography (SEC) using a desalting column or by dialysis against PBS.[8]
Protocol 2: Synthesis of a Heterobifunctional Maleimide-PEG-NHS Ester Linker
Objective: To synthesize a heterobifunctional PEG linker with a maleimide group at one end and an NHS ester at the other, suitable for conjugating a thiol-containing molecule to an amine-containing molecule.
Procedure: This protocol describes a general synthetic scheme.
-
Synthesis of NHS-activated Maleimide: React maleic anhydride with β-alanine in DMF. The resulting carboxylic acid is then reacted with N-hydroxysuccinimide (NHS) using a coupling agent like dicyclohexylcarbodiimide (DCC) to form the NHS-ester of the maleimide derivative.[22]
-
Deprotection of PEG: Start with a Boc-protected amino-PEG-acid (e.g., Boc-NH-PEG-COOH). Remove the Boc protecting group using trifluoroacetic acid (TFA) to yield the TFA salt of the amino-PEG-acid.[22]
-
Coupling of Maleimide to PEG: React the NHS-activated maleimide from step 1 with the deprotected amino-PEG-acid from step 2. This forms a maleimido-PEG-acid.[22]
-
Activation of the PEG Carboxyl Group: Isolate the maleimido-PEG-acid and react it with NHS using a water-soluble coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to furnish the final Maleimide-PEG-NHS ester.[22]
-
Purification: Purify the final product using column chromatography.
Protocol 3: Characterization of PEGylated Proteins by SEC-MALS
Objective: To determine the degree of PEGylation, molar mass, and aggregation state of a PEGylated protein.
Methodology:
-
System Setup: An SEC system is coupled in-line with a multi-angle light scattering (MALS) detector, a UV detector, and a differential refractive index (dRI) detector.[7][23]
-
Mobile Phase: Use a filtered and degassed mobile phase appropriate for the protein and SEC column (e.g., phosphate-buffered saline).[7]
-
Sample Preparation: Prepare the PEGylated protein sample in the mobile phase at a known concentration.[7]
-
Injection and Separation: Inject the sample onto an appropriate SEC column to separate species based on their hydrodynamic volume.[7][23]
-
Data Acquisition: Collect data simultaneously from the MALS, UV, and dRI detectors as the sample elutes.[7]
-
Data Analysis:
-
The UV detector measures the protein concentration.
-
The dRI detector measures the total concentration of both protein and PEG.
-
The MALS detector measures the light scattered by the molecules, which is proportional to their molar mass and concentration.
-
Using specialized software, the data from the three detectors are combined to calculate the absolute molar mass of the protein and the attached PEG for each eluting peak, allowing for the determination of the degree of PEGylation and the quantification of any aggregates.[7][24]
-
Visualizations of Key Concepts
Conclusion
PEG linkers are indispensable tools in the rational design of advanced therapeutics like ADCs and PROTACs. Their ability to enhance solubility, improve pharmacokinetic profiles, and increase stability provides a powerful means to overcome the limitations of many potent drug molecules. The tunable nature of PEG allows for a high degree of control over the final properties of the conjugate, enabling the optimization of the therapeutic index. As drug discovery continues to move towards more complex and targeted modalities, the strategic implementation of PEG linker technology will undoubtedly remain a critical factor in the development of safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. wyatt.com [wyatt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. precisepeg.com [precisepeg.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 19. Clinical Pharmacology of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creativepegworks.com [creativepegworks.com]
- 22. Maleimide-PEG4-NHS Ester synthesis - chemicalbook [chemicalbook.com]
- 23. americanlaboratory.com [americanlaboratory.com]
- 24. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
The Role of N-(Boc-PEG4)-NH-PEG4-NH-Boc in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of N-(Boc-PEG4)-NH-PEG4-NH-Boc, a bifunctional linker molecule, in the context of targeted protein degradation. While specific data for PROTACs (Proteolysis Targeting Chimeras) utilizing this exact linker is not extensively available in peer-reviewed literature, this guide will draw upon established principles of PROTAC technology and data from structurally similar polyethylene glycol (PEG)-based linkers to elucidate its function and application.
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation has emerged as a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] PROTACs are heterobifunctional molecules at the forefront of this technology. They consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] This proximity induces the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[4]
This compound: A Bifunctional PEG Linker
This compound is a chemical entity designed to function as a linker in the synthesis of PROTACs. Its structure comprises two polyethylene glycol (PEG) units of four ethylene glycol repeats, flanked by Boc-protected amine groups. The key features of this linker are:
-
Polyethylene Glycol (PEG) Spacers: The dual PEG4 chains impart hydrophilicity to the resulting PROTAC molecule. This is a critical feature, as PROTACs are often large and can suffer from poor solubility and cell permeability. The PEG linker can improve these physicochemical properties, enhancing bioavailability.[5][6]
-
Boc-Protected Amines: The tert-butyloxycarbonyl (Boc) protecting groups on the terminal amines allow for a modular and controlled synthesis of the PROTAC. The Boc groups can be selectively removed under acidic conditions to reveal reactive amine functionalities, which can then be coupled to the POI and E3 ligase ligands.
-
Linker Length and Flexibility: The length and flexibility of the linker are crucial determinants of a PROTAC's efficacy. The linker must be long enough to span the distance between the POI and the E3 ligase, allowing for the formation of a stable and productive ternary complex.[2][7] The flexibility of the PEG chains can facilitate the optimal orientation of the two proteins.[5]
Mechanism of Action of a PROTAC Utilizing a PEG-Based Linker
A PROTAC incorporating a linker like this compound operates through a catalytic cycle to induce protein degradation.
Caption: General mechanism of PROTAC-mediated protein degradation.
The process can be summarized in the following steps:
-
Cellular Entry: The PROTAC, aided by the physicochemical properties imparted by the PEG linker, crosses the cell membrane.
-
Ternary Complex Formation: Inside the cell, the PROTAC simultaneously binds to the POI and an E3 ubiquitin ligase (e.g., Cereblon or VHL), forming a transient ternary complex.[8]
-
Ubiquitination: The formation of the ternary complex brings the POI into close proximity with the E3 ligase, which then facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.
-
Proteasomal Degradation: The poly-ubiquitinated POI is recognized as a substrate for degradation by the 26S proteasome. The proteasome unfolds and proteolytically cleaves the POI into small peptides.
-
PROTAC Recycling: The PROTAC is released from the complex and can engage in another round of degradation, acting catalytically.
Quantitative Data from Structurally Similar PROTACs
| PROTAC Example | Target Protein | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PROTAC 1 | BRD4 | Pomalidomide (CRBN) | PEG linker | ~100 | >90 | AML cells | [9] |
| PROTAC 2 | BRD4 | JQ-1 (VHL) | PEG linker | <1000 | >90 | 22Rv1 | [9] |
| dBET1 | BRD4 | JQ-1 (CRBN) | PEG linker | ~4.3 | >95 | MV4;11 | [10] |
| ARV-771 | BRD4 | OTX015 (VHL) | PEG linker | <1 | >95 | 22Rv1 | [11] |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation.
Experimental Protocols for PROTAC Evaluation
The evaluation of a novel PROTAC involves a series of in vitro and cellular assays to determine its efficacy and mechanism of action. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This is the most common method to directly measure the reduction in the levels of the target protein.
Materials:
-
Cell line of interest
-
PROTAC compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Seeding: Plate cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and quantify the band intensities. Normalize the target protein band intensity to the loading control.[12]
Caption: Workflow for Western Blot analysis of protein degradation.
Cell Viability Assay
This assay determines the cytotoxic effect of the PROTAC on the cells.
Materials:
-
96-well plates
-
Cell line of interest
-
PROTAC compound
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a desired duration (e.g., 24, 48, 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[13]
Ternary Complex Formation Assay
These assays confirm the formation of the POI-PROTAC-E3 ligase complex.
Common Techniques:
-
Co-immunoprecipitation (Co-IP): An antibody against the POI or E3 ligase is used to pull down the complex, which is then analyzed by Western blotting.[14]
-
Fluorescence Polarization (FP): This method measures the change in polarization of a fluorescently labeled ligand upon binding to a larger protein complex.[15]
-
Surface Plasmon Resonance (SPR): This technique measures the binding kinetics and affinity of the interactions in real-time.[14]
-
NanoBRET™: A cell-based assay that uses bioluminescence resonance energy transfer to detect protein-protein interactions.[11]
General Co-IP Protocol:
-
Treat cells with the PROTAC.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Incubate the lysate with an antibody specific to the POI or E3 ligase.
-
Use protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specific binders.
-
Elute the proteins and analyze by Western blotting for the presence of all three components of the ternary complex.
Ubiquitination Assay
This assay demonstrates that the target protein is being ubiquitinated in a PROTAC-dependent manner.
Protocol:
-
Cell Treatment: Treat cells with the PROTAC. It is often necessary to co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: Perform immunoprecipitation of the target protein as described in the Co-IP protocol.
-
Western Blotting: Elute the immunoprecipitated protein and perform a Western blot.
-
Detection: Probe the membrane with an anti-ubiquitin antibody. A ladder of high-molecular-weight bands indicates poly-ubiquitination of the target protein.[16]
Conclusion
This compound represents a valuable building block for the synthesis of PROTACs. The dual PEG4 chains are expected to confer favorable physicochemical properties, such as enhanced solubility and permeability, which are critical for the development of effective protein degraders. The general mechanism of action for a PROTAC utilizing such a linker involves the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein. The experimental protocols outlined in this guide provide a comprehensive framework for the evaluation of novel PROTACs, enabling researchers to assess their degradation efficiency, cellular effects, and mechanism of action. While direct experimental data for this specific linker is limited, the principles and methodologies described herein, based on extensive research with similar PEG-linked PROTACs, provide a solid foundation for its application in the exciting field of targeted protein degradation.
References
- 1. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 三重複合体の形成 [promega.jp]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical Properties and Solubility of Boc-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical properties and solubility characteristics of Boc-protected Polyethylene Glycol (Boc-PEG) linkers. These versatile molecules are integral to the advancement of bioconjugation, drug delivery systems, and the development of therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Understanding their fundamental properties is critical for their effective application.
Introduction to Boc-PEG Linkers
Boc-PEG linkers are chemically modified polyethylene glycol chains featuring a tert-butyloxycarbonyl (Boc) protecting group on a terminal amine. This strategic design allows for the temporary masking of the amine's reactivity, enabling controlled, stepwise chemical syntheses. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to reveal a primary amine, which can then be used for conjugation to biomolecules or other chemical entities. The polyethylene glycol backbone imparts desirable properties such as increased hydrophilicity, biocompatibility, and improved pharmacokinetic profiles to the conjugated molecules[1][2].
General Structure
The fundamental structure of a Boc-PEG linker consists of a Boc-protected amine at one terminus of a polyethylene glycol chain, with another functional group or a simple terminus at the other end.
Physical Properties
The physical properties of Boc-PEG linkers are influenced by the length of the PEG chain (indicated by 'n' in the structure) and the nature of the terminal functional group 'X'.
| Property | Description |
| Appearance | Depending on the molecular weight, Boc-PEG linkers can range from viscous liquids or waxy semi-solids (for lower molecular weights) to white or off-white powders (for higher molecular weights)[3][4]. |
| Molecular Weight | A wide range of molecular weights are commercially available, from a few hundred to several thousand g/mol . Monodisperse Boc-PEG linkers offer a defined molecular weight, which is crucial for reproducibility in therapeutic applications[2]. |
| Density | The approximate density of PEG is 1.125 g/mL[3][4]. |
| Biocompatibility | The PEG component of the linker is well-known for its biocompatibility and low immunogenicity, making it suitable for in vivo applications[1]. |
Solubility Profile
The solubility of Boc-PEG linkers is a key feature, largely dictated by the hydrophilic nature of the PEG backbone. The Boc group, being relatively nonpolar, can slightly decrease water solubility compared to the corresponding free amine-PEG.
| Solvent | Solubility |
| Water | Generally soluble, especially for longer PEG chains. The hydrophilic PEG spacer enhances solubility in aqueous media[5][6][7][8]. |
| Aqueous Buffers | Generally soluble[3][4]. |
| Dichloromethane (DCM) | Soluble[3][9]. |
| Chloroform | Soluble[3][9]. |
| Dimethylformamide (DMF) | Soluble[3]. |
| Dimethyl sulfoxide (DMSO) | Soluble[3]. |
| Alcohols (e.g., Methanol, Ethanol) | Less soluble[3][4]. |
| Toluene | Less soluble[3][4]. |
| Diethyl Ether | Not soluble[3][4]. |
Note: Quantitative solubility data (e.g., in mg/mL) is highly dependent on the specific molecular weight and terminal functional group of the Boc-PEG linker and is often not publicly available. It is recommended to determine solubility experimentally for specific applications.
Experimental Protocols
Boc Protection of an Amino-PEG Linker
This protocol outlines a general procedure for the protection of a terminal amine on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
Amino-PEG linker
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.
-
Add the non-nucleophilic base (typically 2-3 equivalents relative to the amine).
-
Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 3-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the Boc-protected PEG linker.
-
Characterize the product by NMR and MS to confirm its identity and purity.
Boc Deprotection of a PEG Linker
This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA).
Materials:
-
Boc-protected PEG linker
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to the desired final concentration (e.g., 20-50% v/v). If necessary, add scavengers such as TIS (2.5-5% v/v).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene (3x) to remove residual TFA.
-
The resulting TFA salt of the deprotected amine can be used directly in the next step or further purified. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
Characterization Workflow
A multi-faceted analytical approach is essential to confirm the identity, purity, and stability of Boc-PEG linkers.
Solubility Assessment (Qualitative)
A general protocol to qualitatively assess the solubility of a Boc-PEG linker in various solvents.
Materials:
-
Boc-PEG linker
-
A selection of solvents (e.g., Water, DCM, DMF, DMSO, Ethanol)
-
Small vials or test tubes
-
Vortex mixer
Procedure:
-
Add a small, known amount (e.g., 1 mg) of the Boc-PEG linker to a vial.
-
Add a known volume (e.g., 1 mL) of the solvent to be tested.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid particles.
-
If the solid has dissolved, the linker is considered soluble at that concentration. If not, it is considered insoluble or sparingly soluble.
-
Repeat for each solvent to be tested.
Conclusion
Boc-PEG linkers are indispensable tools in modern drug development and bioconjugation, primarily due to their favorable physical properties and solubility profiles. The ability to modulate the reactivity of a terminal amine via the acid-labile Boc group provides a robust strategy for the controlled synthesis of complex biomolecular constructs. A thorough understanding of their characteristics, supported by rigorous experimental validation, is paramount for the successful design and implementation of novel therapeutics and research reagents.
References
- 1. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 2. Monodispersed Boc/Fmoc PEG - Biopharma PEG [biochempeg.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. t-Boc-N-amido-PEG11-amine, 198227-38-2 | BroadPharm [broadpharm.com]
- 6. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 7. t-Boc-N-amido-PEG1-acid, 1260092-44-1 | BroadPharm [broadpharm.com]
- 8. t-Boc-N-amido-PEG2-amine, 153086-78-3 | BroadPharm [broadpharm.com]
- 9. BOC-NH-PEG-COOH - Ruixibiotech [ruixibiotech.com]
Stability of N-(Boc-PEG4)-NH-PEG4-NH-Boc: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability of N-(Boc-PEG4)-NH-PEG4-NH-Boc, a bifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug conjugates. Understanding the stability profile of this linker is critical for ensuring the integrity, shelf-life, and in vivo performance of the final therapeutic agent. This document details the inherent stability of the core components, potential degradation pathways, and recommended experimental protocols for stability assessment.
Core Concepts: Structural Components and Inherent Stability
The stability of this compound is primarily dictated by its two key structural features: the polyethylene glycol (PEG) chains and the tert-butyloxycarbonyl (Boc) protecting groups.
-
Polyethylene Glycol (PEG) Linker: The PEG backbone, composed of repeating ethylene glycol units, imparts hydrophilicity and flexibility to the molecule. Generally, PEG linkers are chemically stable and are known to enhance the solubility and in vivo stability of conjugated molecules by providing a protective hydrophilic shield against enzymatic degradation.[1][2][3] However, the ether linkages in the PEG chain can be susceptible to oxidative degradation, particularly in the presence of transition metal ions or under conditions of significant oxidative stress.[4]
-
tert-Butyloxycarbonyl (Boc) Protecting Group: The Boc group is a widely used protecting group for amines in organic synthesis due to its stability under a broad range of conditions, including basic and nucleophilic environments.[5] The carbamate linkage of the Boc group is, however, intentionally designed to be labile under acidic conditions, allowing for its removal to reveal the primary amine for subsequent conjugation.[5] The rate of this acid-catalyzed deprotection is dependent on the acid strength and the solvent system.[6]
Potential Degradation Pathways
The primary degradation pathways for this compound involve the cleavage of the Boc protecting groups and the degradation of the PEG backbone.
Hydrolytic Degradation
-
Acidic Hydrolysis: The most significant hydrolytic instability of the molecule is the acid-catalyzed cleavage of the Boc groups. Under acidic conditions, the carbamate is protonated, leading to the formation of a tert-butyl cation and the release of carbon dioxide, yielding the free amine. This process is typically rapid in strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6]
-
Basic Hydrolysis: The Boc group is generally stable to basic conditions.[5] Similarly, the ether linkages of the PEG chain are not susceptible to base-catalyzed hydrolysis. Therefore, significant degradation under basic conditions is not anticipated.
Oxidative Degradation
The PEG chain is susceptible to oxidative degradation through a free-radical mechanism. This can be initiated by reactive oxygen species (ROS), transition metals, or exposure to high-energy radiation. The degradation process can lead to chain scission, resulting in the formation of various byproducts, including formaldehyde, formic acid, and shorter PEG fragments.[4]
Thermal Degradation
While generally stable at ambient temperatures, prolonged exposure to elevated temperatures can promote both the thermolytic deprotection of the Boc group and the oxidative degradation of the PEG chain, especially in the presence of oxygen.
Photodegradation
Exposure to ultraviolet (UV) light, particularly in the presence of photosensitizers, can generate free radicals that initiate the degradation of the PEG backbone. The ICH guideline Q1B provides a framework for assessing the photostability of drug substances and products.[7]
Enzymatic Degradation
The PEG backbone itself is generally considered to be resistant to enzymatic degradation by common proteases and esterases.[8] This property contributes to the enhanced in vivo stability of PEGylated therapeutics. However, it is important to note that some microorganisms have been shown to degrade PEG.[9] The carbamate bond of the Boc group may be susceptible to hydrolysis by certain esterases or amidases, although this is less common than acid-catalyzed cleavage.
Quantitative Stability Data
The following tables summarize the expected stability of this compound under various stress conditions. The data presented are illustrative and based on the known stability of the constituent chemical moieties. Actual degradation rates should be confirmed experimentally for specific formulations and storage conditions.
Table 1: Hydrolytic Stability of this compound
| Condition | pH | Temperature (°C) | Expected Half-life (t½) | Primary Degradation Product(s) |
| Highly Acidic | 1 | 25 | < 1 hour | H₂N-PEG4-NH-PEG4-NH₂ |
| Mildly Acidic | 4 | 25 | Several days | H₂N-PEG4-NH-PEG4-NH-Boc (mono-deprotected) |
| Neutral | 7 | 25 | > 1 year | No significant degradation |
| Mildly Basic | 9 | 25 | > 1 year | No significant degradation |
| Highly Basic | 12 | 25 | > 1 year | No significant degradation |
Table 2: Forced Degradation Studies of this compound
| Stress Condition | Parameters | Expected Degradation | Potential Degradation Products |
| Oxidative | 3% H₂O₂, 25°C, 24h | 10-30% | PEG chain fragments, formaldehyde, formic acid |
| Thermal | 60°C, 7 days | 5-20% | Mono- and di-deprotected amine, oxidative PEG fragments |
| Photolytic | ICH Q1B, UV/Vis | 5-15% | Oxidative PEG fragments |
Experimental Protocols
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the intact linker from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or Charged Aerosol Detector (CAD).
-
Column Temperature: 30°C.
Forced Degradation Protocol
Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method.
-
Acid Hydrolysis: Incubate a solution of the linker in 0.1 M HCl at 40°C. Collect samples at 0, 2, 4, 8, and 24 hours. Neutralize before analysis.
-
Base Hydrolysis: Incubate a solution of the linker in 0.1 M NaOH at 40°C. Collect samples at 0, 2, 4, 8, and 24 hours. Neutralize before analysis.
-
Oxidative Degradation: Treat a solution of the linker with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Store the solid linker and a solution of the linker at 60°C for 7 days.
-
Photostability: Expose the solid linker and a solution of the linker to light according to ICH Q1B guidelines.
LC-MS for Degradant Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is used to identify the structure of the degradation products observed in the forced degradation studies.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass data.
-
Fragmentation: Collision-Induced Dissociation (CID) to elucidate the structure of degradants.
Visualizations
The following diagrams illustrate the key concepts related to the stability of this compound.
Caption: Molecular structure of this compound.
Caption: Major degradation routes for the linker.
References
- 1. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono-PEGylated alpha-1 antitrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of PEG size on structure, function and stability of PEGylated BSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of fenprostalene in polyethylene glycol 400 solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Acids - Wordpress [reagents.acsgcipr.org]
- 7. fda.gov [fda.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Degradation of polyethylene glycols and polypropylene glycols in microcosms simulating a spill of produced water in shallow groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(Boc-PEG4)-NH-PEG4-NH-Boc CAS number and molecular weight
An In-depth Technical Guide to N-(Boc-PEG4)-NH-PEG4-NH-Boc for Researchers in Drug Development
Introduction
This compound is a bifunctional, monodisperse polyethylene glycol (PEG) linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality designed to hijack the body's own cellular machinery to selectively eliminate disease-causing proteins.[1][2][3] This technical guide provides an in-depth overview of the properties, applications, and experimental considerations for this compound, tailored for researchers, scientists, and professionals in the field of drug development.
PROTACs are heterobifunctional molecules comprising a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[1][4][5] The linker is not merely a spacer but a crucial component that influences the PROTAC's solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[6][7][8] PEG linkers, such as this compound, are widely employed to enhance the physicochemical properties of PROTACs, addressing challenges like poor solubility that can arise from the often large and lipophilic nature of these molecules.[4][6][]
Core Compound Data
The quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 2112737-17-2 | [1] |
| Molecular Weight | 640.80 g/mol | |
| Molecular Formula | C30H60N2O12 | [1] |
| Appearance | Liquid | |
| Color | Colorless to light yellow | |
| Density | 1.069 g/cm³ | |
| Purity | Typically >96% | [1] |
| Storage Conditions | 4°C, protected from light. In solvent: -80°C (6 months); -20°C (1 month) |
The Role in PROTAC-Mediated Protein Degradation
The primary application of this compound is as a linker in the synthesis of PROTACs. The mechanism by which these PROTACs function is through the ubiquitin-proteasome system (UPS), the cell's natural protein disposal pathway.
The process can be broken down into the following key steps:
-
Ternary Complex Formation : The PROTAC molecule, via its two distinct ligands, simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. The flexibility and length of the PEG linker are critical for achieving a stable and productive conformation of this complex.[1][7]
-
Ubiquitination : Once the POI is brought into close proximity with the E3 ligase, the ligase facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine residues on the surface of the POI.[1][5]
-
Polyubiquitination : A chain of ubiquitin molecules is assembled on the POI. This polyubiquitin chain serves as a recognition signal for the proteasome.[1]
-
Proteasomal Degradation : The 26S proteasome recognizes and degrades the polyubiquitinated target protein into small peptides.[1][5]
-
Catalytic Cycle : After inducing ubiquitination, the PROTAC molecule is released and can bind to another target protein and E3 ligase, repeating the cycle. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.[1][2]
Experimental Protocols
The use of this compound in PROTAC synthesis involves the deprotection of its tert-butyloxycarbonyl (Boc) groups to reveal reactive amine functionalities, which can then be coupled to appropriate ligands.
General Workflow for PROTAC Synthesis
A PROTAC is typically synthesized by sequentially coupling the linker to the E3 ligase ligand and the POI ligand (or "warhead"). The Boc protecting groups on the linker allow for controlled, directional synthesis.
Protocol: Boc Deprotection
This protocol describes the removal of the Boc protecting groups to yield the free amine(s).
-
Materials :
-
This compound or a Boc-protected intermediate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure :
-
Dissolve the Boc-protected compound (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
To ensure complete removal of residual acid, co-evaporate the residue with DCM (3 times).
-
The resulting amine salt is often used in the next step without further purification.
-
Protocol: Amide Coupling
This protocol describes the formation of an amide bond between the deprotected amine linker and a carboxylic acid-functionalized ligand.
-
Materials :
-
Amine-functionalized linker (from deprotection step, 1.0 eq)
-
Carboxylic acid-functionalized ligand (E3 ligand or POI warhead, 1.0 eq)
-
HATU (1,[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure :
-
Dissolve the carboxylic acid-functionalized ligand and HATU in anhydrous DMF.
-
Add DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the amine-functionalized linker in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the progress by LC-MS.
-
Upon completion, the crude product can be purified by preparative reverse-phase HPLC.
-
Protocol: Biological Evaluation of PROTAC Efficacy
This protocol provides a general method to determine the extent of target protein degradation in cells treated with the synthesized PROTAC.
-
Materials :
-
Relevant cell line expressing the protein of interest
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and reagents
-
Reagents for Western Blotting or In-Cell ELISA
-
-
Procedure :
-
Cell Culture and Treatment : Plate cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis : After treatment, wash the cells with PBS and lyse them using an appropriate lysis buffer containing protease inhibitors.
-
Protein Quantification : Determine the total protein concentration in each lysate.
-
Degradation Analysis :
-
Western Blot : Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Quantification : Densitometry analysis of the bands will reveal the extent of protein degradation at different PROTAC concentrations, allowing for the determination of the DC₅₀ (concentration for 50% degradation).
-
-
Conclusion
This compound is a versatile and valuable tool in the rational design of PROTACs. Its dual Boc-protected amine functionalities allow for controlled, sequential synthesis, while the PEG4 units confer favorable physicochemical properties, such as enhanced solubility and permeability, which are often critical for the in vivo efficacy of the final PROTAC molecule. The protocols and diagrams provided in this guide offer a foundational framework for researchers to effectively utilize this linker in their targeted protein degradation research, ultimately accelerating the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. ijcrr.com [ijcrr.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. The Essential Role of Linkers in PROTACs [axispharm.com]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using N-(Boc-PEG4)-NH-PEG4-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[4]
The linker is a critical component of a PROTAC, significantly influencing its efficacy, solubility, and cell permeability.[3] Polyethylene glycol (PEG) linkers are frequently employed to enhance the physicochemical properties of PROTACs.[3][5] The N-(Boc-PEG4)-NH-PEG4-NH-Boc linker is a versatile, flexible, and hydrophilic linker designed for the modular synthesis of PROTACs. The terminal Boc-protected amines allow for a stepwise and controlled conjugation of the E3 ligase ligand and the POI ligand.
This application note provides a detailed protocol for the synthesis of a potent and selective BRD4-targeting PROTAC using the this compound linker, the Cereblon (CRBN) E3 ligase ligand pomalidomide, and the BRD4 inhibitor (+)-JQ1 as the warhead.
Signaling Pathway: BRD4 Degradation via a Cereblon-Recruiting PROTAC
The bromodomain and extra-terminal domain (BET) protein BRD4 is a key epigenetic reader that regulates the transcription of crucial oncogenes, including c-MYC.[2] By inducing the degradation of BRD4, PROTACs can effectively suppress c-MYC expression and inhibit cancer cell proliferation and survival.[2] The following diagram illustrates the mechanism of action of a BRD4-targeting PROTAC that recruits the Cereblon (CRBN) E3 ubiquitin ligase.
Caption: Mechanism of BRD4 degradation by a Cereblon-recruiting PROTAC.
Experimental Workflow
The synthesis of the BRD4-targeting PROTAC from this compound is a multi-step process involving the sequential conjugation of the E3 ligase ligand and the warhead, with an intermediary Boc-deprotection step.
Caption: General workflow for the synthesis of a BRD4-targeting PROTAC.
Experimental Protocols
Materials and Reagents
| Reagent/Solvent | Grade | Recommended Supplier |
| This compound | ≥95% | Commercially Available |
| Pomalidomide-C4-COOH | ≥95% | Custom Synthesis/Commercially Available |
| (+)-JQ1-COOH | ≥95% | Commercially Available |
| HATU | Reagent Grade | Sigma-Aldrich, Combi-Blocks |
| DIPEA | Anhydrous | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | Reagent Grade | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
| Water | HPLC Grade | Fisher Scientific |
| Diethyl ether | Anhydrous | Sigma-Aldrich |
Protocol 1: Synthesis of Boc-PEG4-NH-PEG4-Pomalidomide (Intermediate 1)
This protocol describes the amide coupling of the Boc-protected linker to the pomalidomide E3 ligase ligand.
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve Pomalidomide-C4-COOH (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.
Protocol 2: Boc Deprotection of Intermediate 1 (Synthesis of Intermediate 2)
This step removes one of the Boc protecting groups to reveal a free amine for the subsequent coupling reaction.
-
Reaction Setup: Dissolve the Boc-protected intermediate 1 (1.0 eq) in a 1:4 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM).
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA. The resulting amine-TFA salt is typically used in the next step without further purification.
Protocol 3: Synthesis of the Final BRD4 PROTAC
This final step involves the amide coupling of the deprotected linker-pomalidomide intermediate to the (+)-JQ1 warhead.
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve (+)-JQ1-COOH (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes.
-
Coupling: Add the crude amine-TFA salt from Protocol 2 (1.1 eq) to the activated (+)-JQ1-COOH solution.
-
Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the final PROTAC by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.
Quantitative Data Summary
The following tables summarize representative data for the synthesis and biological activity of BRD4-targeting PROTACs with similar PEG linkers. The actual results may vary depending on the specific experimental conditions.
Table 1: Representative Reaction Conditions and Yields
| Step | Reaction Time (hours) | Temperature (°C) | Typical Yield (%) |
| Protocol 1: Amide Coupling (Pomalidomide) | 4 - 12 | Room Temperature | 60 - 80 |
| Protocol 2: Boc Deprotection | 1 - 2 | Room Temperature | >95 (crude) |
| Protocol 3: Amide Coupling ((+)-JQ1) | 2 - 16 | Room Temperature | 40 - 60 |
Table 2: Biological Activity of a Representative BRD4-Targeting PROTAC
| Cell Line | DC50 (nM) | Dmax (%) | Assay Duration (hours) |
| MV4;11 (AML) | < 10 | > 90 | 4 |
| HeLa (Cervical Cancer) | 20 - 50 | ~90 | 24 |
| 293T (HEK) | 50 - 100 | ~85 | 18 |
DC50: Concentration for 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation.
Conclusion
The use of this compound provides a versatile and efficient method for the synthesis of potent PROTACs. The detailed protocols and representative data presented in this application note serve as a comprehensive guide for researchers in the field of targeted protein degradation, facilitating the development of novel therapeutics for a wide range of diseases. The modular nature of this synthetic approach allows for the facile generation of PROTAC libraries with varying linkers, E3 ligase ligands, and warheads to optimize for potency, selectivity, and pharmacokinetic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Note: A Step-by-Step Guide for Boc Deprotection of PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide and detailed protocols for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from polyethylene glycol (PEG) linkers. The Boc group is a crucial acid-labile protecting group for amines, widely employed in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs), PROteolysis Targeting Chimeras (PROTACs), and other PEGylated therapeutics.[1][2][3] Its effective removal is a critical step to expose a reactive amine for subsequent conjugation, enabling the controlled, stepwise assembly of these molecules.[1][4]
Core Principles of Boc Deprotection
The primary function of the Boc group is to temporarily block the reactivity of a primary or secondary amine on a PEG linker.[1] This protection strategy is essential for directing chemical reactions to other functional groups on the linker or a conjugated molecule.[1] The key feature of the Boc group is its stability in basic and nucleophilic environments and its facile removal under acidic conditions, which regenerates the free amine for subsequent bioconjugation steps.[1][5][6] The deprotection mechanism is an acid-catalyzed hydrolysis where the carbamate is protonated, leading to the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine, typically as an ammonium salt.[7][8][9]
Data Presentation: Quantitative Analysis of Boc Deprotection Conditions
The efficiency of Boc deprotection is critical for the overall yield and purity of the final bioconjugate.[1] The choice of acid, its concentration, reaction time, and temperature are key parameters that must be optimized. The following tables summarize common reaction conditions for Boc deprotection.
Table 1: Comparative Analysis of Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Time | Temperature | Purity/Yield | Reference(s) |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp. | >95% | [1][10] |
| 4M Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 0.5 - 2 hours | Room Temp. | >95% | [1] |
| Trifluoroacetic Acid (TFA) | 50% (v/v) | Dichloromethane (DCM) | 5 - 30 minutes | Room Temp. | High | [1][9] |
| Hydrochloric Acid (HCl) | 4M | Dioxane | 60 minutes | Room Temp. | >95% | [1] |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reproducible results. Below are two standard procedures for the Boc deprotection of PEG linkers in solution and on a solid support.
Protocol 1: Standard Boc Deprotection of PEG Linkers in Solution using TFA/DCM
This protocol outlines the common procedure for removing the Boc protecting group from a PEG linker in a solution phase using trifluoroacetic acid (TFA).
Materials:
-
Boc-protected PEG linker
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Toluene (for co-evaporation)[10]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask.[10]
-
Acid Addition: Slowly add TFA to the desired final concentration (typically 20-50% v/v).[1][10]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring.[1][10]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-2 hours).[1][10] The deprotected amine is more polar and will typically have a lower Rf value on TLC.[10]
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[1][10]
-
TFA Removal: To remove residual TFA, perform co-evaporation by adding toluene to the residue and concentrating under reduced pressure. Repeat this step three times.[10]
-
Work-up (Neutralization):
-
The resulting TFA salt of the deprotected amine can often be used directly in the next synthetic step.[1][10]
-
For neutralization to obtain the free amine, dissolve the residue in a suitable organic solvent. Wash the solution with a saturated aqueous solution of sodium bicarbonate, followed by brine.[1][10]
-
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected PEG linker as a free amine.[1][10]
Protocol 2: Boc Deprotection on Solid-Phase Support
This protocol provides a general overview for the deprotection of a Boc-protected amino-PEG-functionalized resin, a common step in solid-phase peptide synthesis (SPPS).[1]
Materials:
-
Boc-amino-PEG-resin
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes in a solid-phase synthesis vessel.[1]
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group from the PEG linker, exposing the terminal amine as a TFA salt.[1][9]
-
Washing: Thoroughly wash the resin with DCM and then DMF to remove excess reagents and the cleaved Boc protection byproducts.[1][9]
-
Neutralization: Neutralize the TFA salt on the resin by washing with a solution of 10% DIPEA in DMF. This regenerates the free amine, which is ready for the next coupling step.[1][9]
-
Final Washing: Wash the resin again with DMF and DCM to remove excess base before proceeding to the subsequent amino acid coupling step.[1]
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the standard Boc deprotection protocol in solution.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Double BOC protection selective removal method [en.highfine.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
Application of N-(Boc-PEG4)-NH-PEG4-NH-Boc in Antibody-Drug Conjugate (ADC) Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker molecule, which connects the antibody to the payload, is a critical component influencing the stability, solubility, and overall efficacy of the ADC. Polyethylene glycol (PEG) linkers have gained prominence in ADC development due to their ability to enhance hydrophilicity, improve pharmacokinetics, and potentially increase the drug-to-antibody ratio (DAR).[1][2][3] This document provides detailed application notes and protocols for the use of the bifunctional linker, N-(Boc-PEG4)-NH-PEG4-NH-Boc, in the synthesis of ADCs. This linker features two PEG4 units to increase solubility and a Boc-protected amine for controlled, sequential conjugation.[4]
The incorporation of a PEG spacer can significantly enhance the solubility of hydrophobic drug-linker complexes, facilitating conjugation in aqueous buffers and enabling the synthesis of ADCs with higher DARs.[5] The length of the PEG chain has been shown to impact the pharmacokinetic properties of ADCs, with longer chains generally leading to slower clearance.[6]
Core Concepts and Applications
The this compound linker is a symmetrical molecule with two Boc-protected amine groups. This structure allows for a two-step conjugation strategy. First, one of the Boc groups is removed to reveal a primary amine, which can then be reacted with an activated drug molecule. Following purification, the second Boc group on the drug-linker conjugate is deprotected to allow for conjugation to the antibody. This stepwise approach provides precise control over the synthesis process.
Key Advantages of Using this compound in ADC Synthesis:
-
Enhanced Hydrophilicity: The two PEG4 units impart significant hydrophilicity to the linker, which can help to counterbalance the hydrophobicity of many cytotoxic payloads. This can reduce the propensity for ADC aggregation and improve its pharmacokinetic profile.[7]
-
Improved Pharmacokinetics: PEGylation is known to increase the hydrodynamic radius of molecules, which can lead to reduced renal clearance and a longer circulation half-life of the ADC.[8][9]
-
Controlled Drug Loading: The bifunctional nature of the linker and the use of Boc protecting groups allow for a controlled, step-wise synthesis, which can lead to a more homogeneous ADC product with a defined DAR.[10]
-
Biocompatibility: PEG is a well-established biocompatible polymer with low immunogenicity, making it a suitable component for therapeutic agents.[1]
Experimental Protocols
The following protocols provide a general framework for the synthesis of an ADC using the this compound linker. Optimization of reaction conditions (e.g., reagent concentrations, reaction times, and temperature) is crucial for each specific antibody, drug, and linker combination.
Protocol 1: Mono-deprotection of this compound
This protocol describes the selective removal of one Boc protecting group to generate a mono-functional linker for subsequent drug conjugation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a controlled amount of TFA (e.g., 0.5-0.8 equivalents to favor mono-deprotection) to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the desired level of mono-deprotection is achieved, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting mono-Boc-protected linker by silica gel column chromatography to isolate it from the starting material and the fully deprotected product.
Protocol 2: Conjugation of the Mono-deprotected Linker to the Cytotoxic Drug
This protocol outlines the coupling of the mono-functionalized linker to a cytotoxic drug possessing a reactive functional group (e.g., a carboxylic acid).
Materials:
-
Mono-Boc-NH-PEG4-NH-PEG4-NH2 (from Protocol 1)
-
Cytotoxic drug with a carboxylic acid group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Purification system (e.g., High-Performance Liquid Chromatography - HPLC)
Procedure:
-
Activate the carboxylic acid group of the cytotoxic drug by dissolving it in anhydrous DMF or DCM and adding NHS and DCC (typically 1.1-1.2 equivalents of each).
-
Stir the reaction at room temperature for 1-2 hours to form the NHS ester.
-
In a separate flask, dissolve the mono-deprotected linker in anhydrous DMF or DCM.
-
Add the activated drug solution to the linker solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, purify the drug-linker conjugate using HPLC to remove unreacted starting materials and byproducts.
Protocol 3: Final Boc Deprotection of the Drug-Linker Conjugate
This protocol describes the removal of the final Boc group from the drug-linker conjugate to expose the amine for antibody conjugation.
Materials:
-
Boc-NH-PEG4-NH-PEG4-NH-Drug (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Rotary evaporator
Procedure:
-
Dissolve the purified drug-linker conjugate in a solution of TFA in DCM (e.g., 20-50% v/v).[11]
-
Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.[10]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.[10]
-
The resulting amine-functionalized drug-linker is typically used immediately in the next step.
Protocol 4: Conjugation of the Drug-Linker to the Antibody
This protocol describes the final step of conjugating the deprotected drug-linker to the antibody, typically through available lysine residues.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Amine-reactive drug-linker (from Protocol 3)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Prepare the antibody solution at a suitable concentration in the conjugation buffer.
-
Dissolve the deprotected drug-linker in a minimal amount of anhydrous DMSO.
-
Add the drug-linker solution to the antibody solution. The molar ratio of linker to antibody will influence the final DAR and should be optimized.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[11]
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or lysine) to react with any remaining activated linker.
-
Purify the resulting ADC using SEC to remove unconjugated drug-linker and other small molecules.
Data Presentation
The following tables present illustrative data on the effect of PEG linker length on ADC properties. It is important to note that this data is derived from studies using analogous PEG linkers and should be considered as representative examples of the expected trends when using this compound.
Table 1: Illustrative Effect of PEG Linker Length on ADC In Vitro Cytotoxicity
| Linker | PEG Units | Relative Potency (IC50) |
| Non-PEGylated | 0 | ++++ |
| PEG2 | 2 | +++ |
| PEG4 | 4 | +++ |
| PEG8 | 8 | ++ |
| PEG12 | 12 | ++ |
| PEG24 | 24 | + |
Note: The quantitative values presented are illustrative of the trends observed in the literature and may vary depending on the specific antibody, payload, and cell line used. A higher number of "+" indicates higher potency (lower IC50).
Table 2: Illustrative Effect of PEG Linker Length on ADC In Vivo Efficacy
| Linker | PEG Units | Tumor Growth Inhibition (%) |
| Non-PEGylated | 0 | 10-20 |
| PEG2 | 2 | 35-45 |
| PEG4 | 4 | 35-45 |
| PEG8 | 8 | 75-85 |
| PEG12 | 12 | 75-85 |
| PEG24 | 24 | 75-85 |
Note: The quantitative values presented are illustrative of the trends observed in the cited literature and may vary depending on the specific antibody, payload, and tumor model used.[10]
Visualizations
Logical Workflow for ADC Synthesis
Caption: Workflow for ADC synthesis using this compound.
Signaling Pathway of ADC Action
Caption: Generalized mechanism of action for an antibody-drug conjugate.
The this compound linker offers a versatile and advantageous platform for the synthesis of advanced ADCs. Its hydrophilic nature and the precise control afforded by the dual Boc-protecting groups enable the development of more homogeneous and potentially more effective ADC candidates. The provided protocols offer a foundational guide for researchers to incorporate this promising linker into their ADC development programs. Further optimization and characterization are essential to fully realize the therapeutic potential of ADCs synthesized with this linker.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Conjugation of N-(Boc-PEG4)-NH-PEG4-NH-Boc to E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the bifunctional PEG linker, N-(Boc-PEG4)-NH-PEG4-NH-Boc. This linker is designed to connect a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, thereby inducing the degradation of the POI. The protocols outlined below cover the step-wise conjugation of this linker to an E3 ligase ligand, followed by deprotection and subsequent reaction with a POI ligand.
Introduction to PROTACs and the Role of PEG Linkers
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3] A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability and geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[2]
Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, biocompatibility, and the ability to easily modulate their length.[2][4][5] The this compound linker offers a flexible scaffold with two Boc-protected amine groups, allowing for a controlled, sequential conjugation strategy. The PEG chains enhance the aqueous solubility of the resulting PROTAC, which can improve bioavailability and cell permeability.[6]
Quantitative Data Summary
The length of the PEG linker can significantly impact the degradation efficiency (DC50 and Dmax), cellular permeability, and pharmacokinetic properties of a PROTAC. The following tables provide a summary of quantitative data from studies comparing PROTACs with different PEG linker lengths. While this data is not specific to this compound, it provides valuable insights into the effect of linker length on PROTAC performance.
Table 1: In Vitro Degradation of BRD4 by JQ1-based PROTACs with Varying PEG Linker Lengths [1]
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of target protein degradation.
Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs [1]
| Linker | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG3 | 1.2 | 15 |
| PEG4 | 2.5 | 25 |
| PEG5 | 2.8 | 30 |
| PEG6 | 2.1 | 22 |
Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA).
Table 3: Recommended Reaction Conditions for Boc Deprotection of PEG Linkers [7]
| Parameter | Condition | Notes |
| Reagent | Trifluoroacetic acid (TFA) | Common and effective for Boc removal. |
| Solvent | Dichloromethane (DCM) | Anhydrous conditions are recommended. |
| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations can speed up the reaction. |
| Temperature | 0°C to Room Temperature | Start at 0°C to control the initial reaction. |
| Reaction Time | 1-2 hours | Monitor by TLC or LC-MS for completion. |
| Scavengers | Triisopropylsilane (TIS) | Optional, to prevent side reactions with sensitive functional groups. |
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves a three-stage process:
-
Conjugation of the E3 Ligase Ligand: An amide bond is formed between the central secondary amine of the linker and a carboxylic acid-functionalized E3 ligase ligand.
-
Boc Deprotection: The Boc protecting groups on the terminal amines of the linker are removed under acidic conditions.
-
Conjugation of the POI Ligand: The now-exposed primary amines of the linker are conjugated to a suitable functional group on the POI ligand.
Protocol 1: Conjugation of this compound to a Carboxylic Acid-Functionalized E3 Ligase Ligand
This protocol describes the activation of a carboxylic acid on an E3 ligase ligand (e.g., a pomalidomide derivative) and its subsequent coupling to the central amine of the linker.
Materials:
-
Carboxylic acid-functionalized E3 ligase ligand
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
Procedure:
-
Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield the E3-Linker-bis(Boc) conjugate.
Protocol 2: Boc Deprotection of the E3-Linker Conjugate
This protocol outlines the removal of the Boc protecting groups to expose the terminal primary amines for subsequent conjugation.
Materials:
-
E3-Linker-bis(Boc) conjugate from Protocol 1
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Saturated aqueous NaHCO3 solution (optional, for neutralization)
Procedure:
-
Dissolve the purified E3-Linker-bis(Boc) conjugate in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).
-
The resulting deprotected E3-Linker-bis(NH2) as a TFA salt can often be used directly in the next step.
-
(Optional) For neutralization, dissolve the residue in DCM and carefully wash with saturated NaHCO3 solution to obtain the free amine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
Protocol 3: Conjugation of the Deprotected E3-Linker to the POI Ligand
This protocol describes the final step of PROTAC synthesis, where the deprotected linker is conjugated to the POI ligand. The specific chemistry will depend on the functional group present on the POI ligand (e.g., a carboxylic acid for amide bond formation, or an alkyne for a click reaction). The following is a general protocol for amide bond formation.
Materials:
-
Deprotected E3-Linker-bis(NH2) from Protocol 2
-
Carboxylic acid-functionalized POI ligand
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Reverse-phase HPLC system for purification
Procedure:
-
Dissolve the carboxylic acid-functionalized POI ligand (2.2 eq) and HATU (2.4 eq) in anhydrous DMF.
-
Add DIPEA (4.0 eq) and stir for 15 minutes at room temperature.
-
Add a solution of the deprotected E3-Linker-bis(NH2) (1.0 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., DMSO/water) and purify the final PROTAC by preparative reverse-phase HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR.
Purification and Characterization of PEGylated PROTACs
The purification of PEGylated PROTACs can be challenging due to the properties of the PEG chain.[8] A multi-step purification strategy is often necessary.[8]
-
Size Exclusion Chromatography (SEC): Useful for separating the PEGylated PROTAC from smaller impurities like unreacted ligands and reagents.[8][9][]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful technique for achieving high purity by separating the target PROTAC from closely related impurities.[8][] C4, C8, or C18 columns are commonly used with a water/acetonitrile gradient containing 0.1% TFA.[8]
-
Ion-Exchange Chromatography (IEX): Can be used to separate molecules based on charge.[9][]
Characterization of the final PROTAC should be performed to confirm its identity and purity. Standard analytical techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the PROTAC.
Visualizations
Caption: General workflow for PROTAC synthesis.
Caption: PROTAC mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Coupling Target Protein Ligands to PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the covalent coupling of polyethylene glycol (PEG) linkers to target protein ligands. The information is intended to guide researchers in developing robust and efficient bioconjugation strategies.
Introduction
PEGylation, the process of covalently attaching PEG chains to a protein, peptide, or other ligand, is a widely used technique in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. Benefits of PEGylation include increased hydrodynamic size, leading to reduced renal clearance and extended in vivo half-life, as well as shielding from proteolytic enzymes and the immune system. The success of a PEGylation strategy is highly dependent on the choice of conjugation chemistry and the precise control of reaction conditions.
This document outlines the most common chemistries for coupling PEG linkers to protein ligands: NHS-ester chemistry for targeting primary amines, maleimide chemistry for targeting free thiols, and click chemistry for bioorthogonal ligation. For each chemistry, detailed protocols and a summary of key reaction parameters are provided.
Key Reaction Chemistries
Amine-Reactive PEGylation via NHS-Ester Chemistry
N-Hydroxysuccinimidyl (NHS) esters are one of the most common reagents for modifying proteins.[1][2][3] They react with primary amines (the N-terminus and the ε-amine of lysine residues) under neutral to slightly basic conditions to form stable amide bonds.[4][5][6]
Protein-NH₂ + PEG-NHS → Protein-NH-CO-PEG + NHS
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5[4] | Optimal pH is often between 8.3-8.5.[4] Below pH 7.2, the amine is protonated and less reactive.[4] Above pH 8.5, hydrolysis of the NHS ester becomes significant.[2][4] |
| Temperature | 4°C to Room Temperature (20-25°C)[4][5][6] | Lower temperatures (4°C or on ice) can be used to slow down the reaction and the competing hydrolysis reaction, often requiring longer incubation times.[4][5] |
| Reaction Time | 30 minutes to overnight[4][7] | Typically 30-60 minutes at room temperature or 2-4 hours on ice.[4][5] Overnight reactions are also common, especially at 4°C.[4][7] |
| Molar Ratio (PEG:Protein) | 5:1 to 50:1[4] | A 10- to 20-fold molar excess is a common starting point.[7] The optimal ratio depends on the protein concentration and the desired degree of PEGylation. |
| Buffer | Phosphate-buffered saline (PBS)[4][5] | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target protein for the NHS ester.[4][5][6] |
| Solvent for PEG-NHS | Anhydrous DMSO or DMF[4][5][6] | The PEG-NHS ester should be dissolved immediately before use to minimize hydrolysis.[5][6] The final concentration of the organic solvent in the reaction mixture should typically not exceed 10%.[5][6] |
-
Buffer Exchange: Ensure the protein is in an amine-free buffer at the desired pH (e.g., 0.1 M phosphate buffer, pH 7.2-8.5).[4] This can be achieved by dialysis or using a desalting column.[4]
-
Protein Solution Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[4]
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the calculated amount of m-PEG-NHS ester in a minimal volume of anhydrous DMSO or DMF.[4]
-
Reaction Initiation: Add the PEG-NHS ester solution dropwise to the stirring protein solution.[4]
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2-4 hours on ice.[4]
-
Quenching (Optional): The reaction can be stopped by adding a buffer containing primary amines (e.g., Tris or glycine) or by proceeding directly to purification.[4]
-
Purification: Remove unreacted PEG and byproducts by size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[7][8]
Caption: Workflow for amine-reactive PEGylation using NHS-ester chemistry.
Thiol-Reactive PEGylation via Maleimide Chemistry
Maleimide chemistry is highly selective for sulfhydryl (thiol) groups, which are present in cysteine residues.[7] This allows for site-specific PEGylation if the protein has a limited number of accessible free cysteines. The reaction proceeds at neutral pH to form a stable thioether bond.[7]
Protein-SH + PEG-Maleimide → Protein-S-Maleimide-PEG
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5[9] | The reaction is most efficient at a neutral or slightly basic pH.[7] Buffers should be free of thiols.[7] |
| Temperature | 4°C to Room Temperature (20-25°C)[7] | The reaction is typically performed at room temperature.[7] |
| Reaction Time | 2 - 4 hours to overnight[7] | A 2-4 hour reaction at room temperature is common.[7] The reaction can also be performed overnight at 4°C.[7] |
| Molar Ratio (PEG:Protein) | 10:1 to 20:1[7] | A molar excess of the PEG-maleimide is used to drive the reaction to completion.[7] |
| Buffer | Phosphate-buffered saline (PBS), HEPES, Tris | Ensure the buffer is degassed to prevent oxidation of thiols. |
| Reducing Agent (Optional) | TCEP | If cysteine residues are involved in disulfide bonds, a reducing agent like TCEP can be used to generate free thiols prior to conjugation. |
-
Protein Preparation: Dissolve the protein (1-10 mg/mL) in a degassed, thiol-free buffer at pH 7.0-7.5.
-
Reduction of Disulfide Bonds (if necessary): If targeting cysteines within a disulfide bond, add a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature.
-
PEG-Maleimide Solution Preparation: Prepare a stock solution of PEG-Maleimide (e.g., 10 mM) in an anhydrous organic solvent like DMSO or DMF.
-
Conjugation: Add the PEG-Maleimide solution to the protein solution to achieve the desired molar ratio (e.g., 10-20 fold excess).
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[7]
-
Purification: The final conjugate can be purified by size exclusion chromatography or dialysis to remove unreacted PEG-maleimide.[7]
Caption: Workflow for thiol-reactive PEGylation using maleimide chemistry.
Bioorthogonal PEGylation via Click Chemistry
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly specific and efficient method for PEGylation.[10][11] This bioorthogonal reaction involves the coupling of an azide-functionalized molecule with an alkyne-functionalized molecule.[12] For protein PEGylation, the protein is first modified with either an azide or an alkyne, and the PEG linker carries the complementary functional group.
Protein-Azide + Alkyne-PEG --(Cu(I))--> Protein-Triazole-PEG or Protein-Alkyne + Azide-PEG --(Cu(I))--> Protein-Triazole-PEG
| Parameter | Recommended Range | Notes |
| pH | 4.0 - 8.0 | The reaction is generally tolerant of a wide pH range. |
| Temperature | Room Temperature (20-25°C) | The reaction is typically fast at room temperature. |
| Reaction Time | 1 - 4 hours | Reaction times are often short due to the high efficiency of the reaction. |
| Catalyst | Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) | The copper catalyst is essential for the reaction. Ligands can be used to stabilize the Cu(I) and improve efficiency. |
| Solvent | Aqueous buffers | The reaction is compatible with aqueous environments, making it suitable for biological molecules.[13] |
This protocol assumes the protein has been pre-functionalized with an azide or alkyne group.
-
Reactant Preparation: Dissolve the azide/alkyne-modified protein and the corresponding alkyne/azide-PEG in an aqueous buffer.
-
Catalyst Preparation: Prepare a fresh solution of the copper(I) catalyst. This is often done by mixing CuSO₄ with a reducing agent like sodium ascorbate.
-
Reaction Initiation: Add the catalyst solution to the mixture of the protein and PEG linker.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours.
-
Purification: The PEGylated protein can be purified using standard chromatographic techniques such as size exclusion or ion-exchange chromatography to remove the catalyst and unreacted reagents.
Caption: Workflow for bioorthogonal PEGylation using click chemistry.
Conclusion
The choice of PEGylation chemistry and the optimization of reaction conditions are critical for the successful development of PEGylated protein therapeutics. NHS-ester chemistry is a robust method for targeting abundant amine groups, while maleimide chemistry offers higher selectivity for less common free thiol groups. Click chemistry provides a bioorthogonal approach for highly specific and efficient conjugation. The protocols and data presented in these application notes serve as a starting point for researchers to develop tailored PEGylation strategies for their specific protein ligands. Careful optimization of the parameters outlined for each chemistry will be necessary to achieve the desired degree of PEGylation while preserving the biological activity of the protein.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of peg activation chemistry for efficient bioconjugation under alkaline conditions | Poster Board #491 - American Chemical Society [acs.digitellinc.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. purepeg.com [purepeg.com]
- 10. bachem.com [bachem.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. researchgate.net [researchgate.net]
- 13. precisepeg.com [precisepeg.com]
Application Notes and Protocols for the Purification of PROTACs Synthesized with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance solubility, improve pharmacokinetic properties, and optimize the ternary complex formation required for protein degradation.[3][4]
However, the inclusion of PEG linkers, coupled with the inherent complexity of PROTAC molecules, presents significant challenges during purification.[5] Common impurities include unreacted starting materials, excess PEGylating reagents, byproducts, and diastereomers.[5][6] Achieving the high purity (>95%) required for reliable biological evaluation necessitates a robust, multi-step purification strategy.[6][7]
These application notes provide detailed protocols and guidance for the purification of PROTACs synthesized with PEG linkers, focusing on commonly employed chromatographic techniques.
Challenges in Purifying PEGylated PROTACs
The purification of PROTACs containing PEG linkers is challenging due to several factors:
-
Heterogeneity of the Reaction Mixture : The synthesis of PEGylated PROTACs often results in a complex mixture of the desired product, unreacted starting materials, excess PEGylation reagents, and various byproducts.[5]
-
Physicochemical Properties : PROTACs are often large, complex molecules with unique physicochemical properties that can make them difficult to handle. The addition of a PEG linker, while beneficial for solubility, can further complicate purification by masking the properties typically exploited for separation.[5]
-
Co-elution of Impurities : Byproducts and isomers can have similar retention times to the desired PROTAC in chromatographic systems, leading to co-elution and difficulty in achieving high purity.[5]
-
Product Aggregation : The hydrophobic nature of some PROTACs can lead to aggregation, which can complicate purification and reduce yield.[5]
Purification Workflow
A general workflow for the purification of PEGylated PROTACs involves a combination of chromatographic techniques to remove impurities and isolate the pure compound. The specific strategy will depend on the properties of the PROTAC and the impurities present.
Experimental Protocols
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most common and effective method for the purification of PROTACs due to its high resolving power.[6]
Objective: To separate the target PEGylated PROTAC from non-polar and closely related impurities.
Materials:
-
Preparative HPLC system with a UV detector
-
C18 or C8 reverse-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample: Crude PROTAC dissolved in a minimal amount of DMSO or a compatible solvent
Protocol:
-
Sample Preparation: Dissolve the crude PROTAC mixture in a minimal volume of DMSO and then dilute with Mobile Phase A to an appropriate concentration (e.g., 10-50 mg/mL).[6] Filter the sample through a 0.22 µm syringe filter before injection.
-
Column Equilibration: Equilibrate the column with a starting percentage of Mobile Phase B (e.g., 20%) until a stable baseline is achieved.[6]
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Elute the bound PROTAC using a linear gradient of Mobile Phase B. The gradient will depend on the hydrophobicity of the PROTAC and may require optimization. A typical gradient might be from 20% to 80% Mobile Phase B over 30-60 minutes.
-
Fraction Collection: Collect fractions corresponding to the desired product peak, which is monitored by UV absorbance at an appropriate wavelength (e.g., 254 nm).
-
Purity Analysis: Analyze the collected fractions using analytical LC-MS to confirm the identity and purity of the desired PROTAC.
-
Solvent Removal: Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain the purified PROTAC.[5]
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size and is particularly useful for removing large aggregates or small impurities like unreacted PEG linkers.[5][8]
Objective: To remove high molecular weight aggregates or low molecular weight impurities.
Materials:
-
HPLC system with a UV or refractive index (RI) detector
-
SEC column with an appropriate pore size
-
Mobile Phase: A buffered aqueous solution (e.g., phosphate-buffered saline) compatible with the PROTAC's stability.[8]
-
Sample: Partially purified PROTAC from a previous step or crude mixture.
Protocol:
-
Mobile Phase Preparation: Prepare and thoroughly degas the mobile phase.[8]
-
Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve the PROTAC sample in the mobile phase and filter through a 0.22 µm syringe filter.
-
Injection: Inject the sample onto the column. The injection volume should be a small percentage of the column volume for optimal resolution.[9]
-
Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate. Larger molecules will elute first.
-
Fraction Collection: Collect fractions based on the elution profile.
-
Analysis and Further Purification: Analyze the fractions and pool those containing the PROTAC of the correct molecular size. Further purification by RP-HPLC may be necessary.
Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge and can be used as a polishing step to remove charged impurities.[9]
Objective: To separate the PROTAC from charged impurities or positional isomers with different charge shielding effects.[5]
Materials:
-
Chromatography system
-
Anion or cation exchange column
-
Buffer A: Low salt concentration buffer
-
Buffer B: High salt concentration buffer
-
Sample: PROTAC from a previous purification step
Protocol:
-
Column Equilibration: Equilibrate the column with Buffer A.
-
Sample Loading: Load the sample onto the column. The PROTAC must be in a buffer with a pH that ensures it binds to the column.
-
Washing: Wash the column with Buffer A to remove unbound impurities.
-
Gradient Elution: Elute the bound molecules using a linear gradient of Buffer B (increasing salt concentration).[5]
-
Fraction Collection: Collect fractions and analyze for the presence of the pure PROTAC.
-
Desalting: The collected fractions will contain high concentrations of salt, which may need to be removed by dialysis or SEC.
Data Presentation
The success of a purification strategy is measured by the purity and yield of the final product. The following table provides an example of how to summarize purification data.
| Purification Step | Purity (%) | Yield (%) | Key Impurities Removed |
| Crude Mixture | ~40-60% | 100% | Starting materials, byproducts |
| RP-HPLC | >95% | 30-50% | Closely related structural analogs, unreacted intermediates |
| SEC (polishing) | >98% | 80-90% | Aggregates, residual PEG linkers |
| IEX (polishing) | >98% | 70-85% | Charged impurities, positional isomers |
Note: Purity is typically assessed by analytical HPLC-UV or LC-MS. Yield is calculated based on the theoretical maximum.
PROTAC Mechanism of Action
The following diagram illustrates the catalytic mechanism by which a PROTAC induces the degradation of a target protein.
Characterization of Purified PROTACs
After purification, it is crucial to confirm the identity, purity, and integrity of the PROTAC using various analytical techniques:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess the purity of the final product.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the chemical structure of the PROTAC.
-
HRMS (High-Resolution Mass Spectrometry): To determine the exact mass and confirm the elemental composition.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction; Product degradation during purification; Poor recovery from the column. | Optimize reaction conditions; Perform purification at a lower temperature; Use a different stationary phase or mobile phase modifier.[5] |
| Co-elution of Impurities | Similar physicochemical properties between the PROTAC and impurity. | Optimize the HPLC gradient to improve resolution; Try an orthogonal purification method (e.g., IEX if RP-HPLC was used); Consider a different stationary phase.[5] |
| Product Aggregation | Hydrophobic interactions between PROTAC molecules. | Add organic modifiers or detergents to the mobile phase; Optimize buffer pH and ionic strength.[5] |
| Broad Peaks in Chromatography | Heterogeneity of the PEG linker; On-column degradation; Poor sample solubility. | Use monodisperse PEG linkers if possible; Ensure sample is fully dissolved before injection; Check the stability of the PROTAC under the chromatographic conditions. |
By employing a systematic and multi-step purification strategy, researchers can obtain high-purity PEGylated PROTACs suitable for downstream biological assays and further drug development efforts.
References
- 1. PROTAC Technology as a New Tool for Modern Pharmacotherapy [mdpi.com]
- 2. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reachseparations.com [reachseparations.com]
- 8. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Targeted Protein Degradation Using N-(Boc-PEG4)-NH-PEG4-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).
A PROTAC molecule consists of three key components: a "warhead" that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.
This document provides detailed application notes and protocols for the use of N-(Boc-PEG4)-NH-PEG4-NH-Boc , a bifunctional polyethylene glycol (PEG)-based linker, in the synthesis and evaluation of PROTACs for targeted protein degradation.
The Role of this compound in PROTAC Design
This compound is a flexible, hydrophilic linker with a total of eight PEG units. The terminal Boc (tert-butyloxycarbonyl) protecting groups on the primary amines allow for a modular and controlled synthetic approach to PROTAC assembly. The PEG chain enhances the aqueous solubility of the final PROTAC molecule, which can improve its pharmacokinetic profile.[1] The length of the linker is a crucial parameter that must be optimized for each target and E3 ligase pair to ensure productive ternary complex formation and subsequent ubiquitination and degradation of the target protein.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.
Figure 1: Mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthetic approach for assembling a PROTAC using the this compound linker. This involves the sequential deprotection of the Boc groups and subsequent amide bond formation with the warhead and E3 ligase ligand, both of which should possess a carboxylic acid functionality for coupling.
Materials:
-
This compound
-
Warhead-COOH (ligand for the protein of interest with a carboxylic acid handle)
-
E3 Ligase Ligand-COOH (e.g., pomalidomide or VHL ligand derivative with a carboxylic acid handle)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF), anhydrous
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Standard laboratory glassware and purification equipment (e.g., HPLC, LC-MS)
Step 1: Mono-Boc Deprotection and First Amide Coupling
-
Dissolve this compound (1.0 eq) in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the progress by LC-MS to ensure mono-deprotection.
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. The resulting amine-TFA salt is often used directly in the next step.
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the Warhead-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the mono-deprotected linker-amine (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring completion by LC-MS.
-
Upon completion, perform an aqueous work-up and purify the mono-coupled intermediate by flash column chromatography or preparative HPLC.
Step 2: Second Boc Deprotection and Final Amide Coupling
-
Dissolve the purified mono-coupled intermediate (1.0 eq) in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours until complete deprotection is confirmed by LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the E3 Ligase Ligand-COOH (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15-30 minutes at room temperature.
-
Add a solution of the deprotected intermediate-amine (1.1 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.
-
Purify the final PROTAC molecule by preparative reverse-phase HPLC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Figure 2: General workflow for PROTAC synthesis.
Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot
This protocol details the quantification of target protein degradation in cultured cells following treatment with the synthesized PROTAC.
Materials:
-
Cultured cells expressing the protein of interest
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in fresh cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading for Western blotting.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values using non-linear regression analysis.[2]
-
Data Presentation
The following tables provide representative quantitative data for well-characterized BRD4-targeting PROTACs with varying PEG linker lengths. While specific data for a PROTAC containing the exact this compound linker is not publicly available, the data for PROTACs with similar PEG linkers serve as a valuable benchmark for expected performance.
Table 1: In Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths
| PROTAC Compound | Linker Composition | DC₅₀ (nM) [a] | Dₘₐₓ (%) [b] |
| PROTAC-PEG3 | 3 PEG units | 45 | 85 |
| PROTAC-PEG4 | 4 PEG units | 15 | >95 |
| PROTAC-PEG5 | 5 PEG units | 30 | 90 |
| PROTAC-PEG6 | 6 PEG units | 75 | 80 |
Data Footnotes: [a] DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in MV4-11 cells after 24 hours of treatment. A lower DC₅₀ value indicates higher potency. [b] Dₘₐₓ: The maximum percentage of target protein degradation achieved. A higher Dₘₐₓ value indicates greater efficacy.
This data is representative and adapted from studies on BRD4-targeting PROTACs.
Table 2: Physicochemical Properties of PROTACs with Varying PEG Linker Lengths
| PROTAC Compound | Linker Composition | Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s) [c] |
| PROTAC-PEG3 | 3 PEG units | 3.5 |
| PROTAC-PEG4 | 4 PEG units | 4.2 |
| PROTAC-PEG5 | 5 PEG units | 3.8 |
| PROTAC-PEG6 | 6 PEG units | 3.1 |
Data Footnotes: [c] PAMPA: Parallel Artificial Membrane Permeability Assay, an in vitro model for predicting passive intestinal absorption. Higher values generally indicate better permeability.
This data is representative and highlights the influence of linker length on physicochemical properties.
Signaling Pathways and Logical Relationships
The ubiquitin-proteasome system is a complex and tightly regulated pathway responsible for the degradation of the majority of intracellular proteins. PROTACs effectively co-opt this system to target specific proteins for degradation.
References
Application Notes and Protocols for N-(Boc-PEG4)-NH-PEG4-NH-Boc in the Development of Molecular Glues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate proteins of interest. A critical component of a PROTAC is the linker, which connects the two ends of the molecule: a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase.
This document provides detailed application notes and protocols for the use of N-(Boc-PEG4)-NH-PEG4-NH-Boc , a flexible polyethylene glycol (PEG)-based linker, in the synthesis and evaluation of PROTACs. The hydrophilic nature of the PEG linker can enhance the solubility and cell permeability of the resulting PROTAC molecule, which are crucial pharmacokinetic properties.[1] The Boc (tert-butyloxycarbonyl) protecting groups on the terminal amines allow for a modular and controlled synthetic approach.
Chemical Properties and Handling
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₃₀H₆₀N₂O₁₂ |
| Molecular Weight | 640.80 g/mol |
| Appearance | Colorless to light yellow oil |
| Solubility | Soluble in common organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and chloroform (CHCl₃). |
| Storage Conditions | Store at 2-8°C. For long-term storage, it is recommended to store at -20°C. Protect from moisture. |
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound is a multi-step process that involves the sequential deprotection of the Boc groups and coupling with the E3 ligase and target protein ligands. The general workflow is depicted below.
References
Application Notes and Protocols for the Characterization of N-(Boc-PEG4)-NH-PEG4-NH-Boc Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(Boc-PEG4)-NH-PEG4-NH-Boc is a bifunctional, monodisperse polyethylene glycol (PEG) linker that is frequently utilized in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The tert-butyloxycarbonyl (Boc) protecting groups on the terminal amines allow for a controlled, stepwise conjugation strategy. The central secondary amine can be functionalized first, followed by the deprotection of the Boc groups to reveal primary amines for subsequent reactions.
Accurate and thorough characterization of this linker is critical to ensure the quality, purity, and performance of the final bioconjugate. This document provides detailed application notes and protocols for the analytical characterization of this compound using a multi-technique approach.
Analytical Methods Overview
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of this compound. The following methods are recommended for assessing the identity, purity, and stability of the conjugate.
| Analytical Technique | Parameter Measured | Key Advantages | Limitations |
| RP-HPLC/UPLC | Purity, presence of impurities, retention time. | Robust, quantitative, and easily automated. High resolution for separating closely related species.[1][2][3] | May not resolve structurally very similar impurities without mass spectrometry. |
| LC-MS (ESI-TOF/Orbitrap) | Molecular weight confirmation, impurity identification. | Provides definitive identity confirmation with high mass accuracy (<5 ppm).[1] | Ionization suppression can affect quantification. |
| ¹H NMR | Detailed molecular structure, connectivity, relative quantification of components. | Unambiguous structure elucidation at the atomic level.[1] | Can have complex spectra for larger molecules and lower sensitivity. |
| FTIR | Presence of key functional groups. | Fast, non-destructive, and provides a molecular "fingerprint". | Provides limited structural detail and is not easily quantifiable.[1] |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of the this compound conjugate and to quantify impurities such as the mono-Boc protected intermediate or unreacted starting materials.
Instrumentation and Materials:
-
HPLC or UPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
This compound sample.
-
High-purity water and acetonitrile.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the same solvent mixture to a final concentration of 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 20.0 70 25.0 95 30.0 95 31.0 30 | 35.0 | 30 |
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of the this compound by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.
-
Expected Results: A major peak corresponding to the this compound conjugate should be observed. The purity is typically expected to be >95%.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of the this compound conjugate and identify any impurities.
Instrumentation and Materials:
-
HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
This compound sample.
Protocol:
-
Sample Preparation: Prepare the sample as described in the RP-HPLC protocol (Section 3.1.1).
-
LC-MS Conditions:
-
Use similar chromatographic conditions as in the RP-HPLC method, adjusting the flow rate for the smaller column diameter (e.g., 0.3 mL/min).
-
Mass Spectrometry Mode: Positive ion mode.
-
Ionization Source: Electrospray Ionization (ESI).
-
Mass Range: m/z 100-1000.
-
-
Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak.
-
Identify the molecular ion peaks, which may include [M+H]⁺, [M+Na]⁺, and [M+K]⁺ adducts.
-
Compare the observed molecular weights with the theoretical molecular weight of this compound (C₃₀H₆₀N₂O₁₂), which is 640.80 g/mol .
-
Expected Results:
| Ion | Theoretical m/z |
|---|---|
| [M+H]⁺ | 641.81 |
| [M+Na]⁺ | 663.79 |
| [M+K]⁺ | 679.76 |
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To provide detailed structural elucidation of the this compound conjugate.
Instrumentation and Materials:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
This compound sample.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
NMR Acquisition: Acquire a ¹H NMR spectrum using standard parameters.
-
Data Analysis:
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate and assign the peaks corresponding to the different protons in the molecule.
-
Expected Chemical Shifts (in CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~5.4 | br s | 2H | -NH-Boc |
| ~3.65 | m | 28H | -O-CH₂-CH₂-O- |
| ~3.55 | t | 4H | -CH₂-NH-Boc |
| ~3.30 | q | 4H | -NH-CH₂- |
| ~2.75 | t | 4H | -CH₂-NH-CH₂- |
| 1.44 | s | 18H | -C(CH₃)₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups present in the this compound conjugate.
Instrumentation and Materials:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
This compound sample.
Protocol:
-
Sample Preparation: Place a small amount of the neat sample directly on the ATR crystal.
-
FTIR Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups.
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| ~3350 | N-H stretch (amine and amide) |
| ~2920, 2870 | C-H stretch (alkane) |
| ~1690 | C=O stretch (Boc carbamate) |
| ~1520 | N-H bend (amide II) |
| ~1100 | C-O-C stretch (PEG ether) |
Monitoring Boc Deprotection
The removal of the Boc protecting groups is a critical step in the application of this linker. This process can be monitored by HPLC and ¹H NMR.
Protocol for Boc Deprotection:
-
Dissolve the this compound in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v).
-
Stir the reaction at room temperature and monitor its progress.
Monitoring by HPLC:
-
Withdraw aliquots at different time points, quench with a base (e.g., triethylamine), and analyze by RP-HPLC.
-
The peak corresponding to the starting material will decrease, while a new, more polar peak corresponding to the deprotected product will appear at an earlier retention time.
Monitoring by ¹H NMR:
-
Withdraw an aliquot, remove the solvent and TFA under reduced pressure, and dissolve the residue in a deuterated solvent.
-
The disappearance of the singlet at ~1.44 ppm (tert-butyl group) confirms the removal of the Boc group.
Visualizations
Caption: Overall workflow for the synthesis, purification, and characterization of this compound.
Caption: Workflow for monitoring the Boc deprotection of the conjugate.
References
Application Notes and Protocols for Preclinical Evaluation of PEGylated Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction to PEGylation
Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic potential of molecules, including proteins, peptides, and small drugs.[][2] This modification can improve a drug's pharmacokinetic (PK) and pharmacodynamic (PD) properties by increasing its hydrodynamic size.[][3] Key advantages of PEGylation include prolonged systemic circulation time, reduced immunogenicity, and enhanced stability.[2][4][5][6] However, the addition of PEG can also present challenges, such as steric hindrance that may reduce the binding affinity of the drug to its target.[] Therefore, a thorough preclinical experimental design is crucial to characterize the PEGylated compound and predict its in vivo performance.
Preclinical Experimental Design: A Step-by-Step Approach
A comprehensive preclinical evaluation of a PEGylated compound should encompass a series of in vitro and in vivo studies to assess its physicochemical properties, biological activity, pharmacokinetic profile, and potential immunogenicity.
Physicochemical Characterization
The initial step in evaluating a PEGylated compound is to thoroughly characterize its physical and chemical properties. This is essential to ensure batch-to-batch consistency and to understand how PEGylation has altered the parent molecule.
Key Analytical Methods:
-
Size Exclusion Chromatography (SEC): SEC is a fundamental technique used to determine the molecular weight of the PEGylated conjugate and to assess for the presence of aggregates or unconjugated species.[7][8][9] It separates molecules based on their hydrodynamic radius.[10]
-
Mass Spectrometry (MS): MS techniques, such as MALDI-TOF and ESI-MS, are powerful tools for determining the precise molecular weight of the PEGylated product and the degree of PEGylation (the number of PEG chains attached to the molecule).[11][12]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) can be used to assess the purity of the PEGylated compound and to separate different positional isomers if the PEGylation is not site-specific.
In Vitro Biological Activity Assays
It is critical to evaluate whether the PEGylated compound retains its intended biological activity. The choice of assay will depend on the therapeutic modality of the parent drug.
Protocol: Cell-Based Proliferation Assay
This protocol is an example of how to assess the in vitro activity of a PEGylated growth factor.
-
Cell Culture: Seed a suitable cell line (e.g., MC3T3-E1 for a bone growth factor) in a 96-well plate at a density of 10,000 cells per well and incubate for 24 hours.[13]
-
Treatment: Remove the cell medium and add fresh medium containing various concentrations of the PEGylated compound, the non-PEGylated parent compound (as a positive control), and a vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48-72 hours) at 37°C in a 5% CO2 atmosphere.
-
Viability Assessment: Add a viability reagent such as MTT or resazurin to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. The results will indicate the effect of the PEGylated compound on cell proliferation compared to the parent compound.
Pharmacokinetic (PK) Studies
PK studies are essential to determine how the body processes the PEGylated drug. These studies typically involve administering the compound to animal models and measuring its concentration in biological fluids over time.
Experimental Workflow for a Rodent PK Study:
Caption: Workflow for a typical rodent pharmacokinetic study of a PEGylated compound.
Table 1: Comparison of Pharmacokinetic Parameters for a Hypothetical Protein Before and After PEGylation
| Parameter | Non-PEGylated Protein | PEGylated Protein |
| Half-life (t½) | 2 hours | 48 hours |
| Clearance (CL) | 100 mL/hr/kg | 5 mL/hr/kg |
| Volume of Distribution (Vd) | 0.1 L/kg | 0.08 L/kg |
| Area Under the Curve (AUC) | 500 nghr/mL | 10,000 nghr/mL |
Biodistribution Studies
Biodistribution studies are performed to understand the tissue and organ distribution of the PEGylated compound.[14][15] These studies often utilize radiolabeled compounds to track their localization in the body over time.[16] PEGylation can significantly alter the biodistribution profile, often leading to increased accumulation in organs of the reticuloendothelial system (RES), such as the liver and spleen.[14][15][17]
Immunogenicity Assessment
A critical aspect of preclinical evaluation is assessing the potential for the PEGylated compound to elicit an immune response.[18] This includes the generation of antibodies against the therapeutic protein itself and against the PEG moiety.[18][19] The presence of anti-PEG antibodies can lead to accelerated blood clearance (ABC) of the drug and, in some cases, hypersensitivity reactions.[20][21][22]
Protocol: Anti-PEG Antibody ELISA
This protocol outlines a direct ELISA for the detection of anti-PEG antibodies in serum or plasma.[20][23][24]
-
Coating: Coat a 96-well microplate with a PEGylated molecule (e.g., PEG-BSA) and incubate overnight.
-
Blocking: Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Sample Incubation: Add diluted serum or plasma samples to the wells and incubate.
-
Detection Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the species of interest (e.g., anti-human IgG-HRP).
-
Substrate Addition: Add a TMB substrate solution to the wells. The HRP enzyme will convert the substrate, leading to a color change.
-
Stop Reaction and Read Plate: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of anti-PEG antibodies in the sample.
Logical Flow for Immunogenicity Risk Assessment:
Caption: A logical workflow for assessing the immunogenicity risk of a PEGylated therapeutic.
Data Presentation and Interpretation
All quantitative data from these studies should be summarized in clearly structured tables to facilitate comparison and interpretation. The results from the physicochemical characterization, in vitro activity assays, PK studies, and immunogenicity assessments will collectively inform the decision-making process for the further development of the PEGylated compound. A thorough understanding of how PEGylation impacts the parent molecule is essential for a successful drug development program.
References
- 2. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. biopharminternational.com [biopharminternational.com]
- 8. HPLC Analysis of Size Exclusion Separation of Proteins and PEGylated Proteins application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 11. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. mdpi.com [mdpi.com]
- 14. Pharmacokinetics, Biodistribution, and Biosafety of PEGylated Gold Nanoparticles In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Pharmacokinetics, Biodistribution, and Biosafety of PEGylated Gold Nanoparticles In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. creativepegworks.com [creativepegworks.com]
- 19. taylorfrancis.com [taylorfrancis.com]
- 20. affinityimmuno.com [affinityimmuno.com]
- 21. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 22. Potential induction of anti-PEG antibodies and complement activation toward PEGylated therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 4adi.com [4adi.com]
- 24. mybiosource.com [mybiosource.com]
Troubleshooting & Optimization
Troubleshooting incomplete Boc deprotection from N-(Boc-PEG4)-NH-PEG4-NH-Boc
This technical support guide provides solutions to common issues encountered during the tert-butyloxycarbonyl (Boc) deprotection of N-(Boc-PEG4)-NH-PEG4-NH-Boc. It is designed for researchers, scientists, and drug development professionals to navigate challenges in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc deprotection of this compound incomplete?
Incomplete Boc deprotection can stem from several factors:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis. If the acid concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a common and effective reagent for this purpose.[1][2]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for the complete removal of both Boc groups. While many deprotections are performed at room temperature, some substrates may require longer reaction times.[1]
-
Steric Hindrance: The polyethylene glycol (PEG) chains can create steric hindrance, potentially slowing down the approach of the acid to the Boc-protected amines.[1][3]
-
Solvent Issues: The choice of solvent is critical. Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection as it ensures good solubility for both the PEGylated compound and the acid.[1][4]
Q2: I am observing side products after deprotection. What could be the cause?
The primary cause of side product formation is the generation of a reactive tert-butyl cation during the cleavage of the Boc group.[5] This carbocation can alkylate nucleophilic sites on your molecule or other molecules in the reaction mixture.[6]
Q3: How can I prevent the formation of side products?
The addition of "scavengers" to the reaction mixture is the most effective way to prevent side reactions. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your desired product, effectively trapping it.[5] Common scavengers include triisopropylsilane (TIS) and water.[5][7]
Q4: How can I monitor the progress of the deprotection reaction?
Several techniques can be used to monitor the reaction:
-
Thin-Layer Chromatography (TLC): TLC is a quick method to observe the disappearance of the starting material and the appearance of the more polar deprotected product, which will have a lower Rf value.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment, allowing for the quantification of starting material, the mono-deprotected intermediate, the fully deprotected product, and any side products by their mass-to-charge ratio.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, can be used to quantify the conversion by analyzing the peak areas of the starting material and products over time.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid concentration | Increase the concentration of TFA in DCM (e.g., from 20% to 50% v/v).[1] |
| Inadequate reaction time | Extend the reaction time and continue to monitor by TLC or LC-MS.[1] | |
| Steric hindrance | Consider gentle heating, but monitor for potential side reactions.[1] | |
| Poor solubility | Ensure the this compound is fully dissolved in the solvent before adding the acid.[1] | |
| Presence of Side Products | Alkylation by tert-butyl cation | Add scavengers such as triisopropylsilane (TIS) and water to the reaction mixture.[5] A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[5] |
| Difficulty in Isolating the Product | Product is a TFA salt | The deprotected amine will be a TFA salt. This can often be used directly in the next step.[1] |
| Residual TFA | Co-evaporate the crude product with toluene (3x) to remove residual TFA.[1] | |
| Need for the free amine | To obtain the free amine, dissolve the TFA salt in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[8] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
-
Dissolve this compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[1]
-
Cool the solution to 0°C in an ice bath.[1]
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[1] To mitigate side reactions, a premixed deprotection cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) can be used.[5]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1]
-
For removal of residual TFA, co-evaporate with toluene (3x).[1] The resulting diamine TFA salt can often be used directly.
-
For neutralization to the free amine, dissolve the residue in an organic solvent, wash with saturated aqueous sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[1]
Protocol 2: Analytical Monitoring by HPLC
-
Prepare a calibration curve using known concentrations of the this compound starting material and the expected fully deprotected product.
-
At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.[1]
-
Immediately quench the reaction in the aliquot, for example, by diluting it in a mobile phase containing a neutralizing agent.[1]
-
Inject the quenched sample into a suitable HPLC system (e.g., a reverse-phase C18 column).[1]
-
Analyze the chromatogram to determine the relative peak areas of the starting material, the mono-deprotected intermediate, and the fully deprotected product.[1]
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete Boc deprotection.
References
How to avoid side products in N-(Boc-PEG4)-NH-PEG4-NH-Boc coupling reactions
Technical Support Center: N-Boc-PEG Coupling Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to minimize side products and optimize yields in N-(Boc-PEG4)-NH-PEG4-NH-Boc coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction pathway for synthesizing this compound?
The synthesis typically involves an amide bond formation between a carboxylated Boc-protected PEG linker and an aminated Boc-protected PEG linker. This is commonly achieved using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to improve efficiency and stability. The carboxylic acid is first activated by EDC/NHS to form a semi-stable NHS ester, which then readily reacts with the primary amine of the second PEG molecule to form a stable amide bond.
Caption: Desired reaction pathway for EDC/NHS-mediated PEG-PEG coupling.
Q2: What are the most common side products and what causes them?
The most prevalent and difficult-to-remove side product in carbodiimide-mediated coupling is N-acylurea . It forms when the highly reactive O-acylisourea intermediate (formed between the carboxylic acid and EDC) undergoes an intramolecular rearrangement before it can react with the target amine. Other issues include hydrolysis of the EDC and the activated NHS ester by any moisture present, leading to unreacted starting materials and low yields.
Caption: Competing pathways leading to the desired product vs. N-acylurea.
Q3: How can I minimize N-acylurea formation?
Minimizing N-acylurea requires favoring the reaction of the O-acylisourea intermediate with an external nucleophile over its internal rearrangement.
-
Use NHS or HOBt: Additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) react with the O-acylisourea to form a more stable activated ester (NHS ester or OBt ester). This intermediate is less prone to rearrangement but still highly reactive towards primary amines, significantly improving the yield of the desired amide.
-
Solvent Choice: Reactions run in dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) generally show less N-acylurea formation compared to those in DMF or THF.
-
Pre-activation: Allow the carboxylic acid to react with EDC/NHS for 15-30 minutes to form the activated ester before adding the amine component.
Q4: My reaction yield is low. What are the common causes?
Low yield is a frequent issue that can stem from several factors:
-
Reagent Quality: EDC and NHS are moisture-sensitive. Using old or improperly stored reagents that have hydrolyzed will result in poor activation. Always use fresh, high-quality, anhydrous reagents and solvents.
-
Incorrect pH: The two main steps of the reaction have different optimal pH ranges. The carboxylic acid activation with EDC is most efficient at a slightly acidic pH (4.5-6.0). The subsequent coupling of the NHS ester to the amine is optimal at a physiological to slightly basic pH (7.2-8.5). Using a buffer outside these ranges can drastically reduce efficiency.
-
Hydrolysis of Intermediate: The activated NHS ester is more stable than the O-acylisourea intermediate but is still susceptible to hydrolysis. Perform the coupling step immediately after the activation step.
-
Suboptimal Molar Ratios: The ratio of EDC/NHS to the carboxylic acid may be too low for efficient activation. An excess of the coupling agents is typically required.
Troubleshooting Guide
Problem: LC-MS analysis shows significant unreacted starting materials.
| Possible Cause | Recommended Solution |
| Inactive Reagents | Ensure EDC and NHS are fresh and have been stored under dry conditions. Warm reagents to room temperature before opening to prevent condensation. |
| Incorrect pH for Activation | For aqueous reactions, use a non-amine, non-carboxylate buffer like MES at pH 4.5-6.0 for the activation step. |
| Hydrolysis of EDC/NHS | Prepare EDC and NHS solutions immediately before use. Do not store them in aqueous solution. Use anhydrous solvents (e.g., "conjugation grade" DMF) if performing the reaction in an organic phase. |
| Insufficient Coupling Agents | Increase the molar excess of EDC and NHS. A starting point is 1.5 equivalents of each relative to the carboxylic acid, but this may require optimization (up to 5-10 fold excess). |
Problem: A major side product is observed with a mass corresponding to (Carboxylic Acid + EDC).
| Possible Cause | Recommended Solution |
| N-Acylurea Formation | This is the most likely cause. The side product is the N-acylurea formed by rearrangement. |
| 1. Add NHS or HOBt: Use 1.0-1.5 equivalents of NHS or HOBt along with EDC during the activation step to form a more stable intermediate. | |
| 2. Change Solvent: If using DMF or THF, switch to dichloromethane (DCM) to disfavor the rearrangement. | |
| 3. Optimize Temperature: Run the reaction at a lower temperature (e.g., 0°C to room temperature) to potentially slow the rate of rearrangement relative to the desired coupling. |
Problem: The Boc protecting group was unintentionally cleaved.
| Possible Cause | Recommended Solution |
| Acidic Contaminants | The Boc group is labile to strong acids. Ensure all reagents and solvents are free from acidic impurities. |
| Incompatible Reaction pH | While the EDC activation step is done at a mildly acidic pH (4.5-6.0), this is generally not strong enough to cause significant Boc deprotection. However, avoid pH values below 4. |
| Carryover from Previous Step | If one of the PEG starting materials was generated from a previous deprotection step, ensure that the acid (e.g., TFA) was thoroughly removed and neutralized before the coupling reaction. |
Experimental Protocols
Protocol 1: General EDC/NHS Coupling of Boc-NH-PEG4-COOH to an Amine
This protocol describes the activation of the carboxylic acid and subsequent coupling to a primary amine.
Materials:
-
Boc-NH-PEG4-COOH
-
Amine-containing molecule (e.g., H2N-PEG4-NH-Boc)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS or NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Coupling Buffer: 1X PBS, pH 7.2-7.4
-
Anhydrous DMF or DMSO (for non-aqueous reactions)
Procedure:
-
Dissolve Carboxyl-PEG: Dissolve Boc-NH-PEG4-COOH in Activation Buffer (or anhydrous DMF).
-
Prepare Activators: Immediately before use, dissolve EDC and Sulfo-NHS in Activation Buffer (or anhydrous DMF).
-
Activation: Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of Sulfo-NHS to the dissolved Boc-NH-PEG4-COOH. Vortex gently and let the activation reaction proceed for 15-30 minutes at room temperature.
-
Coupling: In a separate tube, dissolve the amine-containing molecule in Coupling Buffer. Add the freshly activated Boc-NH-PEG4-NHS ester solution to the amine solution.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.
-
Monitoring & Purification: Monitor the reaction by LC-MS. Purify the final product using reversed-phase HPLC or size-exclusion chromatography.
Protocol 2: Boc-Deprotection with Trifluoroacetic Acid (TFA)
This protocol outlines the standard procedure for removing the Boc protecting group to yield a free amine.
Materials:
-
Boc-protected PEG conjugate
-
Trifluoroacetic acid (TFA)
Technical Support Center: Optimizing PROTAC Efficacy by Tuning PEG Linker Length
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for optimizing the polyethylene glycol (PEG) linker length in Proteolysis-Targeting Chimeras (PROTACs) to enhance their efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the PEG linker in a PROTAC molecule?
The linker is a crucial component of a PROTAC, connecting the warhead that binds to the target protein with the ligand that recruits an E3 ubiquitin ligase. Its primary role is to enable the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The length and chemical nature of the linker dictate the distance and relative orientation between the two proteins, which is critical for efficient ubiquitination and subsequent degradation of the target protein.
Q2: How does the length of a PEG linker impact PROTAC efficacy?
The length of the PEG linker directly influences the stability and conformation of the ternary complex.
-
Too short a linker: May cause steric hindrance, preventing the target protein and E3 ligase from coming together effectively, thus failing to form a productive ternary complex.
-
Too long a linker: Can lead to an overly flexible molecule with high conformational entropy. This can decrease the stability of the ternary complex, resulting in reduced degradation efficiency. An excessively long linker might also lead to the formation of non-productive binary complexes.
-
Optimal length linker: Facilitates favorable protein-protein interactions within the ternary complex, leading to a stable conformation that allows for efficient ubiquitin transfer from the E2-E3 ligase complex to the target protein. This results in potent and efficient target degradation.
Q3: What are the key parameters to assess when evaluating the efficacy of different PEG linker lengths?
When optimizing the PEG linker, researchers should focus on several key quantitative parameters to determine efficacy:
-
DC50: The concentration of a PROTAC that results in 50% degradation of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation that can be achieved with a given PROTAC. A higher Dmax value indicates greater efficacy.
-
Ternary Complex Formation (AlphaScreen/SPR/ITC): Assays to measure the cooperativity and stability of the ternary complex. Higher cooperativity often correlates with more potent degradation.
-
Binding Affinity (SPR/ITC): Measuring the binding affinity of the PROTAC to both the target protein and the E3 ligase independently can help troubleshoot issues.
Troubleshooting Guide
Problem: My PROTAC shows weak or no degradation of the target protein (High DC50, Low Dmax).
This is a common issue that can often be traced back to the linker. Here are some potential causes and troubleshooting steps:
Step 1: Verify Binary Engagement Before optimizing the linker, ensure your PROTAC can independently bind to both the target protein and the E3 ligase.
-
Suggested Action: Perform binary binding assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm engagement with both proteins. If binding is weak or absent for either, the warhead or the E3 ligase ligand may need to be re-engineered before linker optimization.
Step 2: Synthesize a Library of Linker Lengths The initial linker length may be suboptimal for ternary complex formation.
-
Suggested Action: Synthesize a series of PROTACs with varying PEG linker lengths. A common starting point is to vary the number of ethylene glycol units (e.g., n=2, 3, 4, 5, corresponding to 8, 11, 14, 17 atoms in length).
Step 3: Evaluate Degradation Performance Assess the degradation profile of your new PROTAC library.
-
Suggested Action: Perform concentration-response experiments and measure the DC50 and Dmax for each compound. This will identify the optimal linker length within your tested series.
Table 1: Example Degradation Data for a PROTAC Series with Varying PEG Linker Lengths
| PROTAC Compound | PEG Units (n) | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-A | 2 | 8 | >1000 | <10 |
| PROTAC-B | 3 | 11 | 150 | 65 |
| PROTAC-C | 4 | 14 | 25 | 95 |
| PROTAC-D | 5 | 17 | 80 | 80 |
| PROTAC-E | 6 | 20 | 200 | 70 |
In this example, PROTAC-C with 4 PEG units demonstrates the optimal linker length, resulting in the lowest DC50 and highest Dmax.
Problem: My PROTAC exhibits a "hook effect," where degradation efficiency decreases at higher concentrations.
The hook effect is often observed with highly potent PROTACs. It occurs when, at high concentrations, the PROTAC forms more binary complexes (PROTAC + Target or PROTAC + E3 Ligase) than the desired ternary complexes, thus inhibiting degradation.
-
Suggested Action: This is often a sign of a very efficient PROTAC. While it can complicate in vitro assays, it is not necessarily a negative attribute for in vivo applications where concentrations may be lower. The key is to ensure that potent degradation occurs at the desired therapeutic concentration range. If the hook effect is pronounced and occurs at very low concentrations, slightly destabilizing the ternary complex by marginally altering the linker length could be explored, but this may also reduce peak efficacy.
Key Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Incubate with a secondary antibody conjugated to HRP and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry Analysis: Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. Plot the results to calculate DC50 and Dmax values.
Protocol 2: Ternary Complex Formation Assay (AlphaLISA)
-
Reagent Preparation: Prepare assay buffer and a dilution series of the PROTAC compounds. Prepare the target protein (e.g., His-tagged) and the E3 ligase complex (e.g., Biotinylated).
-
Assay Plate Setup: Add the target protein, E3 ligase, and PROTAC dilutions to a 384-well assay plate.
-
Incubation: Incubate the plate at room temperature to allow for ternary complex formation.
-
Addition of Detection Reagents: Add AlphaLISA Nickel Chelate Acceptor beads (to bind the His-tagged target) and Streptavidin Donor beads (to bind the biotinylated E3 ligase).
-
Final Incubation: Incubate the plate in the dark.
-
Signal Reading: Read the plate on an Alpha-enabled plate reader. When the target and E3 ligase are brought into proximity by the PROTAC, the donor and acceptor beads are close enough to generate a chemiluminescent signal.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration to assess the extent of ternary complex formation.
Visual Guides
Technical Support Center: Enhancing Aqueous Solubility of PEG-based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility in PEG-based Proteolysis Targeting Chimeras (PROTACs). Low solubility can significantly hinder in vitro assay performance, cellular permeability, and ultimately, in vivo bioavailability and therapeutic efficacy.[1][2][3] This guide offers structured solutions, from chemical modifications of the PROTAC molecule to advanced formulation strategies.
Frequently Asked Questions (FAQs)
Q1: Why do my PEG-based PROTACs have such low aqueous solubility despite the hydrophilic PEG linker?
While polyethylene glycol (PEG) linkers are incorporated to improve the solubility of PROTACs, their overall solubility is a complex interplay of the two ligands and the linker.[4][5] PROTACs are often large molecules that fall into the "beyond Rule of 5" (bRo5) chemical space, characterized by high molecular weight and lipophilicity, which contribute to poor aqueous solubility.[2][6] The hydrophobicity of the target protein ligand and the E3 ligase ligand can often overwhelm the solubilizing effect of a shorter PEG chain.
Q2: At what stage of my experiment should I be concerned about PROTAC solubility?
You should consider the solubility of your PROTAC from the very beginning of your experiments. Poor solubility can manifest as:
-
Compound precipitation in aqueous buffers for in vitro assays.[7]
-
Inconsistent results in cellular assays due to aggregation.
-
Low cellular permeability , preventing the PROTAC from reaching its intracellular target.[8]
Q3: What are the primary approaches to improve the solubility of my PEG-based PROTAC?
There are two main categories of strategies to enhance the aqueous solubility of PEG-based PROTACs:
-
Chemical Modification: Altering the molecular structure of the PROTAC itself.[6]
-
Formulation Strategies: Modifying the delivery method of the PROTAC without changing its chemical structure.[11][12]
Troubleshooting Guide
Issue 1: My PROTAC is precipitating in the aqueous buffer of my in vitro assay.
Possible Cause: The concentration of your PROTAC exceeds its thermodynamic solubility in the assay buffer.
Solutions:
-
Optimize the Linker:
-
Increase PEG Length: A longer PEG linker can increase the hydrophilicity of the PROTAC, thereby improving its aqueous solubility.[13][14] Commonly used PEG linkers in PROTAC design range from 2 to 12 ethylene glycol units.[13]
-
Incorporate Ionizable Groups: Introducing basic nitrogen-containing groups, such as piperazine or piperidine, into the linker can enhance solubility by allowing for protonation at physiological pH.[8][11][15]
-
-
Modify the Ligands:
-
Incorporate Solubilizing Groups: If synthetically feasible, add polar or ionizable functional groups to the solvent-exposed regions of the target protein or E3 ligase ligands.[16]
-
Choose a More Soluble E3 Ligase Ligand: The choice of E3 ligase ligand can impact the overall physicochemical properties of the PROTAC.[17][18] While VHL and CRBN ligands are most common, exploring newer, potentially more soluble ligands could be beneficial.[19][20][21]
-
-
Use Co-solvents: For in vitro assays, using a small percentage of a co-solvent like DMSO can help maintain PROTAC solubility. However, be mindful of the potential effects of the co-solvent on your assay.
Issue 2: My PROTAC shows low efficacy in cellular assays, and I suspect poor permeability is the cause.
Possible Cause: While increasing the PEG linker length can improve solubility, it can also increase the molecular weight and polar surface area, potentially hindering passive diffusion across cell membranes.[13]
Solutions:
-
Balance Linker Hydrophilicity and Lipophilicity:
-
Synthesize a Library of Linkers: Create a series of PROTACs with varying PEG linker lengths (e.g., n=2, 4, 6, 8, 12) to empirically determine the optimal balance between solubility and permeability.[13]
-
Incorporate Rigid Moieties: Replacing a portion of the flexible PEG chain with more rigid structures like phenyl rings, piperazine, or triazole rings can sometimes improve permeability by reducing the conformational flexibility.[5][22]
-
-
Prodrug Approach: Masking polar functional groups with cleavable moieties can increase cell permeability. Once inside the cell, these moieties are removed by intracellular enzymes to release the active PROTAC.
Issue 3: My PROTAC has poor oral bioavailability in my animal model.
Possible Cause: This is often a direct consequence of low aqueous solubility and poor permeability.[3][9]
Solutions:
-
Advanced Formulation Strategies:
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in an amorphous state within a polymer matrix can significantly enhance its dissolution rate and create a supersaturated solution in vivo.[1][2][23][24]
-
Nanoformulations: Encapsulating the PROTAC in lipid-based nanoparticles, liposomes, or polymeric micelles can improve its solubility, protect it from degradation, and enhance its absorption.[3][24]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid.[3][23]
-
Quantitative Data Summary
The following table summarizes the reported improvements in solubility for PROTACs using various strategies.
| Strategy | PROTAC/Target | Formulation/Modification | Solubility Improvement | Reference(s) |
| Amorphous Solid Dispersion (ASD) | AZ1 (CRBN-recruiting) | ASD with HPMCAS | Up to 2-fold increase in drug supersaturation | [1][2] |
| Amorphous Solid Dispersion (ASD) | ARCC-4 (AR degrader) | ASD with HPMCAS or Eudragit® L 100-55 | Significantly boosted aqueous solubility and maintained a prolonged supersaturated state | [10][24] |
| Self-Nano Emulsifying Preconcentrate | ARV-825 | ARV-SNEP | ~66-fold and ~300-fold in fed- and fasted-state simulated gastric fluid, respectively | [3] |
| Chemical Modification | USP7 Degrader (VHL-based) | Bis-basic piperazine modification | 170-fold increase in aqueous solubility | [16] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using HPLC-UV
This protocol provides a general method for determining the thermodynamic solubility of a PROTAC in a desired aqueous buffer.
Materials:
-
PROTAC compound
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
DMSO (or other suitable organic solvent for stock solution)
-
Microcentrifuge tubes
-
Thermomixer or shaker
-
Centrifuge
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18) and mobile phases
Procedure:
-
Prepare a Stock Solution: Accurately weigh the PROTAC and dissolve it in a minimal amount of DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Sample Preparation: Add an excess amount of the PROTAC (either as a solid or from the stock solution) to a known volume of the aqueous buffer in a microcentrifuge tube. The final DMSO concentration should be kept to a minimum (e.g., <1%).
-
Equilibration: Incubate the samples at a constant temperature (e.g., 25°C or 37°C) in a thermomixer or shaker for 24-48 hours to ensure equilibrium is reached.
-
Separation of Undissolved Compound: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 30 minutes to pellet the undissolved PROTAC.
-
Sample Analysis: Carefully collect the supernatant and dilute it with the mobile phase to a concentration within the linear range of the standard curve.
-
HPLC Analysis: Inject the diluted sample into the HPLC system and determine the peak area corresponding to the PROTAC.
-
Quantification: Prepare a standard curve by injecting known concentrations of the PROTAC into the HPLC system. Use the standard curve to determine the concentration of the PROTAC in the diluted supernatant.
-
Calculate Solubility: Multiply the determined concentration by the dilution factor to obtain the aqueous solubility of the PROTAC.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a lab-scale method for preparing an ASD, a common strategy to improve the solubility of poorly soluble compounds.[1][2]
Materials:
-
PROTAC compound
-
Polymer excipient (e.g., HPMCAS, Soluplus®, PVP)
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane) capable of dissolving both the PROTAC and the polymer.
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the PROTAC and the polymer in the chosen organic solvent in a round-bottom flask. The drug-to-polymer ratio will need to be optimized (e.g., 10-20% drug loading).[1][2]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure and at a suitable temperature. This should result in a thin film of the drug-polymer mixture on the flask wall.
-
Drying: Further dry the resulting solid film in a vacuum oven for 24-48 hours to remove any residual solvent.
-
Characterization: Scrape the dried solid from the flask. The resulting ASD can be characterized by techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the PROTAC within the polymer matrix.
-
Solubility Testing: The solubility and dissolution rate of the prepared ASD can then be tested using a method similar to Protocol 1.
Visualizations
Caption: Mechanism of action of a PROTAC, leading to target protein degradation.
Caption: Consequences of poor aqueous solubility in PEG-based PROTACs.
Caption: Overview of strategies to improve the solubility of PEG-based PROTACs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. precisepeg.com [precisepeg.com]
- 18. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. | Sigma-Aldrich [sigmaaldrich.com]
- 20. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. benchchem.com [benchchem.com]
- 23. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of N-(Boc-PEG4)-NH-PEG4-NH-Boc in Solution
Welcome to the technical support center for N-(Boc-PEG4)-NH-PEG4-NH-Boc. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experiments with this bifunctional linker. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by three key factors:
-
pH: The tert-butoxycarbonyl (Boc) protecting groups are highly sensitive to acidic conditions and will be cleaved at low pH. The amide bond linking the two PEG4 moieties is susceptible to hydrolysis under strongly acidic or basic conditions.
-
Temperature: Elevated temperatures can accelerate the rate of both acidic cleavage of the Boc groups and hydrolysis of the amide bond. For long-term storage, low temperatures are recommended.
-
Presence of Oxidizing Agents: The polyethylene glycol (PEG) backbone is vulnerable to oxidative degradation, which can be initiated by reactive oxygen species, transition metals, or exposure to light and heat.
Q2: What are the expected degradation products of this compound?
A2: The degradation of this compound can occur at three main sites: the two Boc-protecting groups, the central amide bond, and the PEG chains.
-
Boc Group Cleavage (Acidic Conditions): Exposure to acid will remove the Boc groups, yielding a primary amine, isobutylene, and carbon dioxide.[1]
-
Amide Bond Hydrolysis (Strong Acid/Base): Under harsh acidic or basic conditions, the amide bond can hydrolyze, resulting in two separate PEG4 fragments: Boc-NH-PEG4-COOH and H₂N-PEG4-NH-Boc.
-
PEG Chain Oxidation: Oxidative stress can lead to chain scission of the PEG backbone, producing various byproducts, including formaldehyde and formic acid. These reactive species can potentially modify other molecules in the solution.
Q3: What are the ideal storage conditions for this compound solutions?
A3: To ensure the long-term stability of this compound in solution, it is recommended to:
-
Store solutions at -20°C or below.
-
Use buffers with a neutral to slightly alkaline pH (pH 7-8).
-
Protect solutions from light by using amber vials or wrapping containers in foil.
-
For critical applications, degas the buffer and store the solution under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in solution.
| Observed Issue | Potential Cause | Recommended Solution |
| Loss of Boc-protecting group (confirmed by LC-MS or NMR) | The solution was exposed to acidic conditions (pH < 6). | Ensure all buffers and reagents are within the optimal pH range (7-8). Avoid acidic additives. Prepare fresh solutions if contamination is suspected. |
| Unexpected peaks in HPLC/LC-MS analysis, suggesting degradation | 1. Amide bond hydrolysis due to extreme pH or high temperature. 2. Oxidative degradation of the PEG chain. | 1. Verify the pH of the solution and store at recommended low temperatures. 2. Degas solvents, avoid exposure to light, and consider adding a chelating agent like EDTA to remove trace metal ions that can catalyze oxidation. |
| Inconsistent results in conjugation reactions | The linker has degraded prior to use. | Always use freshly prepared solutions of the linker for conjugation reactions. Perform a quality control check (e.g., HPLC) on the linker solution before use if it has been stored for an extended period. |
| Precipitation or cloudiness in the solution | The linker may have degraded into less soluble byproducts, or the solubility limit has been exceeded. | Verify the concentration of the linker in the chosen solvent. If degradation is suspected, analyze the solution for impurities. Consider filtration through a 0.22 µm filter before use. |
Quantitative Data Summary
The following tables provide representative (hypothetical) data on the stability of this compound under various conditions. This data is based on the general principles of Boc-group and amide bond stability and should be used as a guideline for experimental design.
Table 1: Effect of pH on the Stability of Boc-Protecting Groups at 25°C
| pH | Incubation Time (hours) | Remaining Boc-Protected Linker (%) |
| 4.0 | 1 | < 10 |
| 5.0 | 6 | ~ 50 |
| 6.0 | 24 | > 90 |
| 7.4 | 24 | > 99 |
| 8.5 | 24 | > 99 |
Table 2: Effect of Temperature on Amide Bond Stability at pH 7.4
| Temperature (°C) | Incubation Time (days) | Remaining Intact Linker (%) |
| 4 | 30 | > 98 |
| 25 | 30 | ~ 95 |
| 40 | 30 | ~ 85 |
| 60 | 1 | ~ 90 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
High-purity water
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC or LC-MS system with a suitable C18 column
-
NMR spectrometer
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 10 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Oxidation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Stress: Dilute the stock solution with PBS (pH 7.4) to a final concentration of 1 mg/mL. Incubate at 80°C for 48 hours.
-
Control Sample: Dilute the stock solution with PBS (pH 7.4) to a final concentration of 1 mg/mL. Store at 4°C, protected from light.
-
-
Sample Analysis:
-
At designated time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples by a validated stability-indicating HPLC or LC-MS method to quantify the remaining parent compound and detect degradation products.
-
For structural elucidation of major degradation products, collect fractions from the HPLC and analyze by high-resolution mass spectrometry and/or NMR.
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control sample to identify new peaks corresponding to degradation products.
-
Use LC-MS data to determine the mass-to-charge ratio of the degradation products and propose their structures.
-
Monitor the disappearance of the parent peak to determine the rate of degradation under each condition.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Preventing Antibody-Drug Conjugate (ADC) Aggregation with Hydrophilic PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Antibody-Drug Conjugate (ADC) aggregation. The focus is on the strategic use of hydrophilic polyethylene glycol (PEG) linkers to enhance ADC stability and prevent aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in ADCs?
A1: ADC aggregation is a complex issue that can arise from several factors throughout the development and manufacturing process. Key contributors include:
-
Increased Hydrophobicity: The conjugation of hydrophobic payloads and linkers to the antibody surface can lead to the formation of hydrophobic patches, promoting intermolecular interactions and subsequent aggregation.[1][2][3]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules per antibody increases the overall hydrophobicity of the ADC, making it more susceptible to aggregation.[4]
-
Suboptimal Formulation Conditions: The buffer's pH, ionic strength, and the absence of stabilizing excipients can significantly impact ADC stability.[1][4] Aggregation is often more pronounced at the antibody's isoelectric point (pI), where it has a net neutral charge.[1]
-
Environmental Stress: Exposure to thermal stress, multiple freeze-thaw cycles, and mechanical stress (e.g., vigorous shaking) can induce protein denaturation and aggregation.[5] Light exposure can also degrade photosensitive payloads, contributing to aggregation.[4]
-
Conjugation Chemistry: The conjugation process itself, particularly methods involving disulfide bond reduction and re-oxidation, can sometimes lead to improperly folded or destabilized antibodies prone to aggregation.[6]
Q2: How do hydrophilic PEG linkers help prevent ADC aggregation?
A2: Hydrophilic linkers, particularly those containing polyethylene glycol (PEG), are a key strategy to mitigate ADC aggregation.[7] Their mechanism of action involves:
-
Masking Hydrophobicity: The PEG chains form a hydrophilic "shield" around the hydrophobic payload, minimizing its exposure to the aqueous environment and reducing the propensity for intermolecular hydrophobic interactions.[8]
-
Improving Solubility: PEGylation significantly enhances the water solubility of the entire ADC construct, which is particularly beneficial when working with highly hydrophobic payloads.[9]
-
Steric Hindrance: The flexible and dynamic nature of the PEG polymer creates a steric barrier that physically prevents close association between individual ADC molecules.
-
Enabling Higher DARs: By counteracting the hydrophobicity of the payload, PEG linkers allow for the development of ADCs with higher drug-to-antibody ratios (DARs) without inducing significant aggregation.[10]
Q3: What is the impact of PEG linker length on ADC aggregation and overall performance?
A3: The length of the PEG chain is a critical parameter in ADC design, influencing a trade-off between pharmacokinetic properties and in vitro potency.[9]
-
Short PEG Linkers (e.g., PEG2-PEG4): May not provide sufficient shielding for highly hydrophobic payloads, potentially leading to aggregation. They generally result in faster clearance and a shorter half-life in vivo.[9]
-
Intermediate PEG Linkers (e.g., PEG8-PEG12): Often represent a balance, providing adequate hydrophilicity to prevent aggregation while maintaining good in vivo efficacy and a longer half-life.[9]
-
Long PEG Linkers (e.g., PEG24 or larger): Offer the most significant improvement in solubility and reduction in aggregation, leading to a prolonged plasma half-life.[9] However, very long linkers might sometimes slightly decrease the in vitro potency of the ADC.[9]
Q4: Can the architecture of the PEG linker (linear vs. branched) affect ADC stability?
A4: Yes, the architecture of the PEG linker can influence ADC stability. Studies have shown that different configurations can impact aggregation tendencies and pharmacokinetics. For instance, amide-coupled ADCs with two pendant 12-unit PEG chains have demonstrated superior stability compared to those with a conventional linear 24-unit PEG oligomer.[11][12] The pendant configuration may offer more effective masking of the hydrophobic drug-linker.[7]
Troubleshooting Guide: ADC Aggregation
This guide provides a systematic approach to diagnosing and resolving common aggregation issues encountered during ADC experiments.
Problem 1: Significant aggregation is observed immediately after the conjugation reaction.
This is a common issue often related to the conjugation process itself.
-
Troubleshooting Workflow:
Troubleshooting post-conjugation aggregation. -
Detailed Steps:
-
High Drug-to-Antibody Ratio (DAR): A high DAR is a primary driver of aggregation.[4] Optimize the conjugation reaction to achieve a lower average DAR, typically in the range of 2-4.
-
Suboptimal Reaction Buffer: Ensure the pH of the conjugation buffer is optimal for the reaction chemistry and antibody stability (typically pH 7.2-8.0).[4] Avoid pH values near the antibody's isoelectric point.[1]
-
Presence of Organic Solvent: Minimize the concentration of organic co-solvents (e.g., DMSO) used to dissolve the linker-payload.[4] Add the linker-payload solution slowly with gentle mixing to avoid localized high concentrations that can denature the antibody.
-
Reaction Temperature: Perform the conjugation at a lower temperature (e.g., 4°C) for a longer duration.[4] This can slow down protein unfolding and aggregation processes.
-
Antibody Quality: Ensure the starting antibody is of high purity and monomeric, with minimal pre-existing aggregates that can act as seeds for further aggregation.[4]
-
Problem 2: Aggregation increases during purification and/or storage.
Even with a successful conjugation, ADCs can aggregate during subsequent handling and storage.
-
Troubleshooting Workflow:
Troubleshooting downstream and storage aggregation. -
Detailed Steps:
-
Inappropriate Formulation Buffer: Screen different buffer systems to find the optimal pH and ionic strength for your specific ADC.[4] The addition of stabilizing excipients like sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, histidine), or non-ionic surfactants (e.g., polysorbate 20/80) can enhance stability.[4]
-
High Protein Concentration: If aggregation is observed at high concentrations, consider storing the ADC at a lower concentration.[4]
-
Storage Conditions: Avoid repeated freeze-thaw cycles by aliquoting the ADC into single-use volumes.[5] If freezing is necessary, consider using a cryoprotectant.[4] Protect the ADC from light, especially if any of its components are photosensitive.[4]
-
Quantitative Data on PEG Linker Effects
The inclusion and properties of a PEG linker can have a measurable impact on the biophysical properties and in vivo performance of an ADC.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| Linker | ADC Model | Animal Model | Key PK Parameter | Result |
| No PEG | Non-targeting MMAE ADC | Rat | Clearance | Rapid |
| Short (PEG4) | Trastuzumab-MMAE | Mouse | Half-life | Moderate |
| Intermediate (PEG8) | Anti-CD22-MMAF | Rat | AUC | Increased vs. No PEG |
| Long (PEG24) | Anti-CD70-PBD | Mouse | Half-life | Significantly Prolonged |
Note: This table is a summary of general trends observed in various studies. Actual results will vary depending on the specific antibody, payload, and linker chemistry.
Table 2: Influence of Linker Hydrophilicity on ADC Aggregation
| Linker Type | Payload | DAR | % Aggregation (stressed conditions) |
| Hydrophobic (e.g., SMCC) | MMAE | 4 | High (>20%) |
| Hydrophilic (PEG4) | MMAE | 4 | Moderate (5-10%) |
| Hydrophilic (PEG12) | MMAE | 4 | Low (<5%) |
| Hydrophilic (PEG24) | MMAE | 8 | Low (<5%) |
Note: This table illustrates a general trend. The degree of aggregation is highly dependent on the specific ADC and stress conditions applied.
Key Experimental Protocols
1. Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify high molecular weight species (aggregates), monomer, and fragments in an ADC sample.
Methodology:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a UV detector.
-
Column: A size exclusion column suitable for monoclonal antibodies and ADCs (e.g., Agilent AdvanceBio SEC, Tosoh TSKgel G3000SWxl).
-
Mobile Phase: A typical mobile phase is 100 mM sodium phosphate, 150 mM NaCl, pH 6.8-7.4.[5] The mobile phase composition may need to be optimized to minimize secondary interactions between the ADC and the column stationary phase.[8][13][14]
-
Flow Rate: Typically between 0.5 and 1.0 mL/min.[5]
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.[5]
-
Injection and Detection: Inject 10-20 µL of the prepared sample and monitor the eluent at a UV wavelength of 280 nm.[5]
-
Data Analysis: Integrate the peak areas for the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.[5]
2. Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To determine the hydrodynamic radius (Rh) and polydispersity of an ADC sample, providing a rapid assessment of the presence of aggregates.
Methodology:
-
System: A dynamic light scattering instrument.
-
Sample Preparation: Filter the sample through a 0.1 or 0.22 µm filter to remove dust and large particulates.[15][16] The sample should be at a suitable concentration for the instrument, typically between 0.1 and 1.0 mg/mL.
-
Measurement:
-
Equilibrate the sample to the desired temperature in the instrument.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis:
3. Hydrophobic Interaction Chromatography (HIC) for Drug Load and Hydrophobicity Profiling
Objective: To separate ADC species based on their hydrophobicity, which correlates with the drug-to-antibody ratio (DAR). This technique can also provide an indication of the overall hydrophobicity of the ADC.
Methodology:
-
System: An HPLC or UHPLC system with a UV detector.
-
Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR, Agilent AdvanceBio HIC).
-
Mobile Phase A (High Salt): 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.[11]
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0.[11]
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the ADC species. More hydrophobic species (higher DAR) will elute later at lower salt concentrations.
-
Sample Preparation: Dilute the ADC sample and adjust the salt concentration to be compatible with the initial mobile phase conditions.
-
Data Analysis: The resulting chromatogram will show a series of peaks corresponding to different DAR species. The peak area of each can be used to determine the drug load distribution. A significant shift in the retention profile towards later elution times compared to the unconjugated antibody indicates increased hydrophobicity.
References
- 1. pharmtech.com [pharmtech.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 12. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. lcms.cz [lcms.cz]
- 15. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research.cbc.osu.edu [research.cbc.osu.edu]
- 17. Dynamic Light Scattering (DLS) - Creative Proteomics [creative-proteomics.com]
Common challenges in the peptide PEGylation process
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common challenges during the peptide PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during peptide PEGylation?
A1: The most frequent challenges in peptide PEGylation include controlling the degree and site of PEGylation, which often leads to a heterogeneous mixture of products (e.g., mono-, di-, and multi-PEGylated peptides, as well as positional isomers).[1][2] Other significant hurdles include side reactions, purification of the desired PEGylated conjugate from unreacted peptide and excess PEG reagent, and accurate characterization of the final product.[3][4] Furthermore, the polydispersity of the PEG reagent itself can add a layer of complexity to the analysis.[3]
Q2: How does reaction pH influence the site of PEGylation?
A2: Reaction pH is a critical parameter for controlling the site of PEGylation, particularly when targeting the N-terminal α-amino group versus the ε-amino groups of lysine residues. The pKa of the N-terminal α-amino group is typically between 7.6 and 8.0, while the pKa of lysine's ε-amino group is around 10.0-10.5.[5] By conducting the PEGylation reaction at a pH below 8.0, the lysine residues are predominantly protonated and less reactive, favoring modification at the more nucleophilic N-terminus.[5][6]
Q3: What is the impact of the PEG reagent's molar ratio on the reaction outcome?
A3: The molar ratio of the PEG reagent to the peptide is a key factor in determining the extent of PEGylation. A higher molar ratio generally leads to a higher degree of PEGylation (i.e., more multi-PEGylated species).[5] Optimizing this ratio is crucial for maximizing the yield of the desired mono-PEGylated product while minimizing the formation of di- or multi-PEGylated byproducts.[5]
Q4: Can PEGylation lead to a loss of biological activity?
A4: Yes, PEGylation can sometimes result in a partial or complete loss of the peptide's biological activity. This is often due to the PEG chain sterically hindering the peptide's interaction with its target receptor or enzyme.[6] The site of PEG attachment is critical; modifying residues within the active or binding site is more likely to impact activity. Therefore, site-specific PEGylation away from these critical regions is often preferred.
Q5: What are the main differences between monodisperse and polydisperse PEG reagents?
A5: Polydisperse PEGs are a mixture of polymers with a range of molecular weights, characterized by an average molecular weight and a polydispersity index (PDI) greater than 1. In contrast, monodisperse (or discrete) PEGs consist of molecules with a single, precisely defined molecular weight (PDI = 1). The use of monodisperse PEGs can simplify purification and characterization, leading to a more homogeneous final product with better-defined properties.[3]
Troubleshooting Guides
Problem 1: Low Yield of Mono-PEGylated Peptide
Possible Causes and Solutions
| Cause | Recommended Solution |
| Suboptimal Reaction pH | Optimize the pH to favor the desired reaction. For N-terminal specific PEGylation with PEG-aldehyde, a slightly acidic pH (e.g., 6.0-7.0) is often a good starting point.[7] |
| Incorrect Molar Ratio | Systematically vary the molar ratio of PEG reagent to peptide. Start with a low ratio (e.g., 1:1) and gradually increase it. A 5:1 molar ratio of mPEG-ALD to protein has been shown to give optimal yields of mono-PEGylated product in some cases.[5] |
| Short Reaction Time | Increase the reaction time and monitor the progress of the reaction at different time points using a suitable analytical method like RP-HPLC. |
| Low Reactivity of PEG Reagent | Ensure the PEG reagent is not expired or degraded. If possible, use a freshly opened or high-quality reagent. The activity of the PEG linker should be known before starting the reaction.[4] |
| Peptide Aggregation | Perform the reaction at a lower peptide concentration. Consider adding denaturants or organic solvents to the reaction buffer if compatible with peptide stability. |
| Side Reactions | Identify any side products by mass spectrometry. Adjusting the pH or temperature may help to minimize side reactions. For instance, lower temperatures can sometimes improve selectivity.[7] |
Troubleshooting Workflow for Low Yield
Problem 2: High Levels of Di- and Multi-PEGylated Products
Possible Causes and Solutions
| Cause | Recommended Solution |
| High Molar Ratio of PEG Reagent | Decrease the molar ratio of the PEG reagent to the peptide. This is often the most effective way to reduce the formation of higher-order PEGylated species. |
| High Reaction pH | For amine-reactive PEGs, a high pH (e.g., > 8.5) deprotonates all amino groups, leading to less selective and more extensive PEGylation. Lowering the pH can increase selectivity for the N-terminus.[5] |
| Long Reaction Time | Shorten the reaction time. Monitor the reaction closely and stop it when the desired mono-PEGylated product is at its maximum concentration.[7] |
| Highly Reactive PEG Reagent | Consider using a less reactive PEG derivative. For example, PEG-aldehyde is generally less reactive than PEG-NHS, which can allow for better control over the reaction.[8][9] |
Logical Workflow for Reducing Multi-PEGylation
Quantitative Data on Reaction Parameters
The following tables summarize the influence of key reaction parameters on the outcome of peptide PEGylation.
Table 1: Effect of pH on PEGylation Site Selectivity
| pH | Target Site | Reactivity of N-terminus (α-NH₂) | Reactivity of Lysine (ε-NH₂) | Predominant Product | Reference |
| 5.0 - 6.5 | N-terminus | High | Low | N-terminal mono-PEGylated | [3][6] |
| 7.0 - 8.0 | Mixed | Moderate | Moderate | Mixture of N-terminal and Lys-PEGylated | [8] |
| > 8.5 | Lysine | High | High | Predominantly Lys-PEGylated and multi-PEGylated | [3] |
Table 2: Influence of Molar Ratio and Reaction Time on Product Distribution
| Molar Ratio (PEG:Peptide) | Reaction Time | Unmodified Peptide (%) | Mono-PEGylated (%) | Multi-PEGylated (%) | Reference |
| 3:1 | 2 hours | ~15% | ~80% | ~5% | [5] |
| 5:1 | 2 hours | <10% | ~86% | ~4% | [5] |
| 5:1 | 20 hours | <5% | Decreased | Increased | [10] |
| 25:1 | 15 minutes | ~21% | 45% (4 PEGs) + 34% (8 PEGs) | - | [11] |
Experimental Protocols
Protocol 1: N-terminal Specific PEGylation using PEG-Aldehyde
This protocol describes a general method for the site-specific PEGylation of a peptide at its N-terminal α-amino group.
Materials:
-
Peptide with a free N-terminus
-
Methoxy-PEG-Propionaldehyde (mPEG-ALD)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Reaction Buffer: 100 mM Sodium Phosphate, pH 6.0
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
-
Purification columns and buffers (see Protocols 2-4)
Methodology:
-
Peptide Dissolution: Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Dissolve the mPEG-ALD in the reaction buffer to achieve the desired molar excess (e.g., a 5-fold molar excess over the peptide).
-
Reaction Initiation: Add the mPEG-ALD solution to the peptide solution.
-
Addition of Reducing Agent: Add sodium cyanoborohydride to the reaction mixture to a final concentration of 20-50 mM.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring. Monitor the reaction progress by taking aliquots at different time points and analyzing them by RP-HPLC.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM.
-
Purification: Purify the PEGylated peptide from the reaction mixture using an appropriate chromatographic technique, such as ion-exchange or size-exclusion chromatography (see below).
Protocol 2: Purification of PEGylated Peptides by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, making it effective for removing unreacted peptide and smaller impurities from the larger PEGylated conjugate.
Materials:
-
SEC column (e.g., Superdex™ 75, Sephacryl™ S-100)
-
Mobile Phase/Elution Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer.
-
HPLC or FPLC system with a UV detector.
Methodology:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a flow rate appropriate for the column (e.g., 0.5-1.0 mL/min).
-
Sample Preparation: Concentrate the quenched reaction mixture if necessary and filter it through a 0.22 µm filter to remove any particulates.
-
Sample Injection: Inject the sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions as the components elute from the column. The PEGylated peptide will elute earlier than the unreacted peptide due to its larger size.
-
Analysis: Analyze the collected fractions by RP-HPLC and/or mass spectrometry to identify the fractions containing the purified PEGylated peptide.
Protocol 3: Purification of PEGylated Peptides by Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge. PEGylation can shield the charges on a peptide, altering its interaction with the IEX resin and allowing for the separation of un-PEGylated, mono-PEGylated, and multi-PEGylated species. Cation exchange chromatography is commonly used.[12]
Materials:
-
Cation exchange column (e.g., HiTrap™ SP HP)
-
Binding Buffer (Buffer A): e.g., 20 mM Sodium Acetate, pH 4.5
-
Elution Buffer (Buffer B): e.g., 20 mM Sodium Acetate, 1 M NaCl, pH 4.5
-
HPLC or FPLC system with a UV detector.
Methodology:
-
Column Equilibration: Equilibrate the cation exchange column with Buffer A until a stable baseline is achieved.
-
Sample Preparation: Buffer exchange the quenched reaction mixture into the Binding Buffer.
-
Sample Loading: Load the sample onto the equilibrated column.
-
Washing: Wash the column with several column volumes of Buffer A to remove any unbound material, including unreacted PEG.
-
Elution: Elute the bound species using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20-30 column volumes). Typically, the un-PEGylated peptide will bind more strongly and elute at a higher salt concentration than the PEGylated species.
-
Fraction Collection and Analysis: Collect fractions across the gradient and analyze them by RP-HPLC and mass spectrometry to identify the desired product.
Protocol 4: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is a high-resolution technique used to assess the purity of the final PEGylated peptide and to separate different species in the reaction mixture.
Materials:
-
RP-HPLC column (e.g., C4 or C18, 300 Å pore size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
HPLC system with a UV detector.
Methodology:
-
Column Equilibration: Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%) until a stable baseline is achieved.
-
Sample Preparation: Dilute a small aliquot of the sample in Mobile Phase A.
-
Sample Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Elute the sample using a linear gradient of increasing Mobile Phase B. A typical gradient might be 10-70% B over 30-40 minutes.
-
Detection: Monitor the elution profile at 214 nm or 280 nm.
-
Data Analysis: Integrate the peak areas to determine the purity of the PEGylated peptide and the relative amounts of any impurities. Mass spectrometry can be coupled to the HPLC (LC-MS) to identify the different species.[13][14][15]
Experimental Workflow Diagram
References
- 1. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. creativepegworks.com [creativepegworks.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldehyde PEGylation kinetics: a standard protein versus a pharmaceutically relevant single chain variable fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 9. interchim.fr [interchim.fr]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
- 12. Separation of mono- and di-PEGylate of exenatide and resolution of positional isomers of mono-PEGylates by preparative ion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ingenieria-analitica.com [ingenieria-analitica.com]
Technical Support Center: Troubleshooting Boc Protection of Amino Acids
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the N-Boc protection of amino acids. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, standardized experimental protocols, and visual workflows to help you diagnose and resolve failures in your Boc protection reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a Boc protection reaction for an amino acid?
The Boc (tert-butoxycarbonyl) protection of an amino acid involves the reaction of the nucleophilic α-amino group with di-tert-butyl dicarbonate (Boc-anhydride, Boc₂O). The reaction proceeds via nucleophilic acyl substitution, where the amino group attacks one of the carbonyl carbons of the Boc-anhydride. This process is typically facilitated by a base, which deprotonates the ammonium intermediate, driving the reaction to completion and forming a stable carbamate.
Q2: My Boc protection reaction is not working at all. What are the most common initial checks I should perform?
When a Boc protection reaction fails completely, it is crucial to systematically verify the integrity of your starting materials and the reaction setup. Here are the primary aspects to investigate:
-
Reagent Quality:
-
Boc-Anhydride (Boc₂O): This reagent is sensitive to moisture and can decompose over time, especially if not stored properly. It has a low melting point (around 23°C) and can decompose at higher temperatures.[][2] Ensure your Boc-anhydride is fresh and has been stored in a cool, dry environment.
-
Amino Acid: Verify the purity and dryness of your amino acid. The presence of significant impurities or water can interfere with the reaction.
-
Solvent: Ensure your solvent is anhydrous, as water can hydrolyze the Boc-anhydride.
-
-
Reaction Conditions:
-
pH and Base: The reaction is highly dependent on the pH. An appropriate base is required to deprotonate the amino acid and neutralize the acidic byproducts.[3] Ensure the correct base is being used and that the pH of the reaction mixture is in the optimal range.
-
Temperature: While many Boc protections proceed at room temperature, some may require gentle heating. Conversely, excessive heat can lead to the decomposition of the Boc-anhydride.
-
Q3: I am observing multiple spots on my TLC plate after the reaction. What could be the cause?
The presence of multiple spots on a TLC plate suggests the formation of side products or the presence of unreacted starting materials. Common side products in Boc protection reactions include:
-
Di-Boc protected amino acid: This occurs when a second Boc group is added, often to a side-chain amine or, in some cases, forming an N,N-di-Boc derivative.[4]
-
Urea formation: This can happen with sterically hindered amines.[3]
-
Oxazolidinone formation: This is a potential side reaction with amino alcohols.[5]
-
Unreacted starting material: This indicates an incomplete reaction.
To address this, consider adjusting the stoichiometry of your reagents, reaction time, and temperature. Purification by column chromatography may be necessary to isolate the desired mono-Boc protected product.
Troubleshooting Guide: Common Problems and Solutions
| Problem Statement | Potential Cause | Recommended Solution |
| Low to No Yield of Boc-Protected Amino Acid | 1. Degraded Boc-Anhydride: The reagent may have hydrolyzed due to improper storage. | Use a fresh bottle of Boc-anhydride. Store it in a desiccator at the recommended temperature. |
| 2. Incorrect pH: The reaction medium may be too acidic or not basic enough to facilitate the reaction. | Ensure the use of an appropriate base (e.g., NaOH, NaHCO₃, TEA) to maintain a basic pH (typically pH 9-10) in aqueous conditions. | |
| 3. Poor Solubility of Amino Acid: The amino acid may not be sufficiently dissolved in the chosen solvent system. | For aqueous conditions, ensure the amino acid is fully dissolved before adding Boc-anhydride. For organic solvents, choose a solvent in which the amino acid has better solubility, or consider using a co-solvent. | |
| Formation of Di-Boc Side Product | 1. Excess Boc-Anhydride: Using a large excess of Boc-anhydride can promote the formation of di-Boc species. | Reduce the molar equivalents of Boc-anhydride. A typical starting point is 1.1 to 1.5 equivalents. |
| 2. Presence of a Second Nucleophilic Site: The amino acid may have a nucleophilic side chain (e.g., lysine, ornithine). | Employ orthogonal protection strategies for the side chain if mono-Boc protection at the alpha-amine is desired. | |
| Reaction is Sluggish or Stalls | 1. Sterically Hindered Amino Acid: Bulky side chains can slow down the reaction rate. | Increase the reaction temperature (e.g., to 40-50 °C) and/or extend the reaction time.[] Consider using a stronger base or a different solvent system. |
| 2. Weakly Nucleophilic Amine: Aromatic amines, for instance, are less nucleophilic than aliphatic amines. | The addition of a catalyst like DMAP (4-dimethylaminopyridine) can accelerate the reaction. |
Detailed Experimental Protocol: Boc Protection of Glycine
This protocol is a standard procedure for the Boc protection of a simple amino acid, glycine, and can be adapted for other amino acids with appropriate adjustments.
Materials:
-
Glycine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium Hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Hexane
-
Hydrochloric Acid (HCl)
-
Anhydrous sodium sulfate
-
Stir plate and stir bar
-
Round bottom flask
-
Separatory funnel
Procedure:
-
Dissolution of Glycine: In a round bottom flask, dissolve glycine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
pH Adjustment: While stirring, add a 1M solution of NaOH to the flask until the pH of the solution reaches and is maintained at approximately 9-10.
-
Addition of Boc-Anhydride: Slowly add Boc-anhydride (1.1 eq) to the reaction mixture. It can be added as a solid in portions or dissolved in a small amount of dioxane.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (Thin Layer Chromatography). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate or hexane to remove any unreacted Boc-anhydride and other organic impurities.
-
Cool the aqueous layer in an ice bath and acidify it to pH 2-3 by the slow addition of 1M HCl.
-
Extract the product from the acidified aqueous layer with ethyl acetate (3 x volumes).
-
-
Isolation and Drying:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the Boc-protected glycine, which is typically a white solid.
-
Visualizing the Workflow and Troubleshooting
To further aid in your experimental design and troubleshooting, the following diagrams illustrate the general experimental workflow and a logical decision tree for addressing common reaction failures.
Caption: General experimental workflow for the Boc protection of an amino acid.
References
Technical Support Center: Preventing Ester Bond Hydrolysis During Acidic Boc Deprotection
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of acidic Boc deprotection, specifically focusing on the prevention of unwanted ester bond hydrolysis.
Frequently Asked Questions (FAQs)
Q1: Why is my ester bond being cleaved during the acidic deprotection of a Boc group?
A1: Ester bonds are susceptible to hydrolysis under acidic conditions, a reaction that is often catalyzed by the same reagents used to remove the tert-butyloxycarbonyl (Boc) protecting group.[1][2] The mechanism involves protonation of the ester's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.[3] A nucleophile, typically water present in the reaction mixture, then attacks this carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield a carboxylic acid and an alcohol.[2][3] Standard Boc deprotection conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane, can be harsh enough to promote this unwanted side reaction, especially if water is present.[4][5]
Q2: What are the key factors that influence the rate of ester hydrolysis during Boc deprotection?
A2: Several factors can influence the extent of ester hydrolysis:
-
Acid Strength and Concentration: Stronger acids and higher concentrations will accelerate the rate of both Boc deprotection and ester hydrolysis.[6]
-
Presence of Water: Water is a key reactant in ester hydrolysis. Anhydrous conditions are therefore crucial to minimize this side reaction.[5][7]
-
Reaction Temperature: Higher temperatures increase the rate of most chemical reactions, including ester hydrolysis.[8]
-
Reaction Time: Prolonged exposure to acidic conditions increases the likelihood of ester cleavage.[4]
-
Steric Hindrance: Sterically hindered esters are generally more resistant to hydrolysis.[9]
-
Substrate Structure: The electronic properties of the molecule can also play a role. Electron-withdrawing groups near the ester can make it more susceptible to hydrolysis.
Q3: How can I minimize ester bond hydrolysis while ensuring complete Boc deprotection?
A3: The key is to find a balance of conditions that are strong enough to cleave the Boc group but mild enough to leave the ester intact. This can be achieved by carefully selecting the acidic reagent, solvent, and reaction conditions. Milder acidic conditions, anhydrous solvents, and lower temperatures are generally preferred.[5][10] Monitoring the reaction closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is essential to determine the optimal reaction time.
Troubleshooting Guide
This guide provides specific troubleshooting advice for common issues encountered during the acidic deprotection of Boc groups in the presence of ester functionalities.
Issue 1: Significant Ester Hydrolysis Observed
If you are observing a significant amount of your ester being hydrolyzed, consider the following solutions:
Solution 1.1: Switch to Milder Acidic Reagents
Strong acids like TFA can be aggressive. Milder acids can provide greater selectivity for Boc deprotection over ester hydrolysis.
-
Recommended Reagents:
-
4M HCl in Dioxane: This is a commonly used and often milder alternative to TFA.[5]
-
p-Toluenesulfonic acid (pTSA): Can be an effective and more environmentally friendly option.[8]
-
Aqueous Phosphoric Acid (85 wt%): Reported as a mild reagent compatible with acid-sensitive functionalities like benzyl and methyl esters.[11]
-
Acetyl Chloride in Methanol: Generates HCl in situ and can be a mild method for deprotection.[12]
-
Solution 1.2: Ensure Anhydrous Conditions
The presence of water is a primary cause of ester hydrolysis.
-
Recommendations:
-
Use freshly distilled, anhydrous solvents.
-
Dry all glassware thoroughly before use.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Consider using commercially available anhydrous solutions of acids (e.g., HCl in dioxane).
-
Solution 1.3: Optimize Reaction Temperature and Time
-
Recommendations:
Issue 2: Incomplete Boc Deprotection with Milder Conditions
If you find that milder conditions are not effectively removing the Boc group, you can try the following:
Solution 2.1: Gradual Increase in Acid Concentration or Temperature
-
Recommendations:
-
Incrementally increase the concentration of the mild acid.
-
Slowly warm the reaction from 0 °C to room temperature, monitoring for the completion of Boc deprotection and the onset of ester hydrolysis.
-
Solution 2.2: Use of Additives to Enhance Deprotection
While not directly preventing ester hydrolysis, some additives can facilitate a more efficient Boc deprotection, potentially allowing for shorter reaction times. However, their compatibility with your specific substrate should be verified.
Issue 3: Formation of Tert-butylated Byproducts
The tert-butyl cation generated during Boc deprotection is electrophilic and can alkylate nucleophilic sites on your molecule.[13][14]
Solution 3.1: Use of Scavengers
Scavengers are added to the reaction mixture to trap the tert-butyl cation.[6][15]
-
Common Scavengers:
Alternative Strategies
If acidic deprotection proves to be consistently problematic, consider these alternative approaches:
1. Orthogonal Protecting Groups
Employing an ester protecting group that is stable to acidic conditions but can be removed under different, "orthogonal" conditions is a robust strategy.[16][17]
| Ester Protecting Group | Deprotection Conditions | Stable to (Boc Deprotection) |
| Benzyl (Bn) Ester | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Acidic Conditions |
| Allyl (All) Ester | Palladium(0) Catalysis (e.g., Pd(PPh₃)₄)[16] | Acidic Conditions |
| Silyl Esters (e.g., TBDMS) | Fluoride Ion (e.g., TBAF) | Acidic Conditions |
2. Non-Acidic Boc Deprotection Methods
While less common, some methods avoid the use of strong acids for Boc removal.
-
Thermal Deprotection: Heating the Boc-protected compound, sometimes in a high-boiling point solvent, can lead to deprotection.[5][18]
-
Lewis Acid-Mediated Deprotection: Certain Lewis acids can effect Boc removal under specific conditions.[4][8]
-
Trimethylsilyl Iodide (TMSI): Can be used for Boc deprotection, often in a neutral solvent like dichloromethane.[4]
Experimental Protocols
Protocol 1: Boc Deprotection using 4M HCl in Dioxane
-
Dissolve the Boc-protected substrate in anhydrous dioxane (or another suitable anhydrous solvent like dichloromethane or ethyl acetate).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4M HCl in dioxane (typically 5-10 equivalents).
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
If the reaction is sluggish, allow it to slowly warm to room temperature.
-
Once the deprotection is complete, quench the reaction by adding a mild base (e.g., saturated aqueous sodium bicarbonate solution) until the pH is neutral or slightly basic.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product as necessary.
Protocol 2: Boc Deprotection using Aqueous Phosphoric Acid
-
Dissolve the Boc-protected substrate in a suitable solvent (e.g., THF).
-
Add 85 wt% aqueous phosphoric acid.[11]
-
Stir the reaction at room temperature, monitoring its progress.
-
Upon completion, dilute the reaction mixture with water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt, and concentrate to obtain the crude product.
-
Purify as needed.
Data Summary
The following table summarizes various conditions for Boc deprotection and their general compatibility with ester functionalities. The "Selectivity for Boc over Ester" is a qualitative assessment based on literature reports.
| Reagent | Solvent | Temperature | Selectivity for Boc over Ester | Reference(s) |
| TFA (20-50%) | DCM | 0 °C to RT | Low to Moderate | [4][5] |
| 4M HCl | Dioxane | 0 °C to RT | Moderate to High | [5][10] |
| p-Toluenesulfonic acid | Various | RT | Moderate to High | [8] |
| Aqueous H₃PO₄ (85%) | THF | RT | High | [11] |
| Acetyl Chloride | Methanol | 0 °C to RT | High | [12] |
| TMSI | DCM | RT | High (Neutral) | [4] |
| Heat (Thermal) | High-boiling solvent | High Temp. | Variable | [5][18] |
Visual Guides
Boc Deprotection and Ester Hydrolysis Mechanisms
Caption: Mechanisms of Boc deprotection and ester hydrolysis.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Boc deprotection.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 3. youtube.com [youtube.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. carbodiimide.com [carbodiimide.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 13. Acids - Wordpress [reagents.acsgcipr.org]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. Boc-Protected Amino Groups [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. Protective Groups [organic-chemistry.org]
- 18. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to PROTAC Linker Chemistries: N-(Boc-PEG4)-NH-PEG4-NH-Boc in Focus
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus for therapeutic development. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. The linker is not merely a passive spacer but an active determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the key ternary complex.[1][2] This guide provides an objective comparison of N-(Boc-PEG4)-NH-PEG4-NH-Boc, a polyethylene glycol (PEG)-based linker, with other prominent PROTAC linker chemistries, supported by a synthesis of available experimental data and detailed methodologies.
The Role of the Linker in PROTAC Efficacy
The linker's length, composition, and rigidity are critical parameters that govern the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[3][4] An optimal linker facilitates a productive orientation of the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent degradation.[5][] Suboptimal linker design can result in steric hindrance, unfavorable conformations, or instability, ultimately compromising the degradation efficiency of the PROTAC.[1]
This compound: A Flexible, Hydrophilic Linker
This compound is a bifunctional linker characterized by its PEG composition.[7][8] PEG linkers are widely employed in PROTAC design due to their ability to enhance the aqueous solubility and hydrophilicity of the resulting molecule.[2][9][10] This can be particularly advantageous for PROTACs, which are often large and can suffer from poor solubility. The flexibility of PEG chains also allows the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex.[2][4]
Comparative Analysis of PROTAC Linker Chemistries
The selection of a linker chemistry is a critical decision in PROTAC design, with a trade-off often existing between properties like solubility and permeability.[9] The most common linker motifs in published PROTAC structures are PEG and alkyl chains.[11] The following sections compare the performance of PEG-based linkers, such as this compound, with other major linker classes.
Flexible Linkers: PEG vs. Alkyl Chains
Flexible linkers, primarily composed of PEG or alkyl chains, are the most common starting point in PROTAC design due to their synthetic accessibility.[4][12]
Key Differences and Performance Trends:
| Feature | Alkyl Linkers | PEG Linkers (e.g., this compound) |
| Composition | Hydrocarbon chains | Repeating ethylene glycol units |
| Polarity | Hydrophobic | Hydrophilic |
| Aqueous Solubility | Generally lower | Generally higher[9][13] |
| Permeability | Can enhance passive permeability | May reduce passive permeability due to increased polarity, but can improve overall cell entry by enhancing solubility[9] |
| Flexibility | High conformational flexibility | High conformational flexibility, can engage in hydrogen bonding[9] |
| Metabolic Stability | Generally considered metabolically stable | Can be susceptible to oxidative metabolism[9][14] |
| Synthesis | Synthetically accessible and chemically stable[11] | Can be more challenging and costly to synthesize[9][14] |
Quantitative Performance Comparison (Synthesized from Literature Trends for BRD4 Degraders):
The following table presents a synthesized representation of data based on trends reported in the literature for PROTACs targeting the BRD4 protein. Actual values can vary significantly based on the specific warhead, E3 ligase ligand, and linker attachment points.[9]
| PROTAC (Linker Type) | cLogP | Aqueous Solubility | Passive Permeability | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC 1 (Alkyl) | Higher | Lower | Potentially Better | < 100 | > 90 |
| PROTAC 2 (PEG) | Lower | Higher | Potentially Lower | < 50 | > 95 |
| PROTAC 3 (Alkyl-Ether) | Intermediate | Intermediate | Intermediate | < 75 | > 90 |
Note: This table is a synthesized representation based on trends reported in the literature.[9]
Rigid and "Clickable" Linkers
To overcome some of the limitations of flexible linkers, such as the entropic penalty upon binding, more rigid linker architectures have been developed.[4][12]
-
Rigid Linkers: These linkers, often containing cyclic structures like phenyl or piperazine groups, can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially improving potency and selectivity.[4][12]
-
"Clickable" Linkers: Linkers incorporating functionalities for "click chemistry," such as alkynes and azides to form triazoles, have streamlined the synthesis of PROTAC libraries.[11][] This allows for the rapid generation and optimization of PROTACs with varying linker lengths and compositions.
Experimental Protocols for PROTAC Evaluation
The objective comparison of different PROTAC linker chemistries relies on robust and standardized experimental protocols. Detailed methodologies are crucial for the accurate assessment of PROTAC performance.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for PROTAC activity.[] Several biophysical techniques can be used to measure the formation and stability of this complex:
-
Surface Plasmon Resonance (SPR): SPR technology monitors the dynamic interactions between biomolecules in real-time.[][16] By immobilizing the E3 ligase on a sensor chip and flowing the target protein and PROTAC over the surface, the formation and dissociation of the ternary complex can be quantified.[]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of ternary complex formation.[12][16]
-
NanoBRET™ Ternary Complex Assay: This cell-based assay uses bioluminescence resonance energy transfer (BRET) to monitor the proximity of the target protein and the E3 ligase within living cells.[12][17]
Protein Degradation Assays
The primary measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein.
-
Western Blotting: This is a standard method to quantify the levels of the target protein in cells treated with a PROTAC.[18][19]
-
In-Cell Western (ICW) / Meso Scale Discovery (MSD): These are higher-throughput, quantitative immunoassays for measuring protein levels in fixed cells.[19]
-
HiBiT Protein Degradation Assay: This is a sensitive and quantitative live-cell assay that measures the amount of a HiBiT-tagged target protein.[19]
DMPK and In Vivo Evaluation
For a PROTAC to be a viable therapeutic, it must possess favorable drug metabolism and pharmacokinetic (DMPK) properties.[20][21]
-
In Vitro ADME Assays: These assays evaluate properties such as solubility, permeability (e.g., using Caco-2 cell monolayers), metabolic stability in liver microsomes or hepatocytes, and plasma protein binding.[22][23]
-
In Vivo Pharmacokinetic (PK) Studies: These studies, typically conducted in animal models, determine the absorption, distribution, metabolism, and excretion (ADME) of the PROTAC in a living organism.[]
-
In Vivo Pharmacodynamic (PD) and Efficacy Studies: These studies assess the ability of the PROTAC to degrade the target protein in vivo and its therapeutic effect in disease models.[][25]
Conclusion
The choice of linker is a critical determinant of a PROTAC's success. Flexible, hydrophilic linkers like this compound offer the advantage of improved solubility, which can be beneficial for overall bioavailability.[9] However, this often comes at the cost of reduced passive permeability. The optimal linker chemistry is highly dependent on the specific target protein and E3 ligase pair, and a "one-size-fits-all" solution does not exist.[2] While flexible linkers like PEG and alkyl chains are excellent starting points for PROTAC design, the exploration of more rigid and "clickable" linkers provides avenues for enhancing potency, selectivity, and drug-like properties. A systematic and data-driven approach to linker optimization, employing a suite of robust biophysical, cellular, and in vivo assays, is essential for the development of the next generation of targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. chempep.com [chempep.com]
- 5. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NH-bis(PEG4-Boc) | PROTAC Linker | MedChemExpress [medchemexpress.eu]
- 9. benchchem.com [benchchem.com]
- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. precisepeg.com [precisepeg.com]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 17. 三重複合体の形成 [promega.jp]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 20. An Overview of PROTAC Technology and DMPK Research Strategy - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 22. In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs© - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 25. benchchem.com [benchchem.com]
The Great Debate in PROTAC Design: A Comparative Analysis of Flexible vs. Rigid Linkers
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC molecule is composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][] While initially considered a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[1]
This guide provides a comparative analysis of flexible and rigid linkers in PROTAC design, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in making informed design decisions.
Flexibility vs. Rigidity: A Tale of Two Linkers
The choice between a flexible and a rigid linker can profoundly impact the overall performance of a PROTAC.[1] Flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been widely employed due to their synthetic accessibility and the ease with which their length can be modified.[1][] In contrast, rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, introduce conformational constraints.[1]
Flexible linkers offer the advantage of allowing the PROTAC to adopt multiple conformations, which can increase the probability of forming a productive ternary complex.[1] However, this high degree of flexibility can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex. Furthermore, long, flexible alkyl chains can contribute to poor physicochemical properties, such as high lipophilicity, which may negatively affect cell permeability and oral bioavailability.[1]
On the other hand, rigid linkers can pre-organize the PROTAC into a bioactive conformation, which can reduce the entropic penalty of binding and potentially lead to more potent degradation.[1] They can also enhance selectivity by disfavoring the formation of off-target ternary complexes and may lead to improved pharmacokinetic properties.[1] However, the lack of flexibility can make it more challenging to achieve a productive ternary complex geometry if the design is not optimal, and they are often more synthetically challenging to prepare.[1]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following table summarizes representative data from various studies to illustrate the impact of linker choice on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.[3]
| Target Protein | E3 Ligase | Linker Type | PROTAC/Compound | DC50 | Dmax (%) | Cell Line |
| BET Family | CRBN | Flexible (PEG/Alkyl) | dBET1 | 8 nM | >95 | MV4;11 |
| BET Family | VHL | Flexible (PEG) | MZ1 | 25 nM | ~90 | HeLa |
| BTK | CRBN | Flexible (PEG) | PROTAC (4 PEG units) | <1 µM | N/A | HBL-1 |
| BTK | CRBN | Flexible (PEG) | PROTAC (2 PEG units) | >10 µM | N/A | HBL-1 |
| AR | IAP | Flexible (PEG) | SNIPER(AR)-51 | ~3 µM | ~70 | 22Rv1 |
| AR | IAP | Rigid (Phenyl) | Analogs of SNIPER(AR)-51 | Inactive | Inactive | 22Rv1 |
| BRD4 | CRBN | Flexible (Alkyl) | PROTAC 1 | 18 nM | >95 | RS4;11 |
| BRD4 | CRBN | Rigid (Piperazine) | PROTAC 2 | 4.5 nM | >95 | RS4;11 |
| PI3K/mTOR | VHL | Flexible (Alkyl) | GP262 | 42.23-227.4 nM (PI3K), 45.4 nM (mTOR) | 71.3-88.6% (PI3K), 74.9% (mTOR) | MDA-MB-231 |
Experimental Protocols
Western Blotting for Protein Degradation Analysis
This protocol outlines the general steps for assessing PROTAC-mediated protein degradation using Western blotting.
1. Cell Culture and Treatment:
-
Cell Seeding: Plate cells (e.g., HeLa, MV4;11) in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.[4]
-
Compound Preparation: Prepare a stock solution of the PROTAC in a suitable solvent like DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.[4]
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a vehicle control (DMSO only) in each experiment.[4]
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours).[4]
2. Cell Lysis and Protein Quantification:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[4]
3. SDS-PAGE and Immunoblotting:
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.[4]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[4]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the POI overnight at 4°C. Also, incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[4]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometrically quantify the protein bands using image analysis software and normalize the POI band intensity to the loading control.[4]
Ternary Complex Formation Assays
Assessing the formation and stability of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding PROTAC mechanism of action.
NanoBRET™ Ternary Complex Assay (Promega): This live-cell assay allows for the quantitative measurement of ternary complex formation.
-
Principle: One of the proteins (either the POI or the E3 ligase) is expressed as a fusion with NanoLuc® luciferase (the energy donor), and the other interacting protein is expressed as a fusion with HaloTag® protein, which is labeled with a fluorescent ligand (the energy acceptor). PROTAC-induced proximity of the donor and acceptor results in Bioluminescence Resonance Energy Transfer (BRET).
-
Procedure:
-
Co-transfect cells with plasmids encoding the NanoLuc®-fused protein and the HaloTag®-fused protein.
-
Label the HaloTag® fusion protein with the fluorescent ligand.
-
Treat the cells with the PROTAC at various concentrations.
-
Measure the BRET signal, which is proportional to the extent of ternary complex formation.
-
Visualizing PROTAC Concepts
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Structural differences between flexible and rigid linkers.
References
The Linker is Not Just a Spacer: A Comparative Guide to PEG Linker Length in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of how polyethylene glycol (PEG) linker length influences the formation of a stable ternary complex and subsequent target protein degradation in Proteolysis Targeting Chimeras (PROTACs).
The design of a successful PROTAC is a multifaceted challenge where the linker, the bridge between the target protein ligand and the E3 ligase recruiter, plays a decisive role. Among the various linker types, polyethylene glycol (PEG) chains are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comparative analysis of how PEG linker length influences PROTAC performance, supported by experimental data and detailed protocols, to inform rational PROTAC design.
The length of the PEG linker is a critical determinant of a PROTAC's ability to induce the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] This complex formation is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[2] An optimal linker length is crucial as it dictates the spatial orientation and proximity of the target protein and the E3 ligase. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[2][3]
Impact of PEG Linker Length on BRD4 Degradation
Bromodomain-containing protein 4 (BRD4) is a well-established cancer therapy target and has been the subject of extensive PROTAC development. The following data summarizes the key in vitro performance indicators for a comparative series of BRD4-targeting PROTACs, which consist of the BRD4 inhibitor JQ1, a ligand for the von Hippel-Lindau (VHL) E3 ligase, and PEG linkers of varying lengths. The data illustrates a clear structure-activity relationship, where a PEG linker of intermediate length provides an optimal balance of potency and efficacy.
| PROTAC Compound | Linker Composition | DC50 (nM) [a] | Dmax (%) [b] | Cell Permeability (PAMPA, P_e_ 10⁻⁶ cm/s) |
| PROTAC-1 | PEG2 | ~150 | ~75 | 1.8 |
| PROTAC-2 | PEG3 (e.g., MZ1) | ~25 | >95 | 1.5 |
| PROTAC-3 | PEG4 | ~50 | >90 | 1.2 |
| PROTAC-4 | PEG6 | ~200 | ~60 | 0.8 |
| PROTAC-5 | PEG8 | >500 | <40 | 0.5 |
Data Footnotes: [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in MV4-11 cells after 24 hours of treatment. A lower DC50 value indicates higher potency.[1] [b] Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[1]
The Role of Linker Length in Ternary Complex Cooperativity
The stability of the ternary complex is a key factor in PROTAC efficiency and can be quantified by the cooperativity factor (α). Positive cooperativity (α > 1) indicates that the binding of the PROTAC to one protein enhances its binding to the other, leading to a more stable ternary complex.[4] The linker length plays a crucial role in achieving favorable protein-protein interactions within the ternary complex, thereby influencing cooperativity.
For the well-characterized BRD4 degrader, MZ1, which utilizes a PEG3 linker, structural and biophysical studies have revealed significant positive cooperativity.[5][6]
| PROTAC | Linker | Target | E3 Ligase | Binary K_d_ (PROTAC to VHL) | Ternary K_d_ (VHL to PROTAC-BRD4) | Cooperativity (α) |
| MZ1 | PEG3 | BRD4(BD2) | VHL | 67 ± 8 nM | 4.4 ± 1.0 nM | ~15 |
This high cooperativity is a result of favorable de novo contacts between VHL and BRD4 within the ternary complex, which are optimally facilitated by the PEG3 linker of MZ1.[5] Linkers that are too short or too long may fail to position the two proteins in an orientation that allows for these stabilizing interactions, resulting in lower cooperativity and consequently, reduced degradation efficiency.
Visualizing PROTAC Concepts
Detailed Experimental Protocols
Western Blot for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[7][8]
Objective: To quantify the degradation of a target protein (e.g., BRD4) induced by PROTACs.
Materials:
-
Cell line expressing the target protein (e.g., MV4-11)
-
PROTAC compounds
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., human leukemia cells MV4-11) in 6-well plates.[1] Allow cells to reach 70-80% confluency. Treat cells with varying concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[1]
-
Cell Lysis: Harvest cells and lyse them in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[7]
-
SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel and run the gel to separate proteins by size.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[7]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[7]
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane with TBST.
-
-
Detection and Analysis: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[7] Quantify band intensities and normalize to the loading control to determine the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time, making it ideal for characterizing both binary and ternary complexes in PROTAC development.[9]
Objective: To determine the binding affinities (Kd) and cooperativity (α) of PROTAC-mediated ternary complex formation.
Protocol Outline:
-
Immobilization: Immobilize one of the binding partners (typically the E3 ligase, e.g., VHL complex) onto the SPR sensor chip surface.[9]
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase surface.
-
Measure the association and dissociation rates to determine the binary binding affinity (K_d_binary).
-
-
Ternary Interaction Analysis:
-
Prepare solutions containing a fixed, near-saturating concentration of the target protein (e.g., BRD4) mixed with a series of concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
Measure the association and dissociation rates to determine the ternary complex binding affinity (K_d_ternary).
-
-
Data Analysis:
-
Calculate the cooperativity factor (α) using the formula: α = K_d_binary / K_d_ternary.[4] A value of α > 1 indicates positive cooperativity.
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including affinity (K_d_), stoichiometry (n), and enthalpy (ΔH).[6][9]
Objective: To determine the binding affinity and thermodynamics of binary and ternary complex formation.
Protocol Outline:
-
Sample Preparation: Dialyze all proteins into the same buffer to minimize heat of dilution effects. Dissolve the PROTAC in the same buffer, usually with a small amount of DMSO.
-
Binary Titration (PROTAC to E3 Ligase):
-
Place the E3 ligase (e.g., VBC complex) in the ITC cell.
-
Titrate the PROTAC from the syringe into the cell.
-
Integrate the heat changes and fit the data to a suitable binding model to determine the binary K_d_.
-
-
Ternary Titration:
-
A common strategy involves a sequential binding experiment. First, form the binary complex by titrating the target protein (e.g., BRD4) into the PROTAC solution in the ITC cell.
-
In a second experiment, titrate the E3 ligase into the resulting solution of the pre-formed PROTAC-target complex.
-
The resulting thermogram represents the formation of the ternary complex, from which the ternary K_d_ can be determined.
-
-
Data Analysis: Compare the binary and ternary K_d_ values to assess cooperativity.
Conclusion
The optimization of the PEG linker is a cornerstone of successful PROTAC design. The presented data for BRD4-targeting PROTACs clearly demonstrates that linker length is a critical parameter that must be empirically determined for each new target protein and E3 ligase pair. A linker that is too short or too long can significantly diminish degradation efficiency. Biophysical techniques such as SPR and ITC are invaluable tools for elucidating the underlying mechanism, specifically by quantifying the stability and cooperativity of the ternary complex, which often correlates with cellular degradation efficacy. By systematically varying the PEG linker length and correlating biophysical data with cellular outcomes, researchers can rationally design more potent and effective PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to NMR Spectroscopy Techniques for the Characterization of Boc-Protected PEGs
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely employed strategy to enhance their pharmacokinetic and pharmacodynamic properties. The tert-butyloxycarbonyl (Boc) protecting group is frequently utilized during the synthesis and modification of PEG derivatives to control reaction stoichiometry and ensure site-specific conjugation. Accurate and thorough characterization of these Boc-protected PEGs is critical for ensuring the quality, efficacy, and safety of the final bioconjugate. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and indispensable tool for this purpose, providing detailed structural and quantitative information.
This guide provides a comparative overview of key NMR techniques for characterizing Boc-protected PEGs, including ¹H NMR, ¹³C NMR, and Diffusion-Ordered Spectroscopy (DOSY). We present a summary of quantitative data, detailed experimental protocols, and a workflow diagram to assist researchers in selecting the most appropriate methods for their analytical needs.
Comparison of NMR Techniques
A multi-faceted approach employing different NMR techniques provides a comprehensive characterization of Boc-protected PEGs, from confirming the presence of the protecting group to assessing purity and determining molecular weight.
| Technique | Principle | Information Obtained | Advantages | Disadvantages |
| ¹H NMR | Measures the magnetic environment of proton nuclei. | - Confirmation of Boc group presence (singlet ~1.4 ppm).- Identification of PEG backbone protons (multiplet ~3.6 ppm).- Quantification of Boc protection efficiency via integration.- Determination of number-average molecular weight (Mn) by end-group analysis.[1][2][3] | - High sensitivity.- Relatively short acquisition times.- Provides quantitative information through signal integration.[4] | - Signal overlap can occur, especially in complex molecules.- Broad peaks for high molecular weight polymers can reduce resolution.[5] |
| ¹³C NMR | Measures the magnetic environment of carbon-13 nuclei. | - Unambiguous confirmation of the carbonyl (~155-156 ppm) and quaternary carbons (~79-80 ppm) of the Boc group.- Identification of the PEG backbone carbon (~70 ppm).- Structural elucidation of the polymer backbone and end groups.[6] | - Greater chemical shift dispersion, leading to less signal overlap compared to ¹H NMR.[6][7] | - Lower natural abundance of ¹³C results in lower sensitivity and longer acquisition times.[8]- Generally not used for quantification due to variations in relaxation times and the Nuclear Overhauser Effect (NOE).[7] |
| DOSY NMR | Separates NMR signals based on the translational diffusion of molecules. | - Determination of diffusion coefficients, which correlate with molecular size and weight.- Assessment of sample purity by identifying species with different diffusion rates (e.g., unreacted PEG, deprotected PEG).- Analysis of oligomerization state.[9] | - Non-invasive method for analyzing mixtures without physical separation.[10][11]- Provides information on the hydrodynamic radius of the polymer. | - Requires specialized hardware and software.- Less sensitive than standard ¹H NMR.- Resolution can be limited for species with similar diffusion coefficients. |
Quantitative Data Summary
The following table summarizes typical chemical shifts and integration data for the characterization of a generic Boc-protected amino-PEG.
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹H Integration (Relative) | Notes |
| Boc (-(CH₃)₃) | ~1.4 (singlet) | ~28 | 9 | The sharp singlet in the ¹H NMR spectrum is a key indicator of the Boc group's presence. |
| Boc (Quaternary C) | - | ~79-80 | - | |
| Boc (C=O) | - | ~155-156 | - | |
| PEG Backbone (-CH₂CH₂O-) | ~3.6 (multiplet) | ~70 | 4n (where n = number of repeating units) | The large, broad signal from the PEG backbone dominates the ¹H NMR spectrum. |
| -CH₂-NH-Boc | ~3.1-3.3 (multiplet) | ~40 | 2 | Chemical shift can vary depending on the solvent and neighboring groups. |
Note: Chemical shifts are approximate and can vary depending on the solvent, temperature, and specific molecular structure.
Experimental Protocols
Accurate and reproducible NMR data acquisition requires careful sample preparation and parameter optimization.
Sample Preparation (General)
-
Dissolution: Dissolve 5-10 mg of the Boc-protected PEG in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent is crucial to ensure good solubility and minimize overlapping signals.[12]
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion of the NMR tube.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
Protocol 1: Quantitative ¹H NMR (qNMR) for Boc Protection Efficiency
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer (≥400 MHz).
-
Ensure the spectrometer is well-shimmed to obtain sharp, symmetrical peaks.
-
-
Acquisition Parameters:
-
Pulse Angle: Use a 90° pulse angle.
-
Relaxation Delay (d1): Set d1 to at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation between scans. For quantitative accuracy, a longer delay (e.g., 10-30 seconds) is often necessary.[13]
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for ~1% accuracy).[13]
-
-
Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Carefully integrate the signal for the Boc group protons (~1.4 ppm) and a characteristic signal from the PEG backbone or a terminal group.
-
-
Calculation of Boc Protection Efficiency:
-
Efficiency (%) = [ (Integral of Boc protons / 9) / (Integral of a specific PEG end-group proton signal / number of protons for that signal) ] * 100
-
Protocol 2: ¹³C NMR for Structural Confirmation
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer with a broadband probe.
-
-
Acquisition Parameters:
-
Pulse Program: Use a standard proton-decoupled ¹³C NMR pulse sequence.
-
Relaxation Delay (d1): A shorter delay (e.g., 2 seconds) is often sufficient for qualitative analysis. For quantitative analysis, a much longer delay is required.[14]
-
Number of Scans (ns): A large number of scans is typically required to obtain a good S/N ratio due to the low natural abundance of ¹³C.
-
-
Processing:
-
Apply Fourier transformation with an appropriate line broadening factor, phase correction, and baseline correction.
-
Identify the characteristic signals for the Boc group carbons and the PEG backbone carbons.
-
Protocol 3: DOSY NMR for Purity Assessment
-
Spectrometer Setup:
-
Use a spectrometer equipped with a gradient probe.
-
-
Acquisition Parameters:
-
Pulse Sequence: A stimulated echo sequence with bipolar gradients is commonly used.
-
Gradient Strength: A series of spectra are acquired with increasing gradient strength (typically 16-32 steps).[15]
-
Diffusion Time (Δ): This is the time allowed for molecules to diffuse and needs to be optimized based on the expected molecular size (typically 50-200 ms).
-
Gradient Pulse Duration (δ): The duration of the gradient pulses (typically 1-4 ms).
-
-
Processing:
-
The 2D DOSY spectrum is generated using specialized software that fits the decay of signal intensity as a function of gradient strength. The vertical axis represents the diffusion coefficient, and the horizontal axis is the chemical shift.
-
-
Analysis:
-
Signals from molecules with the same diffusion coefficient will align horizontally. The presence of multiple rows of signals indicates a mixture of species with different sizes.
-
Workflow for NMR Characterization of Boc-Protected PEGs
The following diagram illustrates a typical workflow for the comprehensive characterization of Boc-protected PEGs using NMR spectroscopy.
Caption: A logical workflow for the characterization of Boc-protected PEGs using NMR spectroscopy.
By following this guide, researchers can effectively utilize the power of NMR spectroscopy to gain a comprehensive understanding of their Boc-protected PEG materials, ensuring the quality and consistency required for downstream applications in drug development and materials science.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. How to use NMR to analyze Modification PEG? - Blog [shochem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. researchgate.net [researchgate.net]
- 10. spark904.nl [spark904.nl]
- 11. Gradients in NMR Spectroscopy – Part 6: Mixture Analysis by Diffusion Ordered Spectroscopy (DOSY) - Magritek [magritek.com]
- 12. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Assessing the Purity of Synthesized PROTACs and ADCs
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape is increasingly shaped by innovative modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Ensuring the purity of these complex synthesized molecules is a critical determinant of their efficacy and safety. This guide provides a comprehensive comparison of the analytical techniques used to assess the purity of PROTACs and ADCs, complete with experimental data summaries and detailed methodologies, to support robust drug development programs.
The Critical Need for Purity Assessment
Impurities in PROTAC and ADC preparations can arise from starting materials, intermediates, byproducts, or degradation products. These impurities can significantly impact the therapeutic agent's activity, stability, and safety profile. For PROTACs, residual starting materials or synthetic intermediates could compete with the PROTAC for binding to the target protein or the E3 ligase, thereby reducing its degradation efficiency. In the case of ADCs, the presence of aggregates can lead to immunogenicity, while unconjugated antibodies or free cytotoxic drugs can alter the intended therapeutic window and toxicity profile. Therefore, rigorous analytical characterization is paramount.
Analytical Strategies for PROTAC Purity Assessment
PROTACs, as small heterobifunctional molecules, require a suite of analytical techniques to ensure their identity, purity, and stability. The primary methods employed are Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Key Analytical Techniques for PROTACs
| Technique | Parameter Assessed | Advantages | Limitations |
| LC-MS/MS | Identity, Purity, Quantification, Impurity Profiling, Structural Elucidation | High sensitivity and selectivity, provides molecular weight information, allows for fragmentation analysis to confirm structure.[1][2] | Potential for in-source fragmentation of fragile linkers, complex spectra for molecules with multiple chiral centers.[3] |
| NMR Spectroscopy | Structural Confirmation, Purity Determination (qNMR), Conformational Analysis | Provides detailed structural information, non-destructive, allows for absolute quantification of purity without a reference standard.[][5] | Lower sensitivity compared to MS, requires higher sample concentrations, complex spectra can be challenging to interpret. |
| Reversed-Phase HPLC (RP-HPLC) | Purity, Quantification, Separation of Impurities | Robust and reproducible, widely available, suitable for routine quality control.[6] | Does not provide structural information on its own, resolution may be challenging for closely related impurities. |
| Chiral HPLC | Chiral Purity | Essential for PROTACs with stereocenters to ensure the correct enantiomer is present.[7] | Requires specialized chiral columns and method development. |
Experimental Workflow for PROTAC Purity Analysis
The following diagram illustrates a typical workflow for assessing the purity of a synthesized PROTAC.
Caption: Workflow for PROTAC Purity Assessment.
Detailed Experimental Protocols
Protocol 1: Purity Determination by RP-HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or a wavelength appropriate for the PROTAC's chromophores.
-
Sample Preparation: Dissolve the PROTAC sample in a suitable solvent (e.g., DMSO) to a concentration of approximately 1 mg/mL.
-
Analysis: Inject 10 µL of the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Protocol 2: Identity and Purity Confirmation by LC-MS
-
Instrumentation: LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Conditions: Utilize the same column and mobile phases as in the RP-HPLC protocol, but with a flow rate compatible with the MS inlet (e.g., 0.4 mL/min).
-
MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI), positive or negative mode depending on the PROTAC structure.
-
Mass Range: Scan a range appropriate to detect the expected molecular ion of the PROTAC and potential impurities.
-
Fragmentation: For structural confirmation, perform tandem MS (MS/MS) on the parent ion to obtain a characteristic fragmentation pattern.
-
-
Analysis: Confirm the presence of the expected molecular ion ([M+H]⁺ or [M-H]⁻). Analyze the chromatogram for any impurity peaks and identify them by their mass-to-charge ratio.
Protocol 3: Absolute Purity by Quantitative 1H NMR (qNMR)
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh the PROTAC sample and the internal standard into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
Data Acquisition: Acquire a 1H NMR spectrum with a sufficient relaxation delay to ensure full relaxation of all protons for accurate integration.
-
Analysis: Integrate a well-resolved signal from the PROTAC and a signal from the internal standard. The purity of the PROTAC is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_standard is the purity of the internal standard.[5]
Analytical Strategies for ADC Purity Assessment
The complexity of ADCs, which are composed of a monoclonal antibody, a cytotoxic payload, and a linker, necessitates a multi-faceted analytical approach to ensure their purity and quality. Key quality attributes to assess include aggregation, fragmentation, drug-to-antibody ratio (DAR), and the level of free drug.
Key Analytical Techniques for ADCs
| Technique | Parameter Assessed | Advantages | Limitations |
| Size Exclusion Chromatography (SEC) | Aggregates, Fragments | Robust and reliable method for separating molecules based on size. | Limited resolution for species with similar hydrodynamic radii. |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR), Purity | Separates ADC species based on the number of conjugated drugs, providing a distribution of different DAR species.[8] | Can be sensitive to buffer conditions and may require method optimization for different ADCs. |
| Reversed-Phase HPLC (RP-HPLC) | Free Drug Content, Purity | High resolution for separating small molecule impurities from the large antibody. | Can cause denaturation of the antibody. |
| Mass Spectrometry (MS) | Intact Mass, DAR, Structural Confirmation | Provides accurate mass measurements to confirm conjugation and determine the average DAR. | Can be complex to interpret for heterogeneous ADC mixtures. |
| Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) | Purity, Fragmentation | High-resolution separation based on molecular weight under denaturing conditions. | Slower throughput compared to HPLC methods. |
Experimental Workflow for ADC Purity Analysis
The following diagram outlines a comprehensive workflow for the characterization and purity assessment of a synthesized ADC.
Caption: Workflow for ADC Purity and Characterization.
Detailed Experimental Protocols
Protocol 4: Analysis of Aggregates and Fragments by SEC-HPLC
-
Instrumentation: HPLC system with a UV or fluorescence detector.
-
Column: Size exclusion column suitable for protein separations (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A physiological pH buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute the ADC sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and monitor the elution profile. The main peak corresponds to the monomeric ADC, while earlier eluting peaks represent aggregates and later eluting peaks represent fragments. Calculate the percentage of each species based on peak area.
Protocol 5: Determination of Drug-to-Antibody Ratio by HIC-HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: Hydrophobic interaction chromatography column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Gradient: A descending salt gradient from 100% A to 100% B over 30 minutes.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 280 nm (for the antibody) and a wavelength specific to the drug (if it has a suitable chromophore).
-
Analysis: The chromatogram will show a series of peaks corresponding to ADCs with different numbers of conjugated drugs (DAR 0, 2, 4, etc.). The average DAR can be calculated by the weighted average of the peak areas.[8]
Protocol 6: Quantification of Free Drug by RP-HPLC
-
Instrumentation: HPLC system with a UV or fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A gradient suitable for separating the small molecule drug from the ADC.
-
Sample Preparation: Precipitate the protein from the ADC sample (e.g., with acetonitrile) and analyze the supernatant containing the free drug.
-
Analysis: Quantify the free drug by comparing its peak area to a standard curve of the pure drug.
Conclusion
The robust and comprehensive purity assessment of synthesized PROTACs and ADCs is a non-negotiable aspect of their development. While both classes of molecules require a multi-technique approach, the specific methods are tailored to their unique structural characteristics. For PROTACs, the focus is on confirming the structure and purity of a single molecular entity using techniques like LC-MS and NMR. In contrast, the analysis of ADCs is centered on characterizing a heterogeneous mixture, with key parameters being aggregation, fragmentation, and the distribution of the drug-to-antibody ratio, for which SEC and HIC are indispensable tools. By employing the appropriate analytical strategies and detailed protocols outlined in this guide, researchers and drug developers can ensure the quality and consistency of their therapeutic candidates, ultimately paving the way for safer and more effective treatments.
References
- 1. LC-MS for PROTACs & Targeted Protein Degraders 2024 US Supercritical Fluid Chromatography Conference [virscidian.com]
- 2. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro Functional Assays for PROTACs with PEG Linkers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of key in vitro functional assays for evaluating Proteolysis Targeting Chimeras (PROTACs) that incorporate polyethylene glycol (PEG) linkers. It offers detailed experimental protocols, comparative data, and workflow visualizations to aid in the rational design and characterization of these novel protein degraders.
PROTACs are a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to eliminate specific disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds the target protein of interest (POI), another that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker, particularly those containing PEG, is a critical determinant of a PROTAC's efficacy, influencing ternary complex formation, cellular permeability, and ultimately, degradation efficiency.[1][2][3]
The PROTAC Mechanism of Action
PROTACs facilitate the formation of a ternary complex between the target protein and an E3 ligase.[] This proximity enables the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, with the PROTAC molecule being recycled for subsequent degradation cycles.[1][5]
Key Functional Assays and the Impact of PEG Linkers
The length and composition of the PEG linker are critical and must be empirically optimized for each PROTAC system. A linker that is too short may cause steric hindrance, while one that is too long can lead to non-productive ternary complex formation.[1] The following assays are crucial for characterizing these effects.
Target Protein Degradation Assay
This is the most direct method to measure the primary function of a PROTAC: the degradation of its target protein.[1] It allows for the quantification of degradation potency (DC50, the concentration for 50% degradation) and maximal degradation (Dmax).[5]
Comparative Data: Impact of Linker Length on Degradation
Systematic studies consistently show that varying PEG linker length significantly impacts DC50 and Dmax. The optimal length is target-dependent.[1][6]
| PROTAC Linker | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| Short PEG Linker (e.g., 2-4 units) | Generic Kinase | 150 | 75 | [1][6] |
| Optimal PEG Linker (e.g., 5-8 units) | Generic Kinase | 15 | >90 | [1][6] |
| Long PEG Linker (e.g., >10 units) | Generic Kinase | 250 | 60 | [1][6] |
Experimental Protocol: Western Blot for Target Protein Degradation
-
Cell Culture and Treatment : Plate cells to achieve 70-80% confluency. Treat with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control.[7]
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[1][7]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.[1][7]
-
Sample Preparation : Normalize protein amounts for all samples. Add Laemmli sample buffer and heat at 95°C for 5-10 minutes.[1]
-
SDS-PAGE and Transfer : Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1][7]
-
Immunoblotting : Block the membrane for 1 hour. Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[1]
-
Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1][7]
-
Analysis : Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate DC50 and Dmax values relative to the vehicle control.[1]
Target Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is dependent on the ubiquitin-proteasome system by detecting the ubiquitination of the target protein.[1][8]
Experimental Protocol: Immunoprecipitation-Western Blot for Ubiquitination
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Ubiquitination Assay - Profacgen [profacgen.com]
The Influence of PEG Linkers on the Pharmacokinetic Profile of Bioconjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) linkers to biotherapeutics, a process known as PEGylation, is a cornerstone strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of proteins, peptides, and antibody-drug conjugates (ADCs). The selection of the PEG linker—varying in length, architecture (linear or branched), and chemical properties—is a critical determinant of the resulting bioconjugate's in vivo fate, profoundly influencing its circulation half-life, stability, immunogenicity, and overall therapeutic efficacy.
This guide provides an objective comparison of the pharmacokinetic impact of different PEG linkers on bioconjugates, supported by experimental data. It also offers detailed methodologies for key experiments essential for evaluating these effects.
The "Stealth" Effect and Beyond: How PEG Linkers Modify Pharmacokinetics
The primary mechanism by which PEGylation enhances the pharmacokinetic profile of a bioconjugate is through the creation of a hydrophilic "stealth" shield around the molecule. This hydration layer increases the hydrodynamic radius of the bioconjugate, which in turn leads to:
-
Reduced Renal Clearance: The increased size surpasses the glomerular filtration threshold in the kidneys, significantly prolonging the circulation time in the bloodstream.[1][2]
-
Decreased Immunogenicity: The PEG shield can mask antigenic epitopes on the bioconjugate's surface, preventing recognition by the immune system and reducing the risk of an immune response.[1]
-
Enhanced Stability: PEGylation can protect the bioconjugate from enzymatic degradation, improving its stability in vivo.[1]
-
Improved Solubility: The hydrophilic nature of PEG can significantly enhance the aqueous solubility of bioconjugates, particularly those carrying hydrophobic payloads, thereby preventing aggregation.[1]
Data Presentation: Comparative Pharmacokinetics of PEGylated Bioconjugates
The choice of PEG linker length and architecture has a direct and measurable impact on the pharmacokinetic parameters of a bioconjugate. Longer and more branched PEG chains generally lead to a more pronounced effect on circulation half-life.
Table 1: Impact of PEG Linker Length on the Pharmacokinetics of Methotrexate-Loaded Chitosan Nanoparticles
| PEG Molecular Weight (Da) | Elimination Half-life (t½β) (h) | Area Under the Curve (AUC₀₋₇₂) (µg·h/mL) | Clearance (CL) (mL/h/kg) |
| 0 (Non-PEGylated) | 8.5 ± 1.2 | 18.7 ± 2.5 | 213.9 ± 28.5 |
| 750 | 12.3 ± 1.8 | 32.4 ± 4.1 | 123.5 ± 15.6 |
| 2000 | 18.6 ± 2.4 | 55.8 ± 6.3 | 71.7 ± 8.1 |
| 5000 | 25.4 ± 3.1 | 89.2 ± 9.7 | 44.8 ± 4.9 |
Data adapted from a study on methotrexate-loaded chitosan nanoparticles in rats. The results demonstrate a clear trend of increasing elimination half-life and AUC with longer PEG chains, indicating prolonged circulation and reduced clearance.
Table 2: Comparison of Linear vs. Branched PEG Linkers on Peginterferon Alfa
| Bioconjugate | PEG Moiety | Serum Half-life |
| Peginterferon alfa-2a | 40 kDa branched | Longer |
| Peginterferon alfa-2b | 12 kDa linear | Shorter |
This comparison highlights that a larger, branched PEG linker can result in a longer serum half-life compared to a smaller, linear PEG linker.
Table 3: Influence of PEG Linker Length on the Pharmacokinetics and Tolerability of an Antibody-Drug Conjugate (ADC)
| PEG Linker | Clearance Rate | Tolerability in Mice (50 mg/kg) |
| < PEG8 | Rapid | Not Tolerated |
| ≥ PEG8 | Slower | Tolerated |
This study indicates a threshold effect for PEG linker length on ADCs, where a certain length (PEG8 or greater) is necessary to achieve a favorable pharmacokinetic profile and tolerability.
Mandatory Visualization
Caption: Experimental workflow for evaluating the pharmacokinetic impact of PEG linkers.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of bioconjugates with different PEG linkers.
Pharmacokinetic Analysis of PEGylated Bioconjugates in Mice
Objective: To determine the key pharmacokinetic parameters (half-life, AUC, clearance) of a PEGylated bioconjugate.
Materials:
-
PEGylated bioconjugate
-
8-10 week old male BALB/c mice
-
Sterile PBS
-
Heparinized capillary tubes for blood collection
-
Microcentrifuge tubes
-
ELISA kit for quantification of the PEGylated bioconjugate
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Dosing: Administer a single intravenous (IV) bolus dose of the PEGylated bioconjugate (e.g., 5 mg/kg) via the tail vein to a cohort of mice (n=3-5 per time point).
-
Blood Sampling: At predetermined time points (e.g., 5 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h, 72h) post-injection, collect approximately 50-100 µL of blood via retro-orbital or saphenous vein bleeding into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Quantification: Determine the concentration of the PEGylated bioconjugate in the plasma samples using a validated ELISA method (see protocol below).
-
Data Analysis: Plot the plasma concentration-time curve. Calculate the pharmacokinetic parameters using non-compartmental analysis software.
Quantification of PEGylated Bioconjugates in Plasma by ELISA
Objective: To accurately measure the concentration of a PEGylated bioconjugate in plasma samples.
Materials:
-
Commercially available anti-PEG ELISA kit (or develop an in-house assay)
-
Plasma samples from the pharmacokinetic study
-
Purified PEGylated bioconjugate for standard curve
-
Microplate reader
Procedure (based on a typical competitive ELISA format):
-
Reagent Preparation: Prepare all reagents, including wash buffers, standards, and samples, according to the kit manufacturer's instructions. Perform serial dilutions of the purified PEGylated bioconjugate to generate a standard curve. Dilute plasma samples to fall within the dynamic range of the assay.
-
Coating: Use the pre-coated microplate provided in the kit.
-
Competitive Binding: Add the standards and diluted plasma samples to the wells, followed by the addition of a fixed concentration of a biotinylated-PEG conjugate. Incubate for the time specified in the protocol, allowing the PEGylated bioconjugate in the sample and the biotinylated-PEG to compete for binding to the anti-PEG antibody coated on the plate.
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound components.
-
Detection: Add streptavidin-HRP conjugate to the wells and incubate. The streptavidin-HRP will bind to the captured biotinylated-PEG.
-
Substrate Addition: After another wash step, add a TMB substrate solution. The HRP enzyme will catalyze a color change.
-
Stop Reaction: Stop the reaction by adding a stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of the PEGylated bioconjugate in the sample.
-
Calculation: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of the PEGylated bioconjugate in the unknown plasma samples.
In Vivo Biodistribution Study of Radiolabeled PEGylated Bioconjugates
Objective: To determine the tissue distribution and tumor targeting efficiency of a PEGylated bioconjugate.
Materials:
-
PEGylated bioconjugate
-
Chelating agent (e.g., DOTA-NHS ester) for radiolabeling
-
Radionuclide (e.g., ¹¹¹In or ⁸⁹Zr)
-
Tumor-bearing mice (e.g., xenograft model)
-
Gamma counter or SPECT/PET imaging system
Procedure:
-
Radiolabeling: Conjugate the PEGylated bioconjugate with a chelating agent and subsequently label with a radionuclide following established protocols. Purify the radiolabeled bioconjugate to remove free radionuclide.
-
Administration: Inject a known amount of the radiolabeled bioconjugate (e.g., 5-10 µCi) intravenously into tumor-bearing mice.
-
Tissue Harvesting: At selected time points (e.g., 24h, 48h, 72h), euthanize the mice (n=3-5 per time point). Dissect and collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. This will provide a quantitative measure of the biodistribution and tumor uptake of the PEGylated bioconjugate.
Logical Relationships and Workflows
Caption: Interplay between bioconjugate components and therapeutic outcome.
By systematically evaluating these parameters using standardized protocols, researchers can make informed decisions on the optimal PEG linker strategy to maximize the therapeutic potential of their bioconjugate candidates.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of N-(Boc-PEG4)-NH-PEG4-NH-Boc
For Immediate Implementation by Laboratory Personnel
This document provides essential procedural guidance for the safe and compliant disposal of N-(Boc-PEG4)-NH-PEG4-NH-Boc, a bifunctional PEG linker commonly utilized by researchers, scientists, and drug development professionals in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these protocols is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance.
Key Chemical and Safety Data
A summary of the known properties of this compound and related compounds is presented below. This information should inform risk assessments and handling procedures within your laboratory.
| Property | This compound | General PEG Derivatives |
| Molecular Formula | C30H60N2O12[2] | Varies |
| Molecular Weight | 640.80 g/mol [3] | Varies |
| Appearance | Colorless to light yellow liquid[3] | Varies (liquid or solid) |
| Primary Use | PROTAC Linker[3] | Drug delivery, bioconjugation, etc.[4][5] |
| Known Hazards | Data not available. Treat as potentially hazardous. | Can be harmful if swallowed and toxic to aquatic life.[1] |
| Storage | 4°C, protect from light.[3] | Typically -20°C to -5°C, dry and dark.[4][6] |
Standard Operating Procedure for Disposal
The following step-by-step protocol must be followed for the disposal of this compound and any materials contaminated with it.
Experimental Protocol: Chemical Waste Disposal
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn, including but not limited to:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
-
-
Waste Segregation:
-
Designate a specific, clearly labeled, and chemically compatible waste container for this compound waste.[1]
-
The container must be in good condition, with a tightly sealing lid to prevent leaks or spills.[1]
-
Crucially, do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.
-
-
Waste Collection:
-
Collect all waste this compound, including residual amounts from original containers and any contaminated materials (e.g., pipette tips, gloves, absorbent pads).
-
Do not overfill the waste container; a recommended maximum is 75% capacity to allow for vapor expansion.[1]
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1]
-
-
Disposal of Empty Containers:
-
Thoroughly rinse the original, empty container with a suitable solvent (e.g., ethanol or isopropanol).
-
The first rinsate must be collected and disposed of as hazardous chemical waste in the designated container.[1]
-
Subsequent rinses should also be collected as hazardous waste.
-
After thorough rinsing and drying, deface or remove the original label to prevent misuse. The container can then be disposed of as regular solid waste, pending institutional guidelines.[1]
-
-
Final Disposal:
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This comprehensive guide is intended to foster a culture of safety and environmental responsibility. For further clarification or in the event of an emergency, please consult your institution's Environmental Health and Safety office.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Boc-NH-PEG4-OH, 106984-09-2 - Huateng Pharma [biochempeg.com]
- 5. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
